molecular formula C11H15BrN2 B577734 4-Bromo-N-cyclohexylpyridin-2-amine CAS No. 1262293-75-3

4-Bromo-N-cyclohexylpyridin-2-amine

Cat. No.: B577734
CAS No.: 1262293-75-3
M. Wt: 255.159
InChI Key: HHMGKFCQUAJFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclohexylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMGKFCQUAJFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682491
Record name 4-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262293-75-3
Record name 4-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and regioselective synthetic pathway to 4-Bromo-N-cyclohexylpyridin-2-amine, a valuable intermediate in medicinal chemistry and drug discovery.[1] The synthesis of this molecule is of significant interest due to its application as a building block for various therapeutic agents, particularly kinase inhibitors.[1] This document will delve into the strategic considerations for the synthesis, a detailed experimental protocol, and the underlying mechanistic principles that ensure a successful and high-yielding reaction.

Strategic Approach to the Synthesis

The synthesis of this compound necessitates the selective formation of a carbon-nitrogen bond at the C-2 position of a pyridine ring, while retaining a bromine atom at the C-4 position. The most logical and efficient approach involves the reaction of a suitable di-substituted pyridine precursor with cyclohexylamine. The key challenge lies in achieving the desired regioselectivity.

Two primary synthetic strategies are considered for this transformation:

  • Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho (C-2/C-6) and para (C-4) positions relative to the ring nitrogen.[2][3] In a di-halosubstituted pyridine, such as 2,4-dibromopyridine, the C-2 position is generally more activated towards nucleophilic attack than the C-4 position due to the inductive electron-withdrawing effect of the nitrogen atom and the ability to stabilize the negative charge in the Meisenheimer intermediate on the electronegative nitrogen atom.[2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4][5] It offers a broad substrate scope and often proceeds under milder conditions than traditional SNA_r reactions.[4] The regioselectivity in the Buchwald-Hartwig amination of di-halopyridines can be controlled by the choice of palladium catalyst, ligand, and reaction conditions.

For the synthesis of this compound, a regioselective monosubstitution on 2,4-dibromopyridine is the most direct route. The higher reactivity of the C-2 position in pyridines towards nucleophilic attack makes a selective reaction at this position feasible.[2][3][6] Therefore, this guide will focus on a method that leverages this inherent reactivity, which can be achieved through either a thermal SNA_r or a carefully controlled Buchwald-Hartwig amination. The latter is often preferred for its higher efficiency and functional group tolerance.[7]

Visualizing the Synthetic Pathway

The proposed synthetic pathway for this compound is depicted below. This transformation can be achieved via a palladium-catalyzed Buchwald-Hartwig amination, which offers excellent control over regioselectivity.

Synthesis_Pathway cluster_reactants Reactants 2_4_dibromopyridine 2,4-Dibromopyridine reagents Pd Catalyst Ligand Base Solvent, Heat cyclohexylamine Cyclohexylamine product This compound reagents->product Buchwald-Hartwig Amination

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2,4-dibromopyridine and cyclohexylamine using a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2,4-Dibromopyridine236.8810.02.37 g
Cyclohexylamine99.1712.01.19 g (1.37 mL)
Palladium(II) Acetate (Pd(OAc)₂)224.500.1 (1 mol%)22.5 mg
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)476.660.2 (2 mol%)95.3 mg
Sodium tert-butoxide (NaOtBu)96.1014.01.35 g
Toluene (anhydrous)--50 mL

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Addition of Reactants: Under a positive pressure of the inert gas, add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes. Then, add 2,4-dibromopyridine (2.37 g, 10.0 mmol) followed by cyclohexylamine (1.37 mL, 12.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

The success of this synthesis hinges on the catalytic cycle of the Buchwald-Hartwig amination.[4][5] The key steps are outlined below:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0L2->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R-NH₂ Deprot Amido Complex AmineCoord->Deprot -H⁺ (Base) RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0L2 Ar-NHR

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 2,4-dibromopyridine to form a Pd(II) complex. This step is often rate-determining.

  • Amine Coordination and Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, followed by deprotonation by the base (sodium tert-butoxide) to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product, this compound, and regenerates the active Pd(0) catalyst.[4][5]

The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the final reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.[8]

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic peaks for the cyclohexyl and substituted pyridine moieties.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final compound.

Safety Considerations
  • 2,4-Dibromopyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Cyclohexylamine: Is a corrosive and flammable liquid. Handle with care, avoiding contact with skin and eyes.

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Sodium tert-butoxide: Is a strong base and is corrosive. It is also moisture-sensitive. Handle in a dry environment and avoid contact with skin.

  • Toluene: Is a flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a reliable and efficient synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The key to this synthesis is the regioselective monosubstitution of 2,4-dibromopyridine, which is achieved through careful selection of the catalyst, ligand, and reaction conditions. The provided protocol is a robust starting point for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important building block for further molecular exploration.

References

  • Vertex AI Search. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Benchchem. (n.d.). This compound | 1262293-75-3.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Novasyn Organics. (n.d.). CAS 1262293-75-3 | this compound.
  • ResearchGate. (2025). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemBK. (n.d.). (4-Bromo-pyrimidin-2-yl)-cyclohexyl-amine.
  • BLD Pharm. (n.d.). 1262293-75-3|this compound.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • PubMed Central. (n.d.). N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-cyclohexylpyridin-3-amine.
  • Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.
  • ResearchGate. (2025). (PDF) Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.
  • NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Cyclohexylpyridin-3-amine Derivatives in Catalysis.

Sources

4-Bromo-N-cyclohexylpyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N-cyclohexylpyridin-2-amine

Introduction and Molecular Overview

This compound is a substituted aminopyridine that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a pyridine core, a bromine atom, and a cyclohexylamino group, provides multiple reactive sites, making it a versatile intermediate for the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The interplay between the electron-donating amino group and the electron-withdrawing, yet reactive, bromine atom on the pyridine ring dictates its unique chemical behavior. This guide offers a comprehensive examination of its physicochemical properties, synthesis, spectroscopic signature, reactivity, and safe handling protocols, designed for researchers and drug development professionals.

Buchwald_Hartwig_Workflow cluster_materials Reactants & Reagents cluster_process Reaction Protocol 2,4-Dibromopyridine 2,4-Dibromopyridine Cyclohexylamine Cyclohexylamine Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., BINAP) Phosphine Ligand (e.g., BINAP) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) setup Combine reactants, catalyst, ligand, and base in solvent under inert atmosphere (N₂ or Ar). react Heat reaction mixture (e.g., 80-120 °C) with stirring. Monitor progress via TLC or LC-MS. setup->react workup Quench reaction. Perform aqueous workup and organic extraction. react->workup purify Dry organic layer. Concentrate under vacuum. Purify via column chromatography. workup->purify product This compound purify->product Yields

Caption: Generalized workflow for Buchwald-Hartwig amination synthesis. [1]

Experimental Protocol (Illustrative)

This protocol is a representative example based on established methods for similar transformations and should be optimized for specific laboratory conditions. [1]

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 2,4-dibromopyridine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe, followed by cyclohexylamine (1.1 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, its characteristic spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C5 will likely be a doublet, the proton at C3 a doublet of doublets, and the proton at C6 a doublet. Cyclohexyl Protons: A series of complex, overlapping multiplets in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon attached to the nitrogen (CH-N) will be the most downfield. Amine Proton (N-H): A broad singlet, which may appear over a wide chemical shift range and will disappear upon D₂O exchange. [2]
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (δ 100-160 ppm). The carbon attached to the amino group (C2) will be significantly upfield, while the carbon attached to the bromine (C4) will be downfield. Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 20-60 ppm).
IR Spectroscopy N-H Stretch: A single, sharp to moderately broad band around 3350-3310 cm⁻¹ for the secondary amine. [3][4]C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches just above 3000 cm⁻¹. N-H Bend: A band in the 1650-1580 cm⁻¹ region. [3]C-N Stretch: A strong band in the 1335-1250 cm⁻¹ range, characteristic of aromatic amines. [3]C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2). [5]Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyclohexyl group and bromine.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of its substituents. The cyclohexylamino group at the C2 position is a strong electron-donating group, activating the pyridine ring towards electrophilic substitution. Conversely, the C-Br bond at the C4 position is a prime site for metal-catalyzed cross-coupling reactions.

Reactivity Profile
  • Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the C2-amino group directs incoming electrophiles primarily to the C3 and C5 positions. The 2-aminopyridine scaffold is significantly more reactive towards electrophiles than pyridine itself. [1]* Cross-Coupling Reactions: The C4-bromo substituent can readily participate in a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based functional groups at this position.

  • Nucleophilicity: The exocyclic amino nitrogen is nucleophilic and can be further alkylated or acylated. However, its lone pair participation in resonance with the pyridine ring makes it less nucleophilic than the exocyclic nitrogen of its 3-amino isomer. [1]The pyridine ring nitrogen's basicity is enhanced by the electron-donating C2-amino group.

Reactivity_Profile cluster_structure This compound cluster_reactions Reaction Sites mol < > EAS Electrophilic Aromatic Substitution (Positions 3 & 5) mol->EAS Activating -NH group directs electrophiles Coupling Cross-Coupling Reactions (Position 4) mol->Coupling Reactive C-Br bond Amine_Chem Exocyclic Amine Chemistry (Alkylation, Acylation) mol->Amine_Chem Nucleophilic N-H site

Caption: Key reactivity sites on the this compound scaffold.

Applications in Research and Development

As a bifunctional building block, this compound is a valuable starting material for constructing more complex molecular architectures. Its primary application lies in the synthesis of novel compounds for:

  • Pharmaceuticals: The aminopyridine motif is a common feature in many biologically active compounds. The ability to functionalize both the C4 position (via cross-coupling) and the amino group allows for the creation of diverse libraries of compounds for screening as potential drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides, fungicides, and insecticides often relies on heterocyclic scaffolds that can be readily modified. [6][7]* Materials Science: Substituted pyridines can be incorporated into polymers, dyes, and organic electronic materials. The specific electronic properties conferred by the bromo and amino substituents can be tuned for desired applications.

Safety and Handling

  • Health Hazards: Assumed to be harmful if swallowed, toxic in contact with skin, and harmful if inhaled. May cause skin and serious eye irritation. Prolonged or repeated exposure may cause organ damage. [8]* Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling in a poorly ventilated area or if dust/aerosols are generated.

    • Skin and Body: Wear a lab coat and appropriate protective clothing. [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust. Wash hands thoroughly after handling. [10]* First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention. [8][10]

References

  • PubChem. 4-Bromoaniline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoaniline
  • PubChem. 4-Bromo-2-((cyclohexyl(methyl)amino)methyl)aniline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14549853
  • Sigma-Aldrich. This compound. Merck KGaA. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aabh14dc5718
  • Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights. URL: https://ketonepharma.
  • NIST. Benzenamine, 4-bromo- (Mass Spectrum). National Institute of Standards and Technology. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C106401&Type=Mass
  • BLD Pharm. 1262293-75-3 | this compound. URL: https://www.bldpharm.com/products/1262293-75-3.html
  • Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights (alternate). URL: https://ketonepharma.
  • Novasyn Organics. CAS 1262293-75-3 | this compound. URL: https://www.novasynorganics.com/cas-1262293-75-3.html
  • PubChem. 4-bromo-N-cyclohexyl-N-methylaniline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13113821
  • University of Calgary. IR Spectroscopy Tutorial: Amines. URL: https://www.ucalgary.
  • NIST. 4-Bromo-2-ethylaniline. National Institute of Standards and Technology. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C45762412
  • Thermo Fisher Scientific. 4-Bromoaniline - Safety Data Sheet. URL: https://fscimage.fishersci.com/msds/10335.htm
  • Thermo Fisher Scientific. 4-Bromo-2-nitroaniline - Safety Data Sheet. URL: https://fscimage.fishersci.com/msds/96724.htm
  • BenchChem. A Comparative Guide to the Reactivity of N-cyclohexylpyridin-3-amine and N-cyclohexylpyridin-2-amine. URL: https://www.benchchem.com/pdf/B6789-reactivity-guide.pdf
  • ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. URL: https://www.researchgate.net/publication/328205421_The_molecular_structure_and_vibrational_spectra_of_4-bromo-2-5-methylpyridin-2-ylimino-methylphenol_by_density_functional_method
  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. URL: https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
  • PubChem. 4-Bromocyclohexanamine hydrochloride. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13473343
  • NCBI. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK53574/
  • NIST. Benzenamine, 4-bromo- (Infrared Spectrum). National Institute of Standards and Technology. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C106401&Type=IR-SPEC
  • Heterocycles. Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. URL: https://www.heterocycles.jp/library/fulltext/2723
  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines
  • MDPI. (E)-4-(2-(7-Bromo-t[8][14][15]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. URL: https://www.mdpi.com/1422-8599/2017/3/M947
  • ChemScene. 1152560-85-4 | 4-Bromo-n1-cyclohexylbenzene-1,2-diamine. URL: https://www.chemscene.com/products/4-Bromo-n1-cyclohexylbenzene-1,2-diamine-1152560-85-4.html
  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70132
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_US/126325-48-2.htm
  • ResearchGate. [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κN,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κO,O′)nickel(II). URL: https://www.researchgate.
  • ChemicalBook. 4-Bromoaniline(106-40-1) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_106-40-1_1HNMR.htm

Sources

An In-Depth Technical Guide to 4-Bromo-N-cyclohexylpyridin-2-amine (CAS: 1262293-75-3): A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic compounds, particularly those based on the pyridine scaffold, represent a cornerstone of drug discovery, offering a versatile framework for interacting with a multitude of biological targets. Within this context, 4-Bromo-N-cyclohexylpyridin-2-amine has emerged as a molecule of significant interest. Its unique structural features—a reactive bromine atom poised for cross-coupling reactions and a sterically influential cyclohexylamino group—position it as a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical application in the development of next-generation kinase inhibitors, with a particular focus on its role in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML).

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research.

PropertyValue
CAS Number 1262293-75-3
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate.
Storage Store at room temperature in a well-sealed container, protected from light and moisture.

Structural Diagram:

G start 2-Chloro-4-bromopyridine + Cyclohexylamine product This compound start->product Triethylamine, NMP, 80°C

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-4-bromopyridine

  • Cyclohexylamine

  • Triethylamine

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-4-bromopyridine (1.0 equivalent), cyclohexylamine (1.6 equivalents), and triethylamine (1.2 equivalents).

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a 1.0 M concentration of the limiting reagent.

  • Reaction Conditions: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis: A Gateway to Kinase Inhibitors

The synthetic utility of this compound lies in its bifunctional nature. The bromo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl and heteroaryl moieties. The secondary amine provides a site for further functionalization. This dual reactivity makes it an ideal building block for creating libraries of complex molecules for drug discovery.

A particularly significant application is in the synthesis of diaminopyrimidine-based FMS-like tyrosine kinase 3 (FLT3) inhibitors. [1][2]FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. [3][4]

The Buchwald-Hartwig Amination: Forging a Key C-N Bond

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. [5]In the context of FLT3 inhibitor synthesis, this reaction is used to couple this compound with an aniline derivative, a critical step in building the core structure of the inhibitor.

Catalytic Cycle of Buchwald-Hartwig Amination:

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl-Br pd_complex1 (Aryl)Pd(II)(Br)Ln oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [(Aryl)Pd(II)(R₂NH)Ln]Br amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido (Aryl)Pd(II)(NR₂)Ln deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Aryl-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Diaminopyrimidine Precursor [1] Reaction Scheme:

G start This compound + 3-(Pyridin-3-yl)aniline product N4-cyclohexyl-N2-(3-(pyridin-3-yl)phenyl)pyridine-2,4-diamine start->product Pd₂(dba)₃, R-BINAP, NaOtBu, DMF, 140°C, MW

Caption: Buchwald-Hartwig coupling to form a key FLT3 inhibitor intermediate.

Materials:

  • This compound

  • 3-(Pyridin-3-yl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (R-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equivalent), 3-(pyridin-3-yl)aniline (1.3 equivalents), sodium tert-butoxide (5.0 equivalents), Pd₂(dba)₃ (7 mol %), and R-BINAP (15 mol %).

  • Solvent Addition: Add DMF to achieve a 0.20 M concentration of the limiting reagent.

  • Microwave Irradiation: Stir the reaction mixture in a microwave reactor at 140°C and 35 W for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using automated flash chromatography to yield the desired diaminopyrimidine product.

The Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. [6][7]This reaction is instrumental for introducing aryl or heteroaryl substituents at the 4-position of the pyridine ring of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling:

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl-Br pd_complex1 (Aryl)Pd(II)(Br)Ln oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ pd_complex2 (Aryl)Pd(II)(Ar')Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Aryl-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the chosen solvent system.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements (Anticipated):

  • Avoid breathing dust/fume/gas/mist/vapors/spray. [9]* Wash skin thoroughly after handling. [9]* Wear protective gloves/protective clothing/eye protection/face protection. [9]* IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]* IF ON SKIN: Wash with plenty of soap and water. [10]* IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [10]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its utility as a key intermediate, particularly in the synthesis of potent and selective kinase inhibitors, underscores its importance for researchers in both academic and industrial settings. The synthetic accessibility of this compound, coupled with the versatility of its reactive handles, ensures its continued application in the development of novel therapeutics. As our understanding of the intricate signaling pathways that drive diseases like cancer continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of life-saving medicines.

References

  • Jarusiewicz, J. A., Jeon, J. Y., Connelly, M. C., Chen, Y., Yang, L., Baker, S. D., & Guy, R. K. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(5), 1985–2009. [Link]
  • Levis, M., & Small, D. (2003). FLT3: ITDoes matter in leukemia. Leukemia, 17(9), 1738–1752.
  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532–1542.
  • Jarusiewicz, J. A., et al. (2017). Supporting Information for Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia.
  • Jarusiewicz, J. A., Jeon, J. Y., Connelly, M. C., Chen, Y., Yang, L., Baker, S. D., & Guy, R. K. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(5), 1985–2009. [Link]
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Aaron Chemicals LLC. (n.d.). Safety Data Sheet: this compound.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

An In-depth Technical Guide to 4-Bromo-N-cyclohexylpyridin-2-amine: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-cyclohexylpyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its molecular structure, explore plausible synthetic routes with detailed mechanistic insights, and provide a thorough analysis of its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry of this versatile building block.

Introduction: A Scaffold of Pharmaceutical Importance

This compound (CAS No. 1262293-75-3) is a substituted aminopyridine that has emerged as a key intermediate in the synthesis of various biologically active molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the 4-position and an N-cyclohexylamino group at the 2-position imparts a unique combination of reactivity and structural features, making it a valuable precursor for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The secondary amine linkage to the bulky cyclohexyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 2- and 4-positions. The key structural features are:

  • Pyridine Ring: An aromatic six-membered heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons contributes to the aromatic system, and its electronegativity influences the ring's reactivity.

  • 2-Amino Group: A secondary amine with a cyclohexyl substituent. The nitrogen atom is sp² hybridized, and its lone pair can participate in resonance with the pyridine ring.

  • 4-Bromo Substituent: A bromine atom attached to the pyridine ring at the para position relative to the ring nitrogen. The C-Br bond is a key site for synthetic modification.

  • Cyclohexyl Group: A non-planar, saturated six-membered ring. Its chair conformation is the most stable, and its presence adds steric bulk and lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1262293-75-3[1]
Molecular Formula C₁₁H₁₅BrN₂[1]
Molecular Weight 255.16 g/mol [1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanolGeneral knowledge

Synthesis of this compound

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly well-suited for the synthesis of N-aryl and N-heteroaryl amines and offers high functional group tolerance and broad substrate scope.

The proposed synthesis of this compound from 2,4-dibromopyridine and cyclohexylamine is depicted below:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents 2,4-Dibromopyridine 2,4-Dibromopyridine Reaction_Vessel Reaction Mixture 2,4-Dibromopyridine->Reaction_Vessel Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction_Vessel Ligand Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Heat

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Causality behind Experimental Choices:

  • Choice of Starting Materials: 2,4-Dibromopyridine is a readily available starting material. The bromine atom at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position due to the activating effect of the ring nitrogen.[3] Cyclohexylamine is the source of the N-cyclohexylamino group.

  • Palladium Catalyst: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is commonly used to initiate the catalytic cycle.

  • Ligand: A bulky, electron-rich phosphine ligand, such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[4]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the active nucleophile in the catalytic cycle.

  • Solvent: An inert, anhydrous solvent, such as toluene, is typically used to ensure the stability of the catalyst and reagents.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dibromopyridine (1.0 eq.), cyclohexylamine (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and BINAP (0.04 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at each stage. The consumption of starting materials and the formation of the product can be monitored by TLC or LC-MS. The final product's identity and purity can be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, we can predict the key spectral features based on its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

  • Pyridine Protons: Three distinct signals are expected for the protons on the pyridine ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will appear as a doublet, coupled to the proton at C5 (long-range coupling may also be observed). The proton at C6, adjacent to the nitrogen, will be the most deshielded and will likely appear as a doublet.

  • Cyclohexyl Protons: The protons of the cyclohexyl group will appear as a series of broad multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the nitrogen (the methine proton) will be the most deshielded of the cyclohexyl protons.

  • Amine Proton (N-H): A broad singlet is expected for the N-H proton. Its chemical shift can be variable and concentration-dependent. This signal will disappear upon the addition of D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3 (Pyridine)6.5 - 6.8d
H-5 (Pyridine)6.8 - 7.2dd
H-6 (Pyridine)7.8 - 8.2d
N-H4.5 - 5.5br s
CH (Cyclohexyl)3.5 - 4.0m
CH₂ (Cyclohexyl)1.0 - 2.0m

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

  • Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon atoms attached to nitrogen (C2 and C6) will be the most deshielded. The carbon attached to bromine (C4) will also show a characteristic chemical shift.

  • Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring will appear in the aliphatic region. The carbon attached to the nitrogen will be the most deshielded of the cyclohexyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A single, sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretch.[5]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration is expected in the lower frequency region of the fingerprint, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (255.16 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways for N-alkylaminopyridines include alpha-cleavage at the C-N bond of the cyclohexyl group and fragmentation of the pyridine ring.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom and the secondary amine.

  • Cross-Coupling Reactions: The C-Br bond is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents at the 4-position, enabling the synthesis of large libraries of compounds for SAR studies.

  • Nucleophilic Aromatic Substitution (SNAr): While the bromine at the 4-position is less reactive towards SNAr than a halogen at the 2- or 6-position, under forcing conditions, it can be displaced by strong nucleophiles.

  • N-Functionalization: The secondary amine can be further functionalized, for example, through acylation or alkylation, to introduce additional diversity into the molecular scaffold.

The primary application of this compound in contemporary research is as a key intermediate in the synthesis of kinase inhibitors. The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors, and the 4-position provides a convenient point for derivatization to achieve potency and selectivity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its molecular structure offers multiple points for synthetic modification, making it an ideal scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route based on established chemistry, and a thorough prediction of its spectroscopic characteristics. The information presented herein is intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • SpectraBase. (n.d.). Cyclohexylamine - Optional[13C NMR] - Chemical Shifts.
  • SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine at BMRB.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.
  • ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides.
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • University of Helsinki. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.

Sources

Spectroscopic Profile of 4-Bromo-N-cyclohexylpyridin-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Bromo-N-cyclohexylpyridin-2-amine (CAS 1262293-75-3), a key building block in contemporary medicinal chemistry. While experimental data for this specific molecule is not widely published, this document, intended for researchers, scientists, and drug development professionals, offers a comprehensive, predicted spectroscopic profile based on established principles and data from analogous structures. This guide covers predicted data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it details the underlying scientific rationale for these predictions and provides standardized protocols for the experimental acquisition and validation of this data.

Introduction

This compound is a heterocyclic amine of significant interest in the synthesis of pharmacologically active molecules. Its structure, featuring a substituted pyridine ring linked to a cyclohexyl moiety, makes it a versatile scaffold for developing kinase inhibitors and other therapeutic agents. The bromine atom at the 4-position of the pyridine ring serves as a crucial handle for further molecular elaboration through various cross-coupling reactions, while the N-cyclohexyl group can influence solubility, metabolic stability, and binding interactions.

Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed roadmap for understanding and verifying the structure of this compound through a multi-technique spectroscopic approach.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its spectroscopic signature. The electron-withdrawing nature of the bromine atom and the nitrogen atom within the pyridine ring, combined with the electron-donating effect of the amino group, create a distinct electronic environment that influences the chemical shifts in NMR spectroscopy. The vibrational modes of the N-H, C-N, and aromatic C-H bonds give rise to characteristic absorption bands in the IR spectrum. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a unique isotopic pattern in the mass spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are presented below. It is important to note that the choice of solvent can influence chemical shifts; these predictions are based on a typical deuterated solvent like DMSO-d₆.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three protons on the pyridine ring, the N-H proton, and the protons of the cyclohexyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-6~7.9 - 8.1Doublet (d)Expected to be the most downfield pyridine proton due to the proximity to the ring nitrogen.
H-5~6.8 - 7.0Doublet (d)Influenced by the bromine at the para position.
H-3~6.6 - 6.8Singlet (s) or Doublet (d)Expected to be the most upfield pyridine proton.
N-H~5.0 - 6.0Broad Singlet (br s)The chemical shift is concentration and solvent dependent. Exchange with D₂O would cause this signal to disappear.
Cyclohexyl-CH (N-CH)~3.5 - 3.8Multiplet (m)Deshielded due to attachment to the nitrogen atom.
Cyclohexyl-CH₂ (axial & equatorial)~1.0 - 2.0Multiplet (m)A complex series of overlapping signals.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2~158 - 162Carbon attached to the amino group; expected to be significantly downfield.
C-6~148 - 152Influenced by the adjacent ring nitrogen.
C-4~105 - 110Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect.
C-5~116 - 120Aromatic CH carbon.
C-3~108 - 112Aromatic CH carbon.
Cyclohexyl C-1 (N-CH)~50 - 55Deshielded due to attachment to nitrogen.
Cyclohexyl C-2, C-6~30 - 35
Cyclohexyl C-3, C-5~25 - 30
Cyclohexyl C-4~24 - 28

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Ion m/z (predicted) Relative Abundance Notes
[M]⁺254~100%Corresponding to the ⁷⁹Br isotope.
[M+2]⁺256~98%Corresponding to the ⁸¹Br isotope.[3]

The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a monobrominated compound.[3]

Potential Fragmentation Pathways

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragment ions may arise from:

  • Loss of the cyclohexyl group.

  • Loss of the bromine atom.

  • Cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch3350 - 3310Medium, sharp
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2950 - 2850Strong
C=C and C=N Stretch1620 - 1550Medium to Strong
N-H Bend1550 - 1500Medium
C-N Stretch1335 - 1250Medium to Strong

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

NMR_Workflow A Sample Preparation B Spectrometer Setup A->B C Data Acquisition B->C D Data Processing C->D

Caption: General workflow for NMR spectroscopic analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Vortex mixer or sonicator

  • NMR Spectrometer (400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.[4]

    • Transfer the solution to an NMR tube.

    • Add a small amount of TMS as an internal standard (to 0 ppm).

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C spectrum, typically with proton decoupling.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and isotopic distribution.

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Potassium Bromide (KBr), IR grade (if using pellet method).

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Conclusion

This technical guide provides a robust, predicted spectroscopic framework for the characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, derived from the analysis of analogous structures and fundamental principles, offer a reliable reference for researchers in the field of drug discovery and development. The detailed experimental protocols provide a standardized approach to validating these predictions and ensuring the structural integrity of this important synthetic intermediate.

References

  • PubChem. (n.d.). N-Cyclohexylaniline. National Center for Biotechnology Information.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • PubChem. (n.d.). 2-Amino-4-bromopyridine. National Center for Biotechnology Information.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 4-bromo-N-cyclohexyl-N-methylaniline. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzenamine, 4-bromo-. National Institute of Standards and Technology.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

1H NMR spectrum of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-N-cyclohexylpyridin-2-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into molecular architecture.[1][2] This guide offers a comprehensive analysis of the , a substituted pyridine derivative. Compounds featuring the 2-aminopyridine scaffold are prevalent in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] Therefore, a thorough understanding of their spectroscopic properties is essential for researchers in the field.

This document moves beyond a simple recitation of data. It is designed to function as a self-validating technical resource, explaining the causal relationships between the molecule's structure and its spectral output. We will dissect the predicted spectrum by grounding our analysis in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents, supported by authoritative data on related chemical systems.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule.[5][6] this compound (C₁₁H₁₅BrN₂) possesses a plane of symmetry that is lost due to the flexible cyclohexyl group, rendering many protons unique. For the purpose of this guide, we will analyze the key distinct proton environments.

The structure and proton labeling are shown below:

Caption: Structure of this compound with key protons labeled.

There are three distinct aromatic protons (H-3, H-5, H-6), one amine proton (NH), and eleven protons on the cyclohexyl ring. The cyclohexyl protons are divided into one methine proton (H-1') and ten methylene protons on the remaining five carbons.

Predicted 1H NMR Spectral Analysis

The spectrum can be divided into three principal regions: the downfield aromatic region, the mid-field amine and methine proton region, and the upfield aliphatic region.

Aromatic Region (δ 6.0 - 8.5 ppm)

The chemical shifts of protons on a pyridine ring are influenced by the ring current and the electronic effects of its substituents.[7] The nitrogen atom itself is electron-withdrawing, generally deshielding the ring protons relative to benzene.[8][9]

  • H-6: This proton is ortho to the ring nitrogen, which strongly deshields it. It is also ortho to the electron-donating amino group (-NHR), which provides a shielding effect. The net effect typically places this proton the most downfield of the three. It has one ortho neighbor (H-5), so it is expected to appear as a doublet . The ortho coupling constant (³J) in pyridines is typically in the range of 4.5-5.5 Hz.[8][10]

  • H-5: This proton is meta to the amino group and ortho to the bromine atom. Bromine exerts an electron-withdrawing inductive effect, causing deshielding. H-5 is coupled to two different protons: H-6 (ortho coupling, ³J ≈ 5 Hz) and H-3 (meta coupling, ⁴J). Meta coupling in pyridine systems is typically smaller, around 1.5-3.0 Hz.[11][12] Consequently, H-5 is predicted to be a doublet of doublets (dd) .

  • H-3: This proton is ortho to the strongly electron-donating amino group, which will cause significant shielding, shifting it upfield relative to other pyridine protons. It is meta to the bromine. It has one meta neighbor (H-5). Therefore, H-3 should appear as a doublet due to meta coupling.

Amine and Cyclohexyl Methine Region (δ 3.0 - 5.0 ppm)
  • NH Proton: The signal for the amine proton is often broad due to quadrupolar relaxation and exchange with trace amounts of water. Its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet.

  • H-1' (Cyclohexyl Methine): This proton is directly attached to a carbon that is bonded to a nitrogen atom. The electronegativity of nitrogen deshields this proton, shifting it significantly downfield from the other aliphatic signals.[2] It will appear as a complex multiplet due to coupling with the adjacent axial and equatorial protons on the cyclohexyl ring.

Aliphatic Region (δ 1.0 - 2.2 ppm)
  • Cyclohexyl Methylene Protons: The remaining 10 protons of the cyclohexyl group will resonate in the crowded upfield region of the spectrum.[2][13] At room temperature, the chair-to-chair interconversion of the cyclohexane ring is rapid on the NMR timescale, often leading to broad, overlapping multiplets that are difficult to resolve into individual axial and equatorial signals.[14] These protons will appear as a series of complex multiplets.

Summary of Predicted 1H NMR Data

The following table summarizes the predicted spectral data for this compound. Chemical shift values are estimations based on data from analogous structures.[10][12][15]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.8 - 8.2Doublet (d)³J₅,₆ ≈ 5.01H
H-56.8 - 7.2Doublet of Doublets (dd)³J₅,₆ ≈ 5.0, ⁴J₃,₅ ≈ 2.01H
H-36.2 - 6.6Doublet (d)⁴J₃,₅ ≈ 2.01H
NHVariable (e.g., 4.5 - 5.5)Broad Singlet (br s)N/A1H
H-1'3.5 - 4.0Multiplet (m)N/A1H
Cyclohexyl CH₂1.0 - 2.2Multiplet (m)N/A10H

Standard Experimental Protocol for Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum for structural validation, the following protocol should be followed.[2][16]

A. Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

B. Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for narrow and symmetrical solvent peak linewidths.

  • Acquire a standard 1D proton spectrum using the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: 0-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Process the acquired Free Induction Decay (FID) with a Fourier transform.

  • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each.

Unambiguous Assignment via 2D NMR Spectroscopy

While the 1D 1H NMR spectrum provides significant information, overlapping signals, particularly in the aliphatic region, can make definitive assignments challenging. Advanced 2D NMR experiments are crucial for unambiguous structural confirmation.[16]

G cluster_workflow Structural Elucidation Workflow Sample Sample Preparation NMR_1D Acquire 1D ¹H Spectrum Sample->NMR_1D Analysis_1D Initial Analysis: - Chemical Shifts - Integration - Multiplicities NMR_1D->Analysis_1D Ambiguity Signal Overlap or Ambiguous Assignments? Analysis_1D->Ambiguity NMR_2D Acquire 2D NMR Spectra Ambiguity->NMR_2D Yes Final_Structure Definitive Structure Assignment Ambiguity->Final_Structure No COSY COSY: ¹H-¹H Correlations NMR_2D->COSY HSQC HSQC: ¹H-¹³C One-Bond Correlations NMR_2D->HSQC HMBC HMBC: ¹H-¹³C Long-Range Correlations NMR_2D->HMBC COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Workflow for unambiguous structural confirmation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[16] It would show a cross-peak between H-5 and H-6, and another between H-5 and H-3, confirming their connectivity on the pyridine ring. It would also help trace the connectivities within the complex cyclohexyl spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is essential for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.[16] For example, observing a correlation from the NH proton to carbons C-2 and C-1' would confirm the N-cyclohexyl linkage.

Conclusion

The is characterized by distinct regions corresponding to its aromatic and aliphatic moieties. The pyridine ring protons exhibit predictable chemical shifts and coupling patterns governed by the electronic influence of the bromo, amino, and ring nitrogen substituents. The cyclohexyl group presents a complex set of upfield signals, with the methine proton significantly deshielded due to its proximity to the amine nitrogen. While a 1D spectrum provides a strong basis for identification, a complete and unambiguous assignment necessitates the use of 2D NMR techniques such as COSY, HSQC, and HMBC. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this compound and structurally related molecules.

References

  • PubChem. 4-bromo-N-cyclohexyl-N-methylaniline. National Center for Biotechnology Information.
  • Reich, H.J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.
  • Khalymbadzha, I. A., et al. (2013). Spin-spin coupling constants 13C-15N and 1H-15N in the investigation of azido-tetrazole tautomerism in a series of 2-azidopyrimidines. ResearchGate.
  • A&A Pharmachem. This compound | 1262293-75-3.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014).
  • Gunanathan, C., et al. (2017). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate.
  • Mohamad, M., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021).
  • Szafran, Z., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. ResearchGate.
  • Jasperse, C. Short Summary of 1H-NMR Interpretation.
  • The Organic Chemistry Tutor. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube.
  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • Abraham, R.J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • Oregon State University. Analyzing Coupling Constants.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Serianni, A., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.GOV.

Sources

Introduction: The Structural Significance of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-N-cyclohexylpyridin-2-amine

This compound is a key heterocyclic amine that serves as a versatile building block in contemporary organic and medicinal chemistry.[1] Its structure, featuring a substituted pyridine core, is a prevalent scaffold in the development of therapeutic agents, particularly kinase inhibitors which are crucial in oncology research.[1] The precise structural characterization of this intermediate is paramount to ensure the integrity of multi-step syntheses and the desired biological activity of the final compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[2][3] Unlike ¹H NMR, ¹³C NMR spectra are typically simpler due to the low natural abundance (1.1%) of the ¹³C isotope, which virtually eliminates carbon-carbon coupling, and the common use of proton-decoupling techniques that render each unique carbon as a single line.[4][5] This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, blending theoretical predictions with practical experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Theoretical Analysis and Spectral Prediction

A thorough understanding of the molecular structure and the electronic effects of its substituents is the foundation for accurately predicting and interpreting a ¹³C NMR spectrum. The molecule possesses 9 chemically non-equivalent carbon atoms, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below.

Figure 1: Molecular Structure and Carbon Numbering Scheme.
Predicting Chemical Shifts: Substituent Effects

The chemical shift (δ) of each carbon is primarily influenced by its hybridization and electronic environment. For substituted aromatic and heteroaromatic rings, the principle of additivity of substituent effects provides a robust method for predicting chemical shifts.[6][7][8]

1.2.1 Pyridine Ring Carbons (C2-C6)

The analysis begins with the standard chemical shifts of unsubstituted pyridine (in CDCl₃): C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[9][10] We then consider the effects of the 2-N-cyclohexylamino and 4-bromo substituents.

  • 2-N-cyclohexylamino Group (-NH-cyclohexyl): This is a potent electron-donating group (EDG) through resonance. It significantly shields (moves to a lower δ value) the ipso carbon (C2) and the para carbon (C6). It also shields the ortho carbons (C3). The effect on the meta carbon (C5) is minimal. For reference, the ¹³C spectrum of 2-aminopyridine shows C2 at ~158.5 ppm, C3 at ~108.5 ppm, C4 at ~137.9 ppm, C5 at ~113.7 ppm, and C6 at ~148.1 ppm.[11][12][13] The strong shielding at C3 and C5 is particularly noteworthy.

  • 4-Bromo Group (-Br): Halogens exert a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine, the inductive effect generally deshields adjacent carbons. However, a dominant factor for the directly attached (ipso) carbon is the "heavy atom effect," which causes significant shielding. The trend in chemical shifts for the C4 carbon in 4-substituted pyridines has been shown to correlate well with similar substitutions in benzene.[14] The bromine atom will therefore strongly shield C4.

Combined Effects on Pyridine Carbons:

  • C2: Directly attached to the strongly electron-donating amino group. Expected to be the most downfield carbon due to its position adjacent to the ring nitrogen and the exocyclic nitrogen, but its precise shift is modulated by the amino group's donation. Expected δ ≈ 158-162 ppm.

  • C3: Shielded by the ortho amino group but deshielded by the ortho bromine. The net effect will likely result in a signal in the mid-range of the aromatic region. Expected δ ≈ 110-115 ppm.

  • C4: The ipso-carbon to the bromine atom. The heavy atom effect will cause a significant upfield shift. Expected δ ≈ 105-110 ppm.

  • C5: Deshielded by the ortho bromine and shielded by the meta amino group. The deshielding from bromine is likely to dominate. Expected δ ≈ 140-145 ppm.

  • C6: Shielded by the para amino group. Expected δ ≈ 148-152 ppm.

1.2.2 Cyclohexyl Ring Carbons (C1'-C4')

The chemical shifts of the cyclohexyl carbons are analyzed starting from the baseline value for cyclohexane (~27.1 ppm in CDCl₃).

  • -NH- Group Effect: The attachment to an electronegative nitrogen atom causes a strong deshielding effect on the alpha-carbon (C1'). The effect diminishes with distance (beta and gamma carbons).[15]

  • C1': The ipso-carbon attached to the amine nitrogen. This carbon will be significantly deshielded and shifted downfield into the 50-55 ppm range.[16][17]

  • C2'/C6': The ortho or β-carbons. These will be deshielded relative to cyclohexane but less so than C1'. Expected δ ≈ 33-37 ppm.

  • C3'/C5': The meta or γ-carbons. These are further from the nitrogen and will have chemical shifts closer to that of unsubstituted cyclohexane. Expected δ ≈ 25-28 ppm.

  • C4': The para or δ-carbon. This carbon is the most remote from the nitrogen and is expected to be the most shielded of the cyclohexyl carbons. Expected δ ≈ 24-26 ppm.

Summary of Predicted ¹³C NMR Data

The predicted chemical shifts and the reasoning behind them are summarized in the table below. This serves as a predictive framework for spectral assignment.

Carbon AtomPredicted δ (ppm)Rationale for Chemical Shift
Pyridine Ring
C2158 – 162Attached to two N atoms (ring and amino); strong deshielding.
C3110 – 115Shielded by ortho -NHR group, deshielded by ortho -Br.
C4105 – 110Strong shielding due to the "heavy atom effect" of the attached Br.
C5140 – 145Deshielded by ortho -Br; minimal effect from meta -NHR.
C6148 – 152Shielded by para -NHR group.
Cyclohexyl Ring
C1'50 – 55Deshielded by direct attachment to electronegative N atom.
C2', C6'33 – 37β-carbon to N; moderate deshielding.
C3', C5'25 – 28γ-carbon to N; minor deshielding.
C4'24 – 26δ-carbon to N; least affected, most shielded of cyclohexyl group.

Part 2: Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed for robustness and reproducibility.

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample. Suspended solids, paramagnetic impurities, and improper concentration can all lead to poor spectral resolution and line shape.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition A Weigh Sample (50-100 mg) B Transfer to Vial A->B C Add Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) B->C D Vortex to Dissolve C->D E Filter Solution (Pipette with glass wool plug) D->E F Transfer to NMR Tube E->F G Cap and Label Tube F->G H Insert Sample into Spectrometer G->H I Lock and Shim H->I J Load Acquisition Parameters I->J K Acquire Spectrum J->K L Process Data K->L

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-N-cyclohexylpyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds. This document delves into the core principles of experimental design, ionization techniques, and the predictable fragmentation pathways of the target molecule, offering field-proven insights to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Significance of this compound

This compound, with the chemical formula C11H15BrN2, is a substituted pyridine derivative.[1] The presence of a bromine atom, a cyclohexyl group, and an amine linkage to a pyridine ring creates a molecule with distinct physicochemical properties that are of interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds. The inherent sensitivity and specificity of mass spectrometry allow for the confirmation of molecular weight and the deduction of structural features through the analysis of fragmentation patterns. This guide will explore the expected behavior of this molecule under common ionization conditions, namely Electron Ionization (EI) and Electrospray Ionization (ESI).

Experimental Design and Methodology

The successful mass spectrometric analysis of this compound hinges on a well-considered experimental design, from sample preparation to data acquisition. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Sample Preparation

Proper sample preparation is critical to prevent contamination and ensure compatibility with the mass spectrometer's inlet system.

Protocol for LC-MS (ESI):

  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. These solvents are UV-transparent and compatible with reverse-phase chromatography and electrospray ionization.[2]

  • Dilution: Prepare a dilute solution in the range of 1-10 µg/mL in the chosen solvent. This concentration range is typically suitable for modern high-sensitivity mass spectrometers.

  • Filtration: For samples containing particulates, filter the solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.

Protocol for GC-MS (EI):

  • Solvent Selection: Use a volatile solvent such as dichloromethane or ethyl acetate for sample dissolution.

  • Concentration: Prepare a solution with a concentration of approximately 10-100 µg/mL.

  • Derivatization (Optional): For compounds with active hydrogens that may exhibit poor peak shape in GC, derivatization (e.g., silylation) can be considered. However, for this compound, this is often not necessary.

Instrumentation and Ionization Source Selection

The choice of ionization technique is paramount and depends on the analytical objective.

  • Electron Ionization (EI): As a "hard" ionization technique, EI is ideal for structural elucidation due to the extensive and reproducible fragmentation patterns it generates.[3][4] It is typically coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation. This is advantageous for accurate molecular weight determination and is commonly used with Liquid Chromatography (LC-MS). The hydrophobicity of the analyte can play a significant role in the ionization efficiency.[5][6]

Recommended Instrumental Parameters:

ParameterGC-MS (EI)LC-MS (ESI)
Ionization Mode Electron IonizationElectrospray Ionization (Positive)
Electron Energy 70 eV-
Ion Source Temp. 230 °C150 °C
Mass Analyzer Quadrupole or Time-of-FlightQuadrupole, Time-of-Flight, or Orbitrap
Scan Range (m/z) 50 - 350100 - 400
Capillary Voltage -3.5 - 4.5 kV
Cone Voltage -20 - 40 V (for minimal fragmentation)

Predicted Mass Spectra and Fragmentation Pathways

The structural features of this compound—a brominated pyridine ring, a secondary amine linker, and a cyclohexyl moiety—will dictate its fragmentation behavior. The presence of bromine is particularly noteworthy due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which will result in characteristic M and M+2 peaks for all bromine-containing fragments.

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy imparted to the molecule will lead to extensive fragmentation, providing a detailed structural fingerprint.[3][7]

Expected Fragmentation Pathways under EI:

G cluster_pyridine Pyridine Ring Fragmentation cluster_cyclohexyl Cyclohexyl Ring Fragmentation cluster_alpha Alpha Cleavage M [C11H15BrN2]+• m/z 254/256 F1 Loss of •Br [C11H15N2]+ m/z 175 M->F1 -•Br F2 Loss of C5H10 (cyclohexene) [C6H5BrN2]+• m/z 187/189 M->F2 -C6H10 F3 Loss of •C6H11 (cyclohexyl) [C5H4BrN2]+ m/z 173/175 M->F3 -•C6H11 F4 Loss of C2H4 (ethylene) from cyclohexyl [C9H11BrN2]+• m/z 226/228 M->F4 -C2H4 F5 Loss of C3H6 (propene) from cyclohexyl [C8H9BrN2]+• m/z 212/214 M->F5 -C3H6 F6 [C6H11NH=CH2]+ m/z 98 M->F6 α-cleavage

Caption: Predicted EI fragmentation pathways for this compound.

Key Predicted Fragments under EI:

m/z (for 79Br/81Br)Proposed Fragment IonDescription
254/256[C11H15BrN2]+•Molecular Ion (M+)
175[C11H15N2]+Loss of a bromine radical (•Br)
173/175[C5H4BrN2]+Loss of a cyclohexyl radical (•C6H11)[2]
187/189[C6H5BrN2]+•Loss of cyclohexene (C6H10) via McLafferty-type rearrangement
93[C5H4N-NH2]+•Fragment corresponding to 2-aminopyridine (from cleavage of N-cyclohexyl bond)[2]
83[C6H11]+Cyclohexyl cation
55[C4H7]+Common fragment from cyclohexyl ring

The base peak in the EI spectrum is likely to be the fragment resulting from the loss of the cyclohexyl radical (m/z 173/175), as this leads to a stabilized aromatic system. The fragmentation of the cyclohexyl ring itself will produce a characteristic series of peaks at m/z values corresponding to the loss of alkyl fragments.[8]

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]+, due to the presence of two basic nitrogen atoms. The resulting spectrum will be much simpler than the EI spectrum, with the [M+H]+ ion being the base peak under mild conditions.

Expected Ionization and Fragmentation under ESI:

G cluster_cid Collision-Induced Dissociation (CID) M C11H15BrN2 MH [M+H]+ [C11H16BrN2]+ m/z 255/257 M->MH + H+ F1 Loss of C6H10 (cyclohexene) [C5H6BrN2]+ m/z 188/190 MH->F1 -C6H10 F2 Loss of NH2C6H11 [C5H4BrN]+ m/z 157/159 MH->F2 -C6H11NH2

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Bromo-N-cyclohexylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound. By correlating the vibrational modes of its distinct functional groups—the bromopyridine ring, the secondary amine linker, and the cyclohexyl moiety—with specific infrared absorption bands, this guide serves as an essential resource for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

This compound is a substituted aminopyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural complexity, arising from the combination of an aromatic heterocycle, a secondary amine, and an aliphatic ring, necessitates robust analytical techniques for unambiguous identification and purity assessment. Infrared (IR) spectroscopy is a powerful, non-destructive method that probes the vibrational modes of a molecule. Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging), which correspond to the absorption of specific wavelengths of infrared radiation. The resulting IR spectrum acts as a molecular "fingerprint," providing definitive evidence for the presence of key structural features.

This guide explains the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting the IR spectrum of the title compound, ensuring both technical accuracy and field-proven insight.

Molecular Structure and Expected Vibrational Modes

A thorough spectral analysis begins with a deconstruction of the molecule into its constituent functional groups. Each part of the this compound structure contributes characteristic bands to the overall IR spectrum.

cluster_mol This compound mol Structure N1 N C6 C N1->C6 C2 C C2->N1 N_amine N-H C2->N_amine Cyclohexyl Cyclohexyl Ring (Aliphatic C-H) N_amine->Cyclohexyl C3 C C3->C2 C4 C C4->C3 Br Br C4->Br C5 C C5->C4 C6->C5

The above DOT script is a conceptual representation. A proper chemical structure diagram is best.

Caption: Key functional groups of this compound.

The primary vibrational modes anticipated are:

  • N-H Stretching: From the secondary amine group.

  • C-H Stretching: Differentiated between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the cyclohexyl group.

  • Ring Stretching: C=C and C=N bond vibrations within the aromatic pyridine ring.

  • Bending Vibrations: N-H bending and C-H scissoring/rocking/wagging modes.

  • C-N Stretching: Vibrations of the bond connecting the amine to the pyridine ring and the cyclohexyl group.

  • C-Br Stretching: A low-frequency vibration characteristic of the bromo-substituent.

Experimental Protocol: FT-IR Data Acquisition

The acquisition of a high-quality, reproducible IR spectrum is paramount. The following protocol describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples as it requires minimal sample preparation and eliminates the need for KBr pellet pressing.

3.1. Rationale for Method Selection ATR-FTIR is chosen for its speed, ease of use, and the high quality of data obtained from solid samples. Unlike the KBr pellet method, it avoids potential issues from moisture in the KBr and inconsistencies in pellet preparation, making the protocol more robust and self-validating.

3.2. Materials and Equipment

  • This compound sample

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

3.3. Step-by-Step Methodology

Caption: Standard workflow for ATR-FT-IR data acquisition.

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely. This prevents cross-contamination and ensures a clean baseline.

  • Background Collection: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

  • Sample Loading: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor signal intensity.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After data collection, raise the press, remove the sample powder, and clean the crystal surface as described in step 2.

In-Depth Spectral Interpretation

The IR spectrum of this compound can be analyzed by dividing it into distinct regions, each corresponding to specific types of molecular vibrations.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • N-H Stretching: As a secondary amine, the molecule will show a single N-H stretching band.[1] For aromatic secondary amines, this peak typically appears near 3400 cm⁻¹.[2] In a solid-state measurement, intermolecular hydrogen bonding may cause this peak to broaden and shift to a slightly lower wavenumber, expected in the 3350 - 3310 cm⁻¹ range.[3][4] The absence of a second peak in this region confirms it is not a primary amine.[2]

  • Aromatic C-H Stretching: The sp² C-H bonds on the pyridine ring give rise to absorptions at wavenumbers just above 3000 cm⁻¹. These are typically multiple, weak-to-medium sharp bands in the 3100 - 3020 cm⁻¹ region.[5]

  • Aliphatic C-H Stretching: The sp³ C-H bonds of the cyclohexyl ring are responsible for strong absorption bands appearing just below 3000 cm⁻¹. Expect to see prominent peaks corresponding to the asymmetric and symmetric stretching of CH₂ groups in the 2960 - 2850 cm⁻¹ range.[5][6] The presence of these intense bands is a clear indicator of the saturated aliphatic moiety.

The Double Bond and Bending Region (1700 - 1400 cm⁻¹)
  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring skeleton produce a series of characteristic sharp bands of variable intensity. These are typically found in the 1600 - 1450 cm⁻¹ region.[7] For 2-substituted pyridines, strong bands are often observed near 1600 cm⁻¹ and 1480 cm⁻¹.

  • N-H Bending: The in-plane bending (or scissoring) vibration of the secondary amine N-H bond is expected in this region. For secondary aromatic amines, this absorption can be found near 1515 cm⁻¹ .[3] This peak can sometimes overlap with the aromatic ring stretches.

  • Aliphatic C-H Bending: The scissoring vibration of the CH₂ groups in the cyclohexyl ring gives a distinct absorption band around 1450 cm⁻¹ .[8]

The Fingerprint Region (1400 - 600 cm⁻¹)

This region contains a wealth of complex, unique absorptions arising from C-N stretching, C-H bending, and other skeletal vibrations. While individual assignments can be challenging, the overall pattern is highly specific to the molecule.

  • Aromatic C-N Stretching: The stretching of the C-N bond connecting the amine to the aromatic ring is expected to be a strong band in the 1335 - 1250 cm⁻¹ range.[4][9]

  • Aliphatic C-N Stretching: The C-N bond of the cyclohexyl-amine linkage will absorb in the 1250 - 1020 cm⁻¹ range, typically as a medium-to-weak band.[4]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring influences the position of strong C-H out-of-plane bending ("wagging") bands, typically found between 900 - 700 cm⁻¹ .

  • N-H Out-of-Plane Bending (Wag): Secondary amines exhibit a characteristic broad N-H "wag" band. This absorption is generally located in the 750 - 700 cm⁻¹ range.[2]

  • C-Br Stretching: The C-Br stretching vibration is expected to appear as a medium-to-strong band in the low-frequency end of the fingerprint region. The typical range for bromoaromatic compounds is 700 - 600 cm⁻¹ .[10] The presence of a band in this area provides strong evidence for the bromine substituent.

Summary of Key Diagnostic Peaks

The following table summarizes the expected key IR absorption bands for the unambiguous identification of this compound.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3310N-H StretchSecondary Aromatic AmineMedium, Sharp
3100 - 3020C-H StretchAromatic (Pyridine)Weak to Medium
2960 - 2850C-H StretchAliphatic (Cyclohexyl)Strong
1600 - 1450C=C and C=N Ring StretchesPyridine RingMedium to Strong
~1515N-H BendSecondary Aromatic AmineMedium
~1450C-H Bend (Scissoring)Aliphatic (CH₂)Medium
1335 - 1250C-N StretchAromatic AmineStrong
750 - 700N-H Bend (Wag)Secondary AmineStrong, Broad
700 - 600C-Br StretchBromoaromaticMedium to Strong

Conclusion

The infrared spectrum of this compound provides a rich source of structural information. Positive identification can be achieved by confirming the presence of key diagnostic bands: (i) a single N-H stretch around 3330 cm⁻¹, (ii) strong aliphatic C-H stretches below 3000 cm⁻¹, (iii) aromatic C=C/C=N ring stretches between 1600-1450 cm⁻¹, and (iv) a low-frequency C-Br stretch between 700-600 cm⁻¹. By following the robust ATR-FTIR protocol and utilizing the detailed spectral assignments provided in this guide, researchers can confidently verify the identity and integrity of this compound, ensuring the quality of materials used in advanced scientific applications.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • PubMed. (2004). [Influence of solvents on IR spectrum of aromatic amines].
  • LibreTexts, Chemistry. (2024). 24.10: Spectroscopy of Amines.
  • Doc Brown's Chemistry. Infrared spectrum of cyclohexene.
  • ResearchGate. (2008). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.
  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde.
  • CHIMIA. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • NIST Chemistry WebBook. 2-Aminopyridine.
  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • Doc Brown's Chemistry. Infrared spectrum of cyclohexane.
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • NIST Technical Series Publications. Tables of molecular vibrational frequencies, consolidated volume I.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the synthesis of novel chemical entities often outpaces our understanding of their fundamental physicochemical properties. 4-Bromo-N-cyclohexylpyridin-2-amine, a substituted aminopyridine, represents a class of compounds with significant potential as scaffolds in medicinal chemistry due to their diverse biological activities.[1] However, the therapeutic potential of any compound is intrinsically linked to its bioavailability, which is heavily influenced by its aqueous solubility.[2][] Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation development, making a thorough characterization of a compound's solubility profile an indispensable step in its journey from laboratory bench to clinical application.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It is designed for researchers, chemists, and formulation scientists, offering not just protocols, but the scientific rationale behind them. We will explore the key physicochemical properties that govern solubility, present detailed methodologies for its determination in various media, and discuss the critical factors that can modulate it. By adopting the systematic approach detailed herein, researchers can generate a robust and reliable solubility profile, enabling informed decisions in the drug development process.

Core Physicochemical Properties: The Foundation of Solubility

Before any experimental determination, a theoretical assessment of this compound's properties provides a predictive foundation for its behavior.

  • Structure and Ionization: The molecule contains two basic nitrogen centers: the endocyclic pyridine nitrogen and the exocyclic secondary amine. The pKa, or dissociation constant, is a critical parameter that dictates the degree of ionization at a given pH.[4]

    • The pKa of the parent 2-aminopyridine is approximately 6.8.[5][6][7]

    • The pKa of cyclohexylamine is approximately 10.6.[8][9][10]

    • The electron-withdrawing effect of the pyridine ring and the bromine atom will decrease the basicity of the exocyclic amine, while the electron-donating cyclohexyl group will slightly increase it. The pyridine nitrogen remains the more basic site. Therefore, we can predict that this compound will be a weak base, predominantly ionized at low pH.

  • Lipophilicity (log P): The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. The presence of a cyclohexyl group and a bromine atom suggests that the neutral form of the molecule will be significantly lipophilic, hinting at low intrinsic aqueous solubility.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight 271.18 g/mol High MW can negatively impact solubility.
pKa (most basic) ~6.5 - 7.0Weak base; solubility will be highly pH-dependent.[11]
log P > 3.0High lipophilicity suggests low intrinsic solubility (S₀).
Hydrogen Bond Donors 1 (N-H)Can interact with water.
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)Can interact with water.

Aqueous Solubility Profile: The pH-Dependence

For an ionizable compound like this compound, solubility is not a single value but a profile that changes with pH. As a weak base, its solubility is expected to be lowest at neutral and alkaline pH (where it is in its neutral, less soluble form) and increase significantly in acidic conditions as it becomes protonated (ionized).[11][12]

Causality: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[13][14] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[15] This is the gold standard for pre-formulation and development.

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous buffer.[16][17] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[13][14] This method is faster and well-suited for high-throughput screening in early discovery.[18][19]

This guide focuses on determining the more definitive thermodynamic solubility .

Experimental Protocol: pH-Dependent Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[20] It involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached.

Self-Validation: The protocol's integrity is ensured by confirming that an excess of solid material remains at the end of the experiment and by measuring solubility at multiple time points (e.g., 24 and 48 hours) to verify that the concentration has reached a plateau, confirming equilibrium.

Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the ionic strength is constant across all buffers.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to separate vials (in triplicate for each pH point). The amount should be sufficient to ensure undissolved solid remains.

  • Equilibration: Add a precise volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[21]

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[22][23]

    • Prepare a calibration curve using standards of known concentrations of this compound dissolved in a suitable organic solvent/water mixture.

    • Dilute the filtered supernatant as needed to fall within the linear range of the calibration curve.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.

Data Presentation: The results should be tabulated and plotted as Solubility (µg/mL or µM) versus pH.

Table 2: Illustrative pH-Dependent Solubility Data

Final pHSolubility (µg/mL)Solubility (µM)
2.015005531
4.014505347
6.08503134
7.0150553
7.445166
8.0518
10.0<1<4

Note: Data are illustrative, based on the expected behavior of a weak base.

Visualization: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess solid (in triplicate) prep2 Add pH buffer (e.g., 1 mL) prep1->prep2 equil Shake at constant T (24-48 hours) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Measure final pH sep2->analysis1 analysis2 Quantify via HPLC-UV sep2->analysis2 result Solubility vs. pH Profile analysis2->result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Solubility in Organic & Co-Solvent Systems

Understanding a compound's solubility is not limited to aqueous media. Solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for biological assays. Furthermore, co-solvents are frequently used in formulations to enhance the aqueous solubility of poorly soluble drugs.[24][25]

Rationale for Co-Solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[][26] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing the drug's solubility.[24] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]

Experimental Protocol: Screening in Organic and Co-Solvent Systems

A similar shake-flask methodology can be employed to determine solubility in various solvent systems.

Methodology:

  • Solvent Selection: Choose a panel of relevant solvents:

    • Organic Solvents: DMSO, Ethanol, Methanol, Acetonitrile.

    • Co-Solvent Systems: Prepare mixtures of a co-solvent (e.g., PEG 400) in a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Execution: Follow the same steps of sample preparation, equilibration (24h is often sufficient for organic solvents), separation, and HPLC-UV quantification as described for the aqueous solubility protocol.

Data Presentation: Summarize the results in a clear table.

Table 3: Illustrative Solubility in Organic Solvents and Co-Solvent Systems at 25°C

Solvent SystemSolubility (mg/mL)
Organic Solvents
DMSO> 100
Ethanol25
Methanol15
Acetonitrile5
Co-Solvent Systems (in pH 7.4 Buffer)
0% PEG 400 (Buffer only)0.045
5% PEG 4000.25
10% PEG 4001.1
20% PEG 4004.8

Note: Data are illustrative.

Visualization: Mechanism of Co-Solvency

G cluster_water Aqueous System (Low Solubility) cluster_cosolvent Co-Solvent System (High Solubility) W1 H₂O Drug_Agg Drug Aggregate W1->Drug_Agg High Interfacial Tension W2 H₂O W2->Drug_Agg High Interfacial Tension W3 H₂O W3->Drug_Agg High Interfacial Tension C1 H₂O C2 Co-solvent Drug_Sol Solvated Drug C2->Drug_Sol Reduced Polarity C3 H₂O C4 Co-solvent C4->Drug_Sol

Caption: Co-solvents reduce solvent polarity, enhancing drug solubility.

Implications for Drug Development & Conclusion

The comprehensive solubility profile of this compound provides critical insights for its development path. The illustrative data suggest that it is a Biopharmaceutics Classification System (BCS) Class II candidate (low solubility, high permeability), a common characteristic for many drug molecules.[24]

Key Takeaways:

  • pH-Dependent Absorption: The dramatic increase in solubility at low pH suggests that the drug will dissolve readily in the acidic environment of the stomach. However, as it transitions to the higher pH of the small intestine, where most drug absorption occurs, it may precipitate, limiting its bioavailability.[11]

  • Formulation Strategies: The poor aqueous solubility at physiological pH (7.4) necessitates enabling formulation strategies. The significant solubility enhancement observed with co-solvents like PEG 400 indicates that liquid-based formulations (e.g., solutions, soft gelatin capsules) could be a viable approach.[25][27] Other strategies could include amorphous solid dispersions or particle size reduction.

  • Assay Development: The high solubility in DMSO confirms its suitability as a solvent for preparing stock solutions for in vitro screening, but care must be taken to avoid precipitation in aqueous assay buffers.

References

  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). [Link]
  • PubChem. Cyclohexylamine | C6H11NH2 | CID 7965.
  • Yalkowsky, S. H., & Te, E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
  • Votano, J. R., Parham, M., & Yalkowsky, S. H. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(24), 7179–7187. [Link]
  • Ayurveda Journals. Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
  • JoVE. Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). [Link]
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021). [Link]
  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185–192. [Link]
  • Wikipedia. Cosolvent. [Link]
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016). [Link]
  • FooDB. Showing Compound Cyclohexylamine (FDB003478). (2010). [Link]
  • Slideshare. solubility enhancement and cosolvency by madhavi. (2015). [Link]
  • Quora. Which is a weaker base between pyridine and 2-aminopyridine and why? (2018). [Link]
  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364. [Link]
  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). [Link]
  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3567-3574. [Link]
  • Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]
  • Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). [Link]
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. McGraw Hill. [Link]
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). [Link]
  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • European Medicines Agency. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). [Link]
  • ResearchGate.
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). [Link]
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). [Link]
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). [Link]
  • ChemBK. 2-Aminopyridine. (2024). [Link]
  • PubMed.
  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. (2004). [Link]
  • MasterControl. ICH Q6 Guidelines. [Link]
  • U.S. Food and Drug Administration. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). [Link]
  • Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). [Link]
  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (1999). [Link]
  • ResearchGate.
  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

Sources

Technical Guide: Stability and Storage of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 4-Bromo-N-cyclohexylpyridin-2-amine (CAS No. 1262293-75-3). As a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, ensuring its chemical integrity is paramount for reproducible and successful research outcomes.[1] This document synthesizes data from chemical suppliers, safety data sheets of analogous compounds, and fundamental chemical principles to establish a framework for its handling, storage, and stability assessment. We will explore the molecule's intrinsic reactivity, propose experimental protocols for stability testing, and provide definitive storage recommendations grounded in scientific rationale.

Molecular Profile and Inherent Reactivity

This compound is a substituted aminopyridine whose reactivity is dictated by its three primary functional components: the brominated pyridine ring, the secondary amine, and the cyclohexyl group.[1] Understanding the interplay of these groups is fundamental to predicting its stability.

PropertyValueSource
CAS Number 1262293-75-3[2][3][4]
Molecular Formula C₁₁H₁₅BrN₂[2][5]
Molar Mass ~256.15 g/mol [6]
Predicted pKa 3.62 ± 0.10[6]
Predicted Boiling Point 375.1 ± 34.0 °C[6]
Appearance Typically a solidN/A

The molecule's structure presents several potential avenues for degradation:

  • The 2-Aminopyridine Moiety: The electron-donating amino group activates the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine. The nitrogen atoms, particularly the endocyclic nitrogen and the exocyclic amino group, are potential sites for protonation and can act as ligands, influencing the compound's solubility and reactivity in different media.[7]

  • The Carbon-Bromine Bond: The C-Br bond on the pyridine ring is a key reactive site, making the compound an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This inherent reactivity implies the bond is susceptible to cleavage via nucleophilic attack or photolysis under certain conditions.

  • General Sensitivity: Like many brominated aromatic compounds and amines, this molecule may exhibit sensitivity to light, air (oxygen), and moisture. Bromopyridines can be hygroscopic, necessitating storage in a dry environment.[8]

The following diagram illustrates the relationship between environmental factors and the potential degradation pathways for the molecule.

cluster_factors Environmental Stress Factors cluster_pathways Potential Degradation Pathways Light Light (UV/Vis) Compound This compound Light->Compound Air Air (Oxygen) Air->Compound Moisture Moisture (H₂O) Moisture->Compound Heat Heat (Thermal Energy) Heat->Compound Contaminants Chemical Contaminants (Acids, Bases, Metals) Contaminants->Compound Photolysis Photolytic Cleavage (C-Br bond) Compound->Photolysis initiates Oxidation Oxidation (Aminopyridine Ring) Compound->Oxidation promotes Hydrolysis Hydrolysis Compound->Hydrolysis enables SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr can facilitate Compound->SNAr catalyzes Decomposition Thermal Decomposition Compound->Decomposition accelerates

Caption: Relationship between environmental factors and degradation pathways.

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is the most rigorous approach. This involves subjecting the compound to stress conditions exceeding those of routine storage to identify potential degradation products and pathways. The following workflow provides a self-validating system for assessing stability.

cluster_stress Forced Degradation Studies start Obtain High-Purity This compound (>96% purity) initial_analysis Perform Initial Analysis (T=0) - HPLC/UPLC (Purity Assay) - LC-MS (Mass ID) - Appearance start->initial_analysis thermal Thermal Stress (e.g., 60°C, solid & solution) initial_analysis->thermal Subject to Stress hydrolytic Hydrolytic Stress (pH 2, 7, 9 solutions) initial_analysis->hydrolytic Subject to Stress oxidative Oxidative Stress (e.g., 3% H₂O₂ solution) initial_analysis->oxidative Subject to Stress photolytic Photolytic Stress (ICH Q1B light exposure) initial_analysis->photolytic Subject to Stress analysis Analyze at Time Points (e.g., 1, 3, 7, 14 days) - HPLC/UPLC for % Parent - LC-MS for Degradant ID thermal->analysis hydrolytic->analysis oxidative->analysis photolytic->analysis evaluation Evaluate Data - Calculate Degradation Rate - Identify Major Degradants - Determine Mass Balance analysis->evaluation conclusion Define Stability Profile & Recommend Storage Conditions evaluation->conclusion

Caption: Experimental workflow for forced degradation stability testing.

Protocol: Hydrolytic Stability Assessment
  • Buffer Preparation: Prepare three buffers: 0.01 N HCl (pH ~2), Phosphate Buffered Saline (pH ~7.4), and 0.01 N NaOH (pH ~12).

  • Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., Acetonitrile). Spike the stock solution into each of the three buffers to a final concentration of ~0.5 mg/mL. Ensure the organic solvent percentage is low (<5%) to avoid influencing the reaction.

  • Incubation: Store aliquots of each solution in sealed vials at a controlled temperature (e.g., 50°C) protected from light.

  • Time-Point Analysis: At specified intervals (e.g., 0, 24, 72, 168 hours), remove a vial, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze via a stability-indicating HPLC-UV method.

  • Data Analysis: Quantify the percentage of the parent compound remaining at each time point relative to T=0. Analyze new peaks using LC-MS to identify potential hydrolytic degradants.

Protocol: Oxidative Stability Assessment
  • Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

  • Sample Preparation: Dissolve the compound in a suitable solvent mixture (e.g., Acetonitrile/Water) and add the H₂O₂ solution to achieve a final peroxide concentration of ~1-3%. The final substrate concentration should be ~0.5 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time-Point Analysis: Analyze the sample at intervals (e.g., 0, 2, 8, 24 hours) via HPLC-UV and LC-MS.

  • Data Analysis: Monitor the rapid disappearance of the parent peak and the appearance of new peaks, which may correspond to N-oxides or other oxidation products.

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and data from analogous structures, a conservative approach to storage is warranted to ensure maximum long-term stability. While some suppliers suggest room temperature storage, others recommend refrigerated conditions under an inert atmosphere.[6] The latter is the more robust and recommended protocol.

Core Storage Recommendations
ParameterRecommendationRationale
Temperature 2–8 °C Slows the rate of potential degradation pathways, including oxidation and hydrolysis. This is the most critical parameter for long-term preservation.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and potential hydrolysis.[6][8]
Light Protect from Light (Amber Vial) The C-Br bond and the activated pyridine ring are potentially photosensitive. Amber vials or storage in a dark location prevents photolytic degradation.[9]
Container Tightly Sealed Container Prevents ingress of moisture and oxygen from the atmosphere.[9][10][11] Use containers with PTFE-lined caps for a secure seal.
Handling Procedures
  • Dispensing: Whenever possible, handle the compound in a controlled environment, such as a glovebox with an inert atmosphere, to minimize exposure to air and moisture.[6]

  • Hygienic Practices: Use clean, dry spatulas and equipment. Wash hands thoroughly after handling.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[10][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[13][14]

Incompatibilities and Hazardous Decomposition

To prevent degradation and ensure safety, this compound must be stored away from incompatible materials.

  • Strong Oxidizing Agents: Can cause vigorous reactions and lead to oxidative decomposition of the aminopyridine ring.

  • Strong Acids & Acid Chlorides: The basic nitrogen centers can react exothermically. The compound is incompatible with acids and acid chlorides.[15]

  • Strong Reducing Agents: May potentially react with the C-Br bond.[15]

  • Heat and Ignition Sources: Avoid storing near heat, sparks, or open flames.[9]

In the event of thermal decomposition, the compound may release toxic and corrosive fumes, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr) gas[10][15]

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are sensitivity to oxidation, potential photosensitivity, and reactivity with strong acids and oxidizers. The key to preserving its integrity lies in strict environmental control. For maximum shelf-life and experimental reproducibility, the compound must be stored at 2–8 °C under an inert atmosphere (argon or nitrogen) and protected from light in a tightly sealed container. Adherence to these protocols will ensure the material's quality for its intended use in research and drug development.

References

  • 4-BroMo-N-cyclohexylpyriMidin-2-aMine - ChemBK. (URL: [Link])
  • This compound | 1262293-75-3 - AA BLOCKS, INC. (URL: [Link])
  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. (URL: [Link])
  • Pyridine Safety Information - Washington St
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review - American Journal of Heterocyclic Chemistry. (URL: [Link])
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed. (URL: [Link])
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (URL: [Link])
  • Pyridine for Synthesis Safety D

Sources

Retrosynthesis of 4-Bromo-N-cyclohexylpyridin-2-amine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations and practical execution of the synthesis. We will explore two primary retrosynthetic disconnections, culminating in a detailed, step-by-step protocol for the most efficient synthetic route. This guide emphasizes the "why" behind experimental choices, ensuring a thorough and practical understanding of the chemistry involved.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a pyridine core with a bromine atom at the 4-position and a cyclohexylamino group at the 2-position, offers multiple points for diversification, making it a versatile scaffold in the development of novel therapeutics.[1] The bromine atom serves as a handle for a wide range of cross-coupling reactions, while the secondary amine allows for further functionalization.[1] A notable application is in the development of kinase inhibitors, particularly for targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[1]

Retrosynthetic Analysis: Deconstructing the Target Molecule

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials.[2][3][4] For this compound, two primary C-N bond disconnections are considered the most logical.

Disconnection Strategy A: C(aryl)-N Bond Formation

This strategy involves the disconnection of the bond between the pyridine ring and the nitrogen of the cyclohexylamine. This leads to two potential synthetic precursors: 2,4-dibromopyridine and cyclohexylamine. The forward reaction would then be a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Disconnection Strategy B: C(alkyl)-N Bond Formation

Alternatively, one could disconnect the bond between the nitrogen atom and the cyclohexyl group. This would lead to 2-amino-4-bromopyridine and a cyclohexyl electrophile (e.g., cyclohexyl bromide or cyclohexanone for reductive amination).

Logical Flow of Retrosynthetic Analysis

G cluster_A Strategy A: C(aryl)-N Disconnection cluster_B Strategy B: C(alkyl)-N Disconnection TM This compound DA C-N (Aryl) Disconnection TM->DA Retrosynthesis DB C-N (Alkyl) Disconnection TM->DB Retrosynthesis P1 2,4-Dihalopyridine DA->P1 P2 Cyclohexylamine DA->P2 P3 2-Amino-4-bromopyridine DB->P3 P4 Cyclohexyl Halide or Ketone DB->P4

Caption: Retrosynthetic analysis of this compound.

Evaluation of Synthetic Strategies and Selection of the Optimal Route

While both strategies are viable, Strategy A, utilizing a C(aryl)-N bond formation, presents a more direct and efficient approach. The selective amination of a dihalopyridine at the 2-position is a well-established and reliable transformation. In contrast, Strategy B requires the synthesis of 2-amino-4-bromopyridine, which itself is a multi-step process, followed by N-alkylation which can sometimes lead to over-alkylation or require specific catalytic systems.[5]

The Buchwald-Hartwig amination stands out as a powerful method for the C-N cross-coupling of aryl halides with amines.[6][7][8] It offers high yields, excellent functional group tolerance, and generally milder reaction conditions compared to traditional SNAr reactions.[6] Therefore, the selected forward synthesis will be based on the Buchwald-Hartwig amination of a suitable 2,4-dihalopyridine with cyclohexylamine. 2,4-dichloropyridine is often preferred over 2,4-dibromopyridine due to cost and availability, with the understanding that the reactivity of the C2 position is favored in palladium-catalyzed reactions.[9]

Forward Synthesis: A Step-by-Step Experimental Protocol

The chosen synthetic route involves a one-step palladium-catalyzed Buchwald-Hartwig amination.

Workflow of the Forward Synthesis

G SM1 2,4-Dichloropyridine Reaction Buchwald-Hartwig Amination SM1->Reaction SM2 Cyclohexylamine SM2->Reaction Catalyst Pd Catalyst & Ligand (e.g., Pd(OAc)₂, Xantphos) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Experimental workflow for the synthesis of the target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloropyridine≥98%Commercially Available
Cyclohexylamine≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Celite®---Commercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Detailed Experimental Protocol
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Reagent Addition : Add anhydrous toluene to the flask and stir the mixture for 15 minutes at room temperature.[9] To this mixture, add 2,4-dichloropyridine (1.0 eq) followed by cyclohexylamine (1.2 eq).

  • Reaction Conditions : Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction and Washing : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.[6]

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Aryl-Pd(II)-X)L_n Pd0->OA_complex Oxidative Addition Amine_complex Amine Coordination (Aryl-Pd(II)-(NHR₂))L_n OA_complex->Amine_complex Ligand Exchange Amido_complex Amido Complex (Aryl-Pd(II)-(NR₂))L_n Amine_complex->Amido_complex Deprotonation Product Product (Aryl-NHR₂) Amido_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArylHalide Ar-X ArylHalide->OA_complex Amine R₂NH Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (2,4-dichloropyridine) to form a Pd(II) complex.[6]

  • Amine Coordination and Deprotonation : The amine (cyclohexylamine) coordinates to the palladium center, followed by deprotonation by the base (NaOtBu) to form a palladium-amido complex.

  • Reductive Elimination : The final step is the reductive elimination of the desired C-N bond, which forms the product and regenerates the active Pd(0) catalyst.[6]

Conclusion

The retrosynthetic analysis of this compound highlights the strategic advantages of a C(aryl)-N bond disconnection, leading to an efficient one-step synthesis via the Buchwald-Hartwig amination. This guide provides a robust and well-referenced protocol for the preparation of this important synthetic intermediate. The understanding of the underlying reaction mechanism and the rationale behind the chosen synthetic strategy will empower researchers to apply these principles to other complex synthetic targets.

References

  • Benchchem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?.
  • ChemicalBook. (n.d.). 2-Amino-4-bromopyridine synthesis.
  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • ACS Publications. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.
  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • National Institutes of Health. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
  • Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
  • ResearchGate. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Chem.wisc.edu. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Seminal report site selective amination of pyridines.
  • Hartwig, J. F. (n.d.). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-cyclohexylpyridin-3-amine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • AWS. (n.d.). Retrosynthetic analysis.
  • YouTube. (2021). Retrosynthesis 4 - Organic Chemistry.
  • CymitQuimica. (n.d.). N-cyclohexylpyridin-2-amine.
  • Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (n.d.). This compound | 1262293-75-3.
  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Cyclohexylpyridin-3-amine Derivatives in Catalysis.
  • PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
  • ResearchGate. (2025). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Wikipedia. (n.d.). Amine alkylation.
  • YouTube. (2020). Anti-Obesity Drugs | Retrosynthetic Analysis | Organic Chemistry.
  • Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.
  • PubChem. (n.d.). N-Cyclohexylpyridin-2-amine.

Sources

An In-depth Technical Guide to 4-Bromo-N-cyclohexylpyridin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Bromo-N-cyclohexylpyridin-2-amine is a substituted pyridinamine that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique structural features, combining a reactive brominated pyridine core with a bulky cyclohexylamino substituent, make it a key intermediate in the synthesis of complex molecules with significant biological activity. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, explores its synthetic utility, and discusses its applications, particularly in the realm of drug discovery. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and provides a framework for its practical application in a research setting.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂[1][2]
Molecular Weight 255.16 g/mol [1]
CAS Number 1262293-75-3[1][2][3][4]
Appearance Not specified (likely a solid)Inferred
Purity ≥96%[1]
Melting Point Not experimentally determined
Boiling Point 375.1 ± 34.0 °C (Predicted)
Density 1.471 ± 0.06 g/cm³ (Predicted)
Solubility Not experimentally determined; likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from structure
Storage Temperature Room temperature or 2-8°C[1][5]

Synthesis and Purification

Conceptual Synthetic Workflow

A likely synthetic pathway would involve the reaction of 2,4-dibromopyridine with cyclohexylamine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack would facilitate the selective substitution to yield the desired product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,4-Dibromopyridine 2,4-Dibromopyridine Reaction Reaction Mixture 2,4-Dibromopyridine->Reaction Nucleophilic Aromatic Substitution Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Solvent (e.g., Dioxane, DMF) Solvent (e.g., Dioxane, DMF) Solvent (e.g., Dioxane, DMF)->Reaction Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Proposed Experimental Protocol
  • Reaction Setup: To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF), add cyclohexylamine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

As no publicly available spectral data for this compound exists, the following are predicted and expected characterization data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the cyclohexyl group, and the amine proton. The aromatic protons would likely appear as doublets or singlets in the downfield region (δ 7.0-8.5 ppm). The cyclohexyl protons would present as a series of multiplets in the upfield region (δ 1.0-4.0 ppm). The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the five carbons of the pyridine ring and the six carbons of the cyclohexyl ring. The carbon atom attached to the bromine would be significantly downfield.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. The expected exact mass would be approximately 254.0470 and 256.0450 amu for the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the pyridine ring, making it an excellent substrate for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for the diversification of this scaffold.[2]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Pd catalyst, Base Heck Heck (Alkene) Start->Heck Pd catalyst, Base Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd catalyst, Base Product_Aryl Product_Aryl Suzuki->Product_Aryl Diversified Product (Aryl substituent) Product_Alkenyl Product_Alkenyl Heck->Product_Alkenyl Diversified Product (Alkenyl substituent) Product_Alkynyl Product_Alkynyl Sonogashira->Product_Alkynyl Diversified Product (Alkynyl substituent) Product_Amino Product_Amino Buchwald->Product_Amino Diversified Product (Amino substituent)

Caption: Reactivity of this compound in cross-coupling reactions.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary significance of this compound in contemporary research lies in its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Notably, this compound has been utilized as a starting material for the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3).[2] Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML), making it an important therapeutic target.[3][4][6][7][8] The synthesis of these inhibitors often involves a sequential reaction strategy, where the 2-amino group is first reacted, followed by a cross-coupling reaction at the 4-bromo position to introduce further structural diversity and optimize biological activity.

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound is not publicly available. However, based on the presence of the bromo- and amino- functionalities, standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1][5]

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo a variety of cross-coupling reactions makes it an ideal scaffold for the generation of diverse chemical libraries for drug discovery programs. While detailed experimental data on its physical properties and synthesis are currently limited in the public domain, the logical synthetic routes and predictable reactivity patterns provide a solid foundation for its use in the laboratory. As research into kinase inhibitors and other therapeutic agents continues, the importance of key building blocks like this compound is likely to grow.

References

  • Wang, Y., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry, 15(1), 57-71. [Link]
  • Gucký, T., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Pharmaceuticals, 15(12), 1547. [Link]
  • Rojas, J., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3325. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Latent Risks of a Versatile Building Block

4-Bromo-N-cyclohexylpyridin-2-amine (CAS No. 1262293-75-3) is a substituted aminopyridine that has emerged as a valuable intermediate in medicinal chemistry and drug discovery. Its utility is primarily derived from the dual reactivity of the 4-bromo substituent and the secondary amine, making it a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors for oncological research. The bromine atom provides a reactive site for cross-coupling reactions, while the N-cyclohexylamino group can be further functionalized. This adaptability, however, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel.

This guide provides an in-depth analysis of the known and potential hazards associated with this compound and outlines comprehensive safety protocols for its handling, storage, and disposal. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is synthesized from the safety profiles of structurally analogous compounds, including other brominated pyridines and anilines. This approach allows for a robust, precautionary framework for risk mitigation.

Hazard Identification and Risk Assessment

Based on an analysis of related chemical structures, this compound should be handled as a hazardous substance with the potential for acute toxicity, irritation, and long-term health effects.

Anticipated GHS Hazard Classifications
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Acute Toxicity, DermalCategory 4Harmful in contact with skin
Acute Toxicity, InhalationCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific Target Organ ToxicityCategory 3May cause respiratory irritation
(Single Exposure)

This table represents a projected hazard profile based on analogous compounds. All personnel should handle this chemical with the assumption that these hazards are present.

Toxicological Profile: An Evidence-Based Postulation

The primary toxicological concerns with this compound stem from its bromo-aminopyridine core.

  • Acute Effects: Exposure through ingestion, skin contact, or inhalation is likely to be harmful.[1][2][3] Symptoms of acute exposure may include irritation of the mucous membranes, coughing, and gastrointestinal discomfort. Direct contact with the skin is expected to cause irritation, and contact with the eyes can lead to serious irritation.[1][2][3]

  • Chronic Effects: Long-term exposure data is not available for this specific compound. However, chronic exposure to other aromatic amines has been linked to organ damage. Therefore, repeated or prolonged exposure should be strictly avoided.

  • Hazardous Decomposition: In the event of a fire, this compound may decompose to produce hazardous substances, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[1][4]

A Framework for Safe Handling: The Hierarchy of Controls

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective safety measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Most Effective Engineering Controls Engineering Controls (Fume hood, ventilation) Substitution->Engineering Controls Administrative Controls Administrative Controls (SOPs, training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative Controls->PPE Least Effective

Caption: Hierarchy of controls, prioritizing the most effective safety measures.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined protocols is critical for minimizing exposure risk.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1] The fume hood provides essential ventilation to prevent the inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and potential dermal absorption.
Body Protection A flame-resistant lab coatProtects against spills and prevents contamination of personal clothing.
Respiratory Use in a fume hood is the primary control. For emergencies or if a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.Prevents inhalation of harmful dust or vapors.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.

    • Don all required PPE before entering the designated work area.

  • Weighing and Transfer:

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the required amount of the solid compound, avoiding the generation of dust.

    • Clean any minor spills on the balance or surrounding area immediately with a damp cloth (to be disposed of as hazardous waste).

  • Reaction Setup:

    • Add the compound to the reaction vessel within the fume hood.

    • If making a solution, add the solvent slowly to prevent splashing.

  • Post-Handling:

    • Tightly seal the container of this compound.

    • Decontaminate all surfaces and equipment used.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids. While specific stability data is unavailable, it is prudent to protect it from light and moisture to prevent degradation.

Emergency Procedures: A Rapid and Informed Response

Emergency_Response_Workflow cluster_emergency Emergency Response for this compound Incident Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to intervene?) Incident->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate If unsafe First_Aid Administer First Aid (See specific protocols) Assess->First_Aid If exposure Contain_Spill Contain Spill (If trained and safe) Assess->Contain_Spill If minor spill Fire_Response Fire Response (Use appropriate extinguisher) Assess->Fire_Response If fire Notify Notify Supervisor and EHS Evacuate->Notify Medical Seek Medical Attention First_Aid->Medical Contain_Spill->Notify Fire_Response->Notify Medical->Notify

Caption: A decision-making workflow for emergency situations involving the compound.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Spill and Leak Procedures

For a minor spill, and only if you are trained to do so, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • For a large spill, evacuate the area and contact your institution's emergency response team.

Fire-Fighting Measures

In the event of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][4] Do not use a direct water jet, as it may spread the material. Firefighters should wear self-contained breathing apparatus and full protective gear.

Conclusion: A Commitment to a Culture of Safety

This compound is a compound of significant interest to the scientific community. Its potential for advancing drug discovery research is clear. However, realizing this potential requires an unwavering commitment to safety. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with this valuable compound confidently and securely. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

  • Aaron Chemicals LLC. Safety Data Sheet: this compound. URL: https://www.aaron-chem.com/product/4-bromo-n-cyclohexylpyridin-2-amine-1262293-75-3
  • Benchchem. This compound | 1262293-75-3. URL: https://www.benchchem.com/product/b92270
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine. URL: https://www.chemicalbook.com/ProductMSDSDetailCB52564783_EN.htm
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromoaniline. URL: https://www.fishersci.com/sds/02442.pdf
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. URL: https://www.fishersci.com/sds/97079.pdf
  • MedChemExpress. 4-Bromo-N-methylbutan-1-amine hydrobromide-SDS. URL: https://www.medchemexpress.com/sds/4-Bromo-N-methylbutan-1-amine-hydrobromide.pdf
  • Sigma-Aldrich. This compound | 1262293-75-3. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aabh14dc5718

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, and a significant portion of these successful drugs are built around heterocyclic scaffolds that can effectively mimic the hinge-binding interaction of ATP.[1][2] Among these, the aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4] Its nitrogen atom acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site, a foundational interaction for potent inhibition.[4][5]

This guide focuses on the synthetic utility of 4-Bromo-N-cyclohexylpyridin-2-amine , a versatile and strategically functionalized building block for the construction of novel kinase inhibitors. The bromine atom at the C4 position serves as a highly adaptable reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse aryl, heteroaryl, or amino moieties.[6][7] This capacity for diversification is critical in drug discovery, allowing researchers to rapidly generate libraries of analogues to probe the kinase's active site and optimize for potency, selectivity, and pharmacokinetic properties. The N-cyclohexyl group provides a lipophilic vector that can be crucial for cell permeability and interaction with hydrophobic pockets within the target kinase.

This document provides detailed, field-proven protocols for leveraging this key intermediate in two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

General Synthetic Workflow

The core strategy involves using the 4-bromo position as the primary point of diversification. Through palladium-catalyzed cross-coupling, a wide array of substituents can be installed, leading to the rapid assembly of a core kinase inhibitor scaffold.

G cluster_start Starting Material cluster_reaction Core Synthetic Transformation cluster_reagents Coupling Partners cluster_product Kinase Inhibitor Scaffold SM This compound Coupling Palladium-Catalyzed Cross-Coupling SM->Coupling Product 4-(Aryl/Amino)-N-cyclohexylpyridin-2-amine (Core Scaffold) Coupling->Product Reagents Aryl/Heteroaryl Boronic Acid (Suzuki) OR Amine (Buchwald-Hartwig) Reagents->Coupling

Figure 1: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for forging C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl fragments to the 4-position of the pyridine ring.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[8][9]

It is important to note that the pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require careful selection of ligands and conditions to prevent catalyst deactivation.[9]

G center Pd(0)Ln OA Oxidative Addition (Ar-Br) center->OA Ar-Br PdII_A Ar-Pd(II)Ln-Br center->PdII_A TM Transmetalation (Ar'-B(OR)2 + Base) PdII_B Ar-Pd(II)Ln-Ar' RE Reductive Elimination (Ar-Ar') RE->center Ar-Ar' PdII_A->TM Ar'-B(OR)2 PdII_A->PdII_B PdII_B->center PdII_B->RE

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water)

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk line or glovebox glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the starting bromopyridine.[9]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-24 hours.[7][10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.[9]

Data Presentation: Representative Suzuki Coupling Conditions
EntryArylboronic Acid PartnerPalladium Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)8580-90
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (5:1)10070-85
41-Methyl-1H-pyrazol-4-ylboronic acid pinacol esterPd(dppf)Cl₂ (3%)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9075-90

Yields are estimated based on similar reactions with bromopyridine substrates and may require optimization.[9][10][11]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, enabling the introduction of primary or secondary amines at the 4-position of the pyridine ring.[12][13]

Reaction Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed process.[14][15] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[13][14] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the crucial reductive elimination step.[14]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle, 1-3 mol%)

  • Phosphine Ligand (e.g., X-Phos, BINAP, or DavePhos, 1.2–1.5x Pd mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas supply and Schlenk/glovebox apparatus

Procedure:

  • Reaction Setup: In a glovebox or under a strong stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube. Add the base, followed by the this compound.

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with efficient stirring.

  • Monitoring: Track the disappearance of starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired product.

Note: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but carbonate or phosphate bases can be effective with more advanced catalyst systems.[16]

Structural Characterization of Synthesized Inhibitors

Confirmation of the product structure and purity is essential. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: Successful coupling will be indicated by the appearance of new aromatic proton signals corresponding to the newly introduced group, along with the disappearance of the characteristic upfield shift of the proton at the 5-position adjacent to the bromine. The cyclohexyl protons typically appear as broad multiplets in the 1.2-2.1 ppm range.[17]

  • ¹³C NMR Spectroscopy: The spectrum will show new signals for the carbons of the coupled aryl or heteroaryl ring. The C4 carbon of the pyridine ring will shift significantly upfield from its position in the bromo-precursor.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound, matching the calculated value for the desired product.[16][17]

Representative ¹H NMR Data Comparison
CompoundPyridine H-3/H-5 (ppm)Pyridine H-6 (ppm)Cyclohexyl CH (ppm)New Aryl Protons (ppm)
Starting Material (this compound)~6.7 (d), ~7.0 (s)~7.8 (d)~3.6 (m)N/A
Suzuki Product (4-Phenyl-N-cyclohexylpyridin-2-amine)~6.8 (d), ~7.3 (s)~8.1 (d)~3.7 (m)~7.3-7.6 (m, 5H)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and specific substitution.

Conclusion

This compound stands out as a high-value starting material for the synthesis of kinase inhibitors. Its pre-installed aminopyridine core is primed for hinge binding, while the C4-bromo position provides a reliable anchor point for diversification. By employing robust and versatile palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can efficiently explore vast chemical space, accelerating the discovery and optimization of novel, potent, and selective kinase inhibitors for therapeutic development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580. [Link]
  • Zhang, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(25), 9832-9835. [Link]
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Al-Ostath, A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(12), 3563-3580. [Link]
  • Zhang, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
  • Boyd, S., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 118, 22-33. [Link]
  • Benchchem. (n.d.). This compound.
  • ResearchGate. (n.d.). Aminopyridine scaffold‐based CDK‐9 inhibitors.
  • RSC Publishing. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Kelly, S. E., & Garg, N. K. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6435-6437. [Link]
  • Luss-Lusis, V., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3628-3645. [Link]
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • PubMed. (2024).
  • ResearchGate. (n.d.). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.
  • Novasyn Organics. (n.d.). CAS 1262293-75-3 | this compound.
  • Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.
  • Benchchem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
  • ResearchGate. (n.d.). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.
  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1572. [Link]
  • Wikipedia. (n.d.).

Sources

The Versatile Synthon: Application Notes for 4-Bromo-N-cyclohexylpyridin-2-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-N-cyclohexylpyridin-2-amine has emerged as a highly valuable and versatile synthon, offering a unique combination of functionalities that empower chemists to explore diverse chemical space. This 2-aminopyridine derivative incorporates a strategically placed bromine atom, a reactive handle amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a secondary cyclohexylamine substituent that can influence solubility, metabolic stability, and target engagement of the final compounds.

The pyridine core is a privileged scaffold, frequently encountered in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various cancers and inflammatory diseases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, complete with detailed protocols, mechanistic insights, and practical considerations.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1262293-75-3
Molecular Formula C₁₁H₁₅BrN₂[1]
Molecular Weight 255.16 g/mol
Appearance Off-white to yellow solidSupplier Data
Storage Temperature 2-8°C, under inert gas[1]
Predicted Property (for Pyrimidine Analogue)ValueSource
Density 1.471 ± 0.06 g/cm³[2]
Boiling Point 375.1 ± 34.0 °C[2]
pKa 3.62 ± 0.10[2]

Safety Considerations: As with all bromo-organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The C4-bromine atom provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and heteroaryl-aryl structures. For this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl moieties at the 4-position of the pyridine ring.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A critical consideration when working with 2-aminopyridines is the potential for the endocyclic nitrogen and the exocyclic amino group to coordinate with the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of undesired side products. The choice of a suitable bulky phosphine ligand is often crucial to mitigate these effects and promote the desired catalytic turnover.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Degassed Solvent (e.g., Dioxane/H₂O) E->F G Heating (80-110 °C) F->G H Reaction Monitoring (TLC, LC-MS) G->H I Aqueous Work-up H->I J Extraction I->J K Column Chromatography J->K L Product Characterization (NMR, MS) K->L Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound G Inert Atmosphere (N₂ or Ar) A->G B Amine Coupling Partner B->G C Palladium Pre-catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., XPhos, RuPhos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Heating (80-110 °C) G->H I Reaction Monitoring (TLC, LC-MS) H->I J Filtration/Quenching I->J K Extraction J->K L Column Chromatography K->L M Product Characterization (NMR, MS) L->M Kinase_Inhibitor_Synthesis A This compound B Suzuki-Miyaura Coupling (with Ar-B(OH)₂) A->B C Buchwald-Hartwig Amination (with R-NH₂) A->C D 4-Aryl-N-cyclohexylpyridin-2-amine Intermediate B->D E N⁴-Substituted-N²-cyclohexylpyridine-2,4-diamine Intermediate C->E F Further Functionalization D->F E->F G FLT3 Kinase Inhibitor (e.g., Gilteritinib, Quizartinib analogues) F->G

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 2-Aminopyridines

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure for interacting with a wide range of biological targets. The targeted functionalization of this scaffold is paramount for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the various methods for such modifications, palladium-catalyzed cross-coupling reactions stand out for their robustness, versatility, and functional group tolerance.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-N-cyclohexylpyridin-2-amine , a key building block in the synthesis of advanced pharmaceutical intermediates, including potent kinase inhibitors.[1] We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, field-proven protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions.

The inherent challenges of working with electron-rich N-heterocycles, such as potential catalyst inhibition by the pyridine nitrogen, will be addressed through a discussion of modern catalyst systems and reaction optimization strategies.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of palladium catalysis for the efficient and predictable synthesis of complex molecular architectures based on the 2-aminopyridine core.

Mechanistic Insights: The Engine of C-C and C-N Bond Formation

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. While each named reaction has its unique features, they all share a common catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] The catalytic cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center. The base is crucial for activating the organoboron species.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 4-aryl-N-cyclohexylpyridin-2-amine and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, involving the palladium-catalyzed coupling of an aryl halide with an amine.[4][5] The mechanism shares similarities with the Suzuki coupling:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[4]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination & Deprotonation (R2NH + Base) Ar-Pd(II)L2-Br->Amine_Coordination R2NH Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine_Coordination->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6] The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the other couplings, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination to give the product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-CCR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-CCR Cu(I)X Cu(I)X Transmetalation->Cu(I)X Regenerates Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-CCR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Product (Ar-C≡CR) Reductive_Elimination->Ar-R Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination H-C≡CR, Base Cu-CCR Cu-C≡CR Alkyne_Coordination->Cu-CCR Cu-CCR->Transmetalation Transfers C≡CR

Sources

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aryl-N-cyclohexylpyridin-2-amine Scaffolds

In the landscape of modern medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. Specifically, the 4-aryl-N-substituted-pyridin-2-amine motif is a privileged structure, frequently identified as a key pharmacophore in drug discovery programs targeting a range of therapeutic areas. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies.

4-Bromo-N-cyclohexylpyridin-2-amine is a valuable building block for accessing libraries of these important compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the arylation of this substrate, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2]

This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for the successful Suzuki coupling of this compound. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond in this step.[3]

  • Transmetalation: The organic group from the boronic acid (or a more active boronate species formed in situ) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[4]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex are coupled, forming the desired 4-aryl-N-cyclohexylpyridin-2-amine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_main Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2 + Base) Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)(R')L2 Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (R-R') Reductive_Elimination->Product

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Considerations for Coupling with 2-Aminopyridine Substrates

The Suzuki coupling of 2-aminopyridine derivatives like this compound presents a unique set of challenges primarily due to the presence of the basic nitrogen atom in the pyridine ring.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, particularly at the 2-position, can coordinate to the palladium catalyst. This can form inactive or less active catalyst species, effectively "poisoning" the catalyst and impeding the catalytic cycle.[3]

  • Steric Hindrance: The N-cyclohexyl group introduces steric bulk near the reactive center, which can further hinder the approach of the catalyst and the coupling partners.

  • Substrate Reactivity: The electronic properties of the substituted pyridine ring can influence the rate of oxidative addition.

To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount. The use of bulky and electron-rich phosphine ligands is often crucial. These ligands can shield the palladium center, preventing inhibitory coordination with the pyridine nitrogen, and promote the desired oxidative addition and reductive elimination steps.[3][5]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Screening with a Buchwald Ligand System

This protocol employs a highly active catalyst system known for its effectiveness with challenging heteroaromatic substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 mixture of dioxane:water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) source.
Ligand SPhosA bulky, electron-rich Buchwald ligand that promotes oxidative addition and prevents catalyst inhibition by the pyridine nitrogen.[5]
Base K₃PO₄A moderately strong base often effective for heteroaryl couplings.
Solvent 1,4-Dioxane / WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to promote the reaction without causing significant degradation of reagents.
Protocol 2: Alternative Conditions with a Pre-formed Catalyst

This protocol utilizes a commercially available, air-stable palladium precatalyst, which can offer convenience and improved reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, potassium carbonate, and the XPhos Pd G3 precatalyst to a dry reaction vessel with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF.

  • Reaction: Seal the vessel and heat the mixture to 70-90 °C.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 as described in Protocol 1.

ParameterRecommended ConditionsRationale
Palladium Source XPhos Pd G3An air-stable and highly active precatalyst that simplifies reaction setup.
Ligand XPhos (integral to precatalyst)A highly effective bulky phosphine ligand for challenging couplings.
Base K₂CO₃A common and effective inorganic base.
Solvent THFAn alternative aprotic solvent suitable for Suzuki couplings.
Temperature 70-90 °CEffective for many Suzuki couplings with active catalysts.

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Ineffective catalyst/ligand system.- Catalyst inhibition.- Insufficiently active base.- Low reaction temperature.- Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos).- Increase catalyst loading (e.g., to 3-5 mol%).- Switch to a stronger base such as Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C.
Protodeboronation of Boronic Acid - Presence of excess water.- High reaction temperature.- Prolonged reaction time.- Use anhydrous solvents and ensure reagents are dry.- Consider using a boronic ester (e.g., a pinacol ester) which is more stable.- Attempt the reaction at a lower temperature.- Use a more active catalyst to shorten the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction. Freeze-pump-thaw cycles are highly effective for solvent degassing.[5]
Dehalogenation of Starting Material - The palladium catalyst may be reacting with a hydride source.- Ensure an inert atmosphere.- Choose a solvent less prone to acting as a hydride source.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 4-aryl-N-cyclohexylpyridin-2-amine derivatives. While the inherent properties of the 2-aminopyridine scaffold can present challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to high-yielding and successful transformations. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize their synthetic routes to these valuable compounds.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.
  • Khan, I., et al. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 25(15), 3483.
  • Ahmad, R., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(18), 5483.
  • Furuya, Y., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 52(6), 1752-1755.
  • Furuya, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1752-1755.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate.
  • Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9429-9436.
  • Rasool, N., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2541.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.

Sources

The Versatile Scaffold: Application Notes and Protocols for 4-Bromo-N-cyclohexylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structure, lauded for its synthetic versatility and presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of targeted therapeutics. Within this esteemed class of molecules, 4-Bromo-N-cyclohexylpyridin-2-amine emerges as a particularly valuable building block. The presence of a bromine atom at the 4-position provides a reactive handle for a wide array of cross-coupling reactions, while the N-cyclohexyl group can influence solubility, metabolic stability, and steric interactions within a biological target's binding site. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of derivatives of this compound, offering a technical resource for scientists engaged in the pursuit of novel therapeutics.

Part 1: Synthesis of this compound

The synthesis of this compound is a critical first step in its journey as a medicinal chemistry scaffold. A reliable and scalable synthetic route is paramount for its utility in drug discovery programs.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from commercially available 4-bromo-2-chloropyridine and cyclohexylamine via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Bromo-2-chloropyridine

  • Cyclohexylamine

  • Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv), cyclohexylamine (1.6 mmol, 1.6 equiv), and triethylamine (1.2 mmol, 1.2 equiv).

  • Add N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 1.0 M with respect to 4-bromo-2-chloropyridine.

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate (3 mL) and water (3 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

  • NMP as Solvent: NMP is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediate.

  • Triethylamine as Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Excess Cyclohexylamine: A slight excess of cyclohexylamine is used to ensure the complete consumption of the starting 4-bromo-2-chloropyridine.

  • Elevated Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the substitution to occur at a reasonable rate.

Part 2: Application in the Development of Kinase Inhibitors

A primary and well-documented application of this compound is in the discovery of potent kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2]

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors for Acute Myeloid Leukemia (AML)

Constitutive activation of FMS-like tyrosine kinase 3 (FLT3) is a frequent mutation in acute myeloid leukemia (AML), making it a critical therapeutic target.[3] this compound serves as a key intermediate in the synthesis of diaminopyrimidine-based FLT3 inhibitors.[3] The synthetic strategy typically involves a sequential nucleophilic aromatic substitution, followed by diversification at the 4-position of the pyridine ring.[2]

Illustrative Synthetic Scheme for FLT3 Inhibitor Development:

FLT3_Inhibitor_Synthesis start This compound step1 Nucleophilic Aromatic Substitution start->step1 intermediate Coupling Partner (e.g., 2,4-dichloropyrimidine) intermediate->step1 coupled_product Diaminopyrimidine Intermediate step1->coupled_product step2 Suzuki-Miyaura or Buchwald-Hartwig Coupling coupled_product->step2 final_product FLT3 Inhibitor step2->final_product diversification Aryl/Heteroaryl Boronic Acid or Amine diversification->step2 New_Applications_Workflow start This compound diversification Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) start->diversification screening High-Throughput Screening (e.g., Antiviral, Anti-inflammatory assays) diversification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Sources

Application Notes & Experimental Protocols for 4-Bromo-N-cyclohexylpyridin-2-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-N-cyclohexylpyridin-2-amine is a pivotal chemical intermediate for researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine core, is a ubiquitous scaffold in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The compound's utility is anchored in its dual-reactivity. The bromine atom at the 4-position serves as a highly effective reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of a wide array of aryl, heteroaryl, or alkyl groups.[1] Simultaneously, the N-cyclohexylamino group at the 2-position provides a site for further functionalization. This dual-handle characteristic makes it an exceptionally versatile building block for constructing libraries of complex molecules, particularly in the pursuit of novel therapeutic agents like kinase inhibitors.[1]

A notable application is its use as a starting material in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] The protocols outlined herein provide a robust framework for leveraging this compound's reactivity in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Cross-Coupling and the Buchwald-Hartwig Amination.

Compound Property Value
CAS Number 1262293-75-3[2][3]
Molecular Formula C₁₁H₁₅BrN₂[2][3]
Molecular Weight 255.16 g/mol [3]
Appearance Off-white to light yellow solid (typical)
Storage Store at room temperature, keep container tightly closed.

Core Application: Palladium-Catalyzed Cross-Coupling

The strategic value of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, allowing for the efficient construction of complex molecular architectures that would be challenging to assemble via classical methods.[4][5] The bromo-substituent on the pyridine ring is an ideal electrophilic partner for these reactions.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon (C-C) bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This reaction is exceptionally tolerant of various functional groups and is widely used to synthesize biaryl and substituted aromatic compounds.[5]

  • Buchwald-Hartwig Amination: Forms a new carbon-nitrogen (C-N) bond by coupling the aryl bromide with a primary or secondary amine. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[4]

By employing these two protocols, researchers can rapidly diversify the core structure of this compound, generating a library of analogues for structure-activity relationship (SAR) studies.

Detailed Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

Principle: This protocol details the palladium-catalyzed reaction between this compound and an arylboronic acid. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[5][6]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble & Dry Glassware Inert 2. Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Reagents 3. Add Solid Reagents: - this compound - Boronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst & Ligand Inert->Reagents Solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) Reagents->Solvent Heat 5. Heat to Reaction Temp (e.g., 90-100 °C) & Stir Solvent->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to Room Temp Monitor->Cool Extract 8. Aqueous Work-up (Dilute, Extract with Organic Solvent) Cool->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Purify by Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents

ReagentPurposeTypical Molar Eq.
This compoundElectrophile1.0
Arylboronic Acid or EsterNucleophile1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Boronate Activation2.0 - 3.0[6]
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)Reaction Medium-
Inert Gas (Argon or Nitrogen)Prevent Catalyst Oxidation-

Step-by-Step Protocol

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) for three cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).

  • Solvent Addition: Add the previously degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be sufficiently dilute to ensure stirring.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Detailed Experimental Protocol 2: Buchwald-Hartwig Amination

Principle: This protocol facilitates the formation of a C-N bond between this compound and a primary or secondary amine. The mechanism is a palladium-catalyzed cycle that depends critically on the choice of phosphine ligand to facilitate the key reductive elimination step.[4][7] The choice of a strong, non-nucleophilic base is essential for deprotonating the amine substrate without competing in the reaction.[8][9]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [L₂PdII(Ar)(H₂NR)]⁺Br⁻ OA_Complex->Amine_Coord Ligand Exchange (+ H₂NR) Amido_Complex L₂PdII(Ar)(HNR) Amine_Coord->Amido_Complex Deprotonation (- H-Base⁺) Base Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product Product Formation HBase H-Base⁺

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials & Reagents

ReagentPurposeTypical Molar Eq.
This compoundElectrophile1.0
Primary or Secondary AmineNucleophile1.2 - 1.5
Palladium Precursor (e.g., Pd₂(dba)₃)Catalyst Source0.01 - 0.02 (1-2 mol%)
Phosphine Ligand (e.g., Xantphos, BINAP)Stabilize & Activate Catalyst0.02 - 0.04 (2-4 mol%)
Base (e.g., NaOt-Bu, LiHMDS, K₃PO₄)Amine Deprotonation1.4 - 2.0
Anhydrous Solvent (e.g., Toluene, Dioxane)Reaction Medium-
Inert Gas (Argon or Nitrogen)Prevent Catalyst Oxidation-

Step-by-Step Protocol

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., Xantphos, 0.02 equiv), and the base (e.g., Sodium tert-butoxide, 1.4 equiv). Note: The base is highly hygroscopic; handle it in a glovebox if possible.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas for three cycles.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Substrate Addition: Add this compound (1.0 equiv) and the desired amine coupling partner (1.2 equiv) to the mixture. If the amine is a liquid, add it via syringe. If it is a solid, add it under a positive flow of inert gas.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress via LC-MS. The reaction is typically complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted from the supplier, analogous compounds like 4-bromoanilines suggest the following precautions.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Hazards: The compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin.[10]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended as a guide for trained research professionals. All procedures should be carried out with appropriate safety measures and after consulting the relevant SDS for all reagents used.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Application Notes & Protocols: Mechanistic Elucidation of Palladium-Catalyzed C-N Cross-Coupling Reactions of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on investigating the reaction mechanism of 4-Bromo-N-cyclohexylpyridin-2-amine, a versatile building block in medicinal chemistry. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2][3] We present detailed, field-proven protocols for conducting the reaction, monitoring its kinetic profile, and probing for reactive intermediates. This guide emphasizes the causality behind experimental design, aiming to equip researchers with the necessary tools to not only perform these reactions but also to understand their underlying mechanistic pathways.

Introduction: Significance and Reactivity of this compound

This compound is a key heterocyclic amine intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions.[4] The N-cyclohexylamino group at the 2-position can influence the electronic properties of the pyridine ring and may play a role in the binding of derivatives to biological targets. A notable application of this structural motif is in the development of kinase inhibitors.[4]

Understanding the reaction mechanism of this substrate in, for example, a Buchwald-Hartwig amination is crucial for optimizing reaction conditions, minimizing side-product formation, and scaling up the synthesis of target molecules. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

Experimental Protocols: Palladium-Catalyzed Amination

This section details a representative protocol for a Buchwald-Hartwig amination of this compound with a secondary amine, morpholine. This serves as a baseline for mechanistic studies.

Protocol 2.1: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize N4-cyclohexyl-N2-morpholinopyridine-2,4-diamine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (e.g., 1.0 mmol, 255.16 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).

  • Inert Atmosphere: In a glovebox or under a constant stream of inert gas, add sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos is highly effective for the amination of heteroaryl halides.[1] The ligand facilitates the oxidative addition and reductive elimination steps.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex.[6]

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, and its high boiling point is suitable for this reaction temperature.[2]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the exclusion of oxygen and moisture.[7]

Mechanistic Studies: Protocols and Rationale

To gain a deeper understanding of the reaction mechanism, a series of experiments can be performed.

3.1 Kinetic Analysis

Objective: To determine the reaction order with respect to the reactants and catalyst, providing insights into the rate-determining step.

Protocol 3.1.1: Reaction Progress Monitoring by HPLC

  • Standard Preparation: Prepare standard solutions of this compound, morpholine, the expected product, and an internal standard (e.g., dodecane) of known concentrations.

  • Reaction Setup: Set up the reaction as described in Protocol 2.1, including the internal standard in the initial reaction mixture.

  • Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a solution of a quenching agent (e.g., a dilute acid in a suitable solvent) and dilute for HPLC analysis.

  • HPLC Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time. An automated online HPLC system can provide high-density data.[8]

  • Data Analysis: Plot the concentration of the reactants and product as a function of time. Determine the initial reaction rates and use this data to deduce the reaction order for each component by systematically varying their initial concentrations.

Expected Data and Interpretation:

Experiment[Substrate] (M)[Amine] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.10.121.5v₁
20.20.121.5~2 * v₁
30.10.241.5~v₁
40.10.123.0~2 * v₁

This hypothetical data suggests the reaction is first order in substrate and catalyst, and zero order in amine, which can indicate that the oxidative addition of the aryl bromide to the palladium center is the rate-determining step.

3.2 In-situ Spectroscopic Monitoring

Objective: To observe the formation and consumption of intermediates in real-time.

Protocol 3.2.1: In-situ NMR Monitoring

  • Sample Preparation: In a glovebox, prepare the reaction mixture in an NMR tube using a deuterated solvent (e.g., toluene-d₈).

  • NMR Acquisition: Place the NMR tube in the spectrometer preheated to the reaction temperature. Acquire spectra (e.g., ¹H, ³¹P NMR) at regular intervals.

  • Analysis: Monitor the disappearance of starting material signals and the appearance of product signals. Look for new transient signals in the ³¹P NMR spectrum that could correspond to palladium-phosphine intermediates.

3.3 Intermediate Trapping and Identification

Objective: To isolate or detect and characterize key catalytic intermediates.

Protocol 3.3.1: Mass Spectrometry Analysis of Reaction Intermediates

Mass spectrometry is a powerful tool for detecting charged or easily ionizable reaction intermediates, even at low concentrations.[3]

  • Reaction Setup: Run the catalytic reaction under standard conditions.

  • Sampling: At various time points, take an aliquot of the reaction mixture.

  • Ionization: Dilute the aliquot and directly infuse it into an electrospray ionization mass spectrometer (ESI-MS).

  • Analysis: Analyze the mass spectra for ions corresponding to proposed intermediates in the catalytic cycle, such as the oxidative addition product [(L)Pd(Aryl)(Br)] or the palladium-amido complex [(L)Pd(Aryl)(NR₂)]. High-resolution mass spectrometry can provide exact mass data to confirm elemental compositions.

Visualizing the Mechanism and Workflow

Diagram 4.1: Proposed Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L OA Oxidative Addition Pd(0)L->OA Ar-Br ArPd(II)(Br)L Ar-Pd(II)(Br)L OA->ArPd(II)(Br)L Amine_Coord Amine Coordination ArPd(II)(Br)L->Amine_Coord HNR'R'' ArPd(II)(Br)(L)(HNR'R'') [Ar-Pd(II)(Br)L(HNR'R'')]+ Amine_Coord->ArPd(II)(Br)(L)(HNR'R'') Deprot Deprotonation (-HBr) ArPd(II)(Br)(L)(HNR'R'')->Deprot Base ArPd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprot->ArPd(II)(NR'R'')L RE Reductive Elimination ArPd(II)(NR'R'')L->RE RE->Pd(0)L Product Ar-NR'R'' RE->Product Mechanistic_Workflow cluster_synthesis Baseline Reaction cluster_studies Mechanistic Probes cluster_analysis Data Analysis & Interpretation Protocol_2_1 Protocol 2.1: Standard Amination Kinetic_Analysis Kinetic Analysis (HPLC) Protocol_2_1->Kinetic_Analysis InSitu_NMR In-situ NMR Monitoring Protocol_2_1->InSitu_NMR MS_Analysis MS Intermediate Trapping Protocol_2_1->MS_Analysis Rate_Law Determine Rate Law Kinetic_Analysis->Rate_Law Identify_Intermediates Identify Intermediates InSitu_NMR->Identify_Intermediates MS_Analysis->Identify_Intermediates Propose_Mechanism Propose Detailed Mechanism Rate_Law->Propose_Mechanism Identify_Intermediates->Propose_Mechanism

Caption: Workflow for investigating the reaction mechanism.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the systematic investigation of the reaction mechanism of this compound in palladium-catalyzed amination reactions. By combining synthetic protocols with kinetic analysis and spectroscopic techniques, researchers can gain a comprehensive understanding of the catalytic cycle, identify rate-determining steps, and characterize key intermediates. This knowledge is invaluable for the rational optimization of reaction conditions and the efficient synthesis of novel compounds for drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (2018). 1H and 13C NMR spectra of anti-cyclohexyl-1,2- bromoamine.
  • CORE. (n.d.). 1 H and 13 C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-N-cyclohexylpyridin-2-amine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 4-Bromo-N-cyclohexylpyridin-2-amine, a pivotal building block in modern medicinal chemistry. We delve into the core principles and detailed protocols for its derivatization, with a focus on robust and versatile palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compound libraries, particularly in the context of kinase inhibitor development and other therapeutic areas. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative chemical literature.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to its incorporation into numerous approved drugs and clinical candidates, targeting indications from cancer to infectious diseases.[1][3][4]

This compound (CAS 1262293-75-3) is a particularly valuable intermediate within this class.[5] Its structure presents two primary points for chemical modification: the nucleophilic secondary amine and, more strategically, the C4-bromine atom. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[6][7] This dual reactivity allows for the systematic exploration of the chemical space around the core scaffold, a critical activity in lead optimization. Notably, this scaffold is a key starting material for the synthesis of potent kinase inhibitors, such as those targeting FMS-like tyrosine kinase 3 (FLT3), which is often dysregulated in diseases like acute myeloid leukemia (AML).[6]

This guide will focus on the most impactful derivatization strategies centered on the C4-position, providing detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] The general catalytic cycle, which underpins the reactions discussed herein, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R-Pd(II)L2-R' Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product R-R' (Product) RX R-X (Aryl Halide) R_M R'-M (Coupling Partner) Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Bromopyridine, Boronic Acid, Base, Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent heat Heat & Stir (Monitor by TLC/LC-MS) solvent->heat cooldown Cool to RT heat->cooldown workup Aqueous Workup & Extraction cooldown->workup purify Dry & Concentrate workup->purify column Column Chromatography purify->column end Pure Product column->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling. [10]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. [10]3. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine. [10]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-N-cyclohexylpyridin-2-amine.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃/XPhos (1.5/3)Cs₂CO₃ (2.5)THF801888
Yields are based on established procedures for similar bromopyridine substrates and serve as expected benchmarks.
[10]

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of a wide variety of primary and secondary amines. [11][12][13] Causality: This reaction has revolutionized the synthesis of arylamines, which were previously difficult to access. [11]The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent undesired side reactions like beta-hydride elimination. [11][12]A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, facilitating its coordination to the palladium center.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert gas and Schlenk equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium pre-catalyst, and NaOtBu to a dry Schlenk tube.

  • Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent followed by the amine coupling partner via syringe.

  • Place the reaction tube in a preheated oil bath at 90-110 °C and stir.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-24 hours. [8]5. After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude material by column chromatography to obtain the desired N-substituted-N'-cyclohexylpyridine-2,4-diamine.

Data Presentation: Representative Buchwald-Hartwig Couplings
EntryAmine PartnerCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBu (1.5)Toluene1001890
2AnilinetBuXPhos Pd G3LHMDS (1.5)Dioxane1101284
3BenzylaminePd(OAc)₂ / XPhosK₃PO₄ (2.0)Toluene1002478
Yields are based on established procedures for similar bromopyridine substrates and serve as expected benchmarks.

Protocol III: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the method of choice for installing terminal alkynes onto aryl halides, providing access to compounds with linear, rigid linkers. [14] Causality: The reaction mechanism is distinct in that it typically requires a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium(II) complex more readily than the alkyne itself. [14]An organic base, such as triethylamine, is often used both as a base and, in some cases, as the solvent.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas and Schlenk equipment

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times. [10]3. Add the anhydrous solvent and the base (Et₃N), followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for 3-24 hours. Monitor progress by TLC or LC-MS. [14][15]5. Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-N-cyclohexylpyridin-2-amine.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal AlkyneCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N (3.0)THF601291
2EthynyltrimethylsilanePd(CF₃COO)₂/PPh₃/CuIEt₃N (excess)DMF100385
31-HexynePd(PPh₃)₄ / CuIEt₃N (3.0)DMF80888
Yields are based on established procedures for similar bromopyridine substrates and serve as expected benchmarks.
[14]

Conclusion

This compound stands as a versatile and highly valuable platform for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and robust pathways for elaborating the core structure. By understanding the principles behind these protocols, researchers can effectively and rapidly generate novel derivatives, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • BenchChem. (2025).
  • BenchChem. (n.d.). This compound | 1262293-75-3.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ACS Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ResearchGate. (2020). 2-aminopyridine – a classic and trendy pharmacophore.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.
  • Novasyn Organics. (n.d.). CAS 1262293-75-3 | this compound.
  • Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

Sources

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyridine core with a reactive bromine atom and a secondary amine, makes it an exceptionally versatile intermediate for constructing complex, biologically active molecules.[3] The bromine atom serves as a chemical handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl or heteroaryl moieties. This dual functionality is particularly valuable in the synthesis of kinase inhibitors, a critical class of therapeutics targeting enzymes often dysregulated in diseases like cancer.[3] For instance, this scaffold is a key component in the development of potent inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3]

Given its importance, the development of a robust, efficient, and scalable synthetic route is paramount for researchers in both academic and industrial settings. This application note provides a detailed protocol for the scale-up synthesis of this compound via a selective Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[4][5] The described methodology emphasizes operational simplicity, safety, and high yield, making it suitable for multi-gram to kilogram production.

Synthetic Strategy: The Rationale for Buchwald-Hartwig Amination

The chosen synthetic approach involves the direct palladium-catalyzed coupling of 2,4-dibromopyridine with cyclohexylamine. Several factors make the Buchwald-Hartwig amination the ideal choice for this transformation on a larger scale:

  • High Selectivity: The 2-position of the pyridine ring is more electron-deficient than the 4-position, making it more susceptible to reaction. Palladium catalysis further enhances this selectivity, minimizing the formation of the 4-amino isomer and other side products.

  • Broad Substrate Scope: This method is well-established for its tolerance of a wide range of functional groups on both the amine and the aryl halide.[4][6]

  • Mild Reaction Conditions: Compared to classical methods like nucleophilic aromatic substitution, which often require harsh conditions (high temperatures and pressures), the Buchwald-Hartwig reaction proceeds under significantly milder and more controllable conditions.[7]

  • Scalability: The catalyst loadings are typically low, and the reaction conditions are amenable to standard industrial reactors, making the process economically viable and practical for scale-up.[8][9]

The catalytic cycle, a cornerstone of this reaction's efficiency, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][6]

start_materials 2,4-Dibromopyridine + Cyclohexylamine product This compound start_materials->product Toluene, Heat catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) catalyst_system->product Catalyzes Reaction

Caption: Overall reaction scheme for the synthesis.

Process Safety Assessment

Warning: This procedure should only be carried out by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,4-Dibromopyridine (CAS 58530-53-3): Acutely toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[10][11]

  • Cyclohexylamine (CAS 108-91-8): Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage.

  • Sodium tert-butoxide (CAS 865-48-5): Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in an inert atmosphere.

  • Palladium Catalysts and Phosphine Ligands: Can be toxic and are air-sensitive. Handle under an inert atmosphere.

  • Toluene (CAS 108-88-3): Flammable liquid. Can cause skin, eye, and respiratory irritation. Known reproductive toxicant.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale synthesis. All glassware should be oven-dried and cooled under a stream of nitrogen before use.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolesPurity
2,4-Dibromopyridine58530-53-3236.89100.0 g0.422>98%
Cyclohexylamine108-91-899.1746.0 g (53.5 mL)0.464 (1.1 eq)>99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.721.93 g0.0021 (0.5 mol%)-
Xantphos161265-03-8578.683.66 g0.0063 (1.5 mol%)>98%
Sodium tert-butoxide (NaOtBu)865-48-596.1057.0 g0.593 (1.4 eq)>98%
Anhydrous Toluene108-88-392.141.0 L--
Ethyl Acetate141-78-688.11As needed-Reagent Grade
Hexanes110-54-386.18As needed-Reagent Grade
Saturated aq. NH₄Cl--500 mL--
Brine--500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--
  • Equipment: 3L 3-neck round-bottom flask or jacketed reactor, overhead mechanical stirrer, reflux condenser, nitrogen inlet/outlet, thermocouple, heating mantle or oil bath, separatory funnel, rotary evaporator, Buchner funnel and flask.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3L reactor with the overhead stirrer, condenser (with nitrogen outlet), and thermocouple. Purge the entire system with nitrogen for at least 30 minutes.

  • Reagent Charging:

    • To the inerted reactor, add 2,4-dibromopyridine (100.0 g), Pd₂(dba)₃ (1.93 g), and Xantphos (3.66 g).

    • Add anhydrous toluene (1.0 L) via cannula or a pressure-equalizing addition funnel.

    • Begin stirring to form a suspension.

    • Add cyclohexylamine (53.5 mL) via syringe.

    • Finally, add the sodium tert-butoxide (57.0 g) in one portion. Rationale: The base is added last to prevent premature side reactions and ensure all components are well-mixed for the catalytic cycle to initiate efficiently.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Maintain the reaction at this temperature under a positive pressure of nitrogen. The mixture will typically turn dark brown or black.

    • Monitor the reaction progress every 1-2 hours.

  • Reaction Monitoring:

    • Method: Thin-Layer Chromatography (TLC).

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Procedure: Carefully take a small aliquot from the reaction, quench with a few drops of water, extract with ethyl acetate, and spot on a TLC plate against a spot of the 2,4-dibromopyridine starting material. The reaction is complete when the starting material spot is consumed (typically 8-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride solution. Caution: Quenching may be exothermic.

    • Stir for 15 minutes, then transfer the mixture to a large separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine all organic layers and wash with brine (1 x 500 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain a dark oil or solid.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to complete crystallization.

    • Collect the resulting solid by vacuum filtration, washing the filter cake with cold hexanes.

    • Dry the product under vacuum to a constant weight.

    • Expected Outcome: 85-105 g of an off-white to light yellow solid. (Yield: 78-97%).

Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Assemble and Inert Reactor charge 2. Charge Reagents & Solvent setup->charge react 3. Heat to 90°C under N₂ charge->react monitor 4. Monitor by TLC react->monitor Every 1-2h monitor->react If incomplete workup 5. Quench, Extract & Concentrate monitor->workup Upon completion purify 6. Recrystallize from EtOAc/Hexanes workup->purify final_product 7. Isolate & Dry Final Product purify->final_product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst (degraded by air/moisture).2. Insufficient base or inactive base.3. Reaction temperature too low.1. Ensure all reagents are handled under strict inert conditions. Use fresh catalyst and ligand.2. Use a fresh bottle of NaOtBu; ensure it is a fine, free-flowing powder.3. Verify the internal reaction temperature with a calibrated thermocouple.
Low Yield 1. Inefficient extraction during work-up.2. Product loss during recrystallization.3. Competing side reactions (e.g., hydrodehalogenation).1. Perform additional extractions of the aqueous layer.2. Optimize the solvent ratio for recrystallization; avoid adding excess hexanes too quickly.3. Ensure the reaction is run under a strictly inert atmosphere.
Product is an Oil/Fails to Crystallize 1. Presence of residual solvent (toluene).2. Impurities preventing crystallization.1. Ensure complete removal of high-boiling solvents on the rotary evaporator (use a high-vacuum pump if necessary).2. Attempt purification by column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) for a small portion to obtain a seed crystal.

References

  • Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • Pharmaffiliates.
  • National Institutes of Health (NIH).
  • Benchchem. This compound | 1262293-75-3.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • Semantic Scholar. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine....
  • Synquest Labs.
  • Fisher Scientific.
  • National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Enamine. Scale-Up Synthesis of MedChem Relevant Cores.

Sources

Application Notes and Protocols for 4-Bromo-N-cyclohexylpyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminopyridine moiety is one such "privileged structure," lauded for its capacity to engage in a multitude of biological interactions and serve as a versatile synthetic handle.[1][2] 4-Bromo-N-cyclohexylpyridin-2-amine (Cat. No.: B577734; CAS No.: 1262293-75-3) embodies the potential of this scaffold, offering researchers a strategic starting point for the synthesis of compound libraries with diverse biological activities.[3] Its inherent chemical features—a reactive bromine atom and a secondary amine—provide dual points for molecular diversification, making it an invaluable tool in modern drug discovery.[3]

While direct biological data on this compound is not extensively documented in public literature, its primary significance lies in its application as a key intermediate for crafting potent and selective therapeutic agents.[3] Notably, its structural motifs are frequently incorporated into kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer.[3][4] This guide provides a comprehensive overview of the strategic application of this compound in drug discovery, with a focus on the development of novel kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and robust methodologies for biological evaluation.

Chemical Profile and Strategic Advantages

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in a research setting.

PropertyValueReference
CAS Number 1262293-75-3[5]
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.15 g/mol [6]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[7][8]

The strategic utility of this compound is rooted in two key structural features:

  • The 4-Bromo Substituent: This bromine atom serves as a versatile reactive site for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide range of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the pyridine core.[3]

  • The N-Cyclohexylamino Group: The secondary amine provides a site for further functionalization. More importantly, the cyclohexyl group itself can occupy hydrophobic pockets within a target protein's binding site, contributing to binding affinity and selectivity.

These features make this compound an ideal starting point for lead generation and optimization campaigns.

Application in Kinase Inhibitor Discovery: A Workflow

The dysregulation of protein kinases is a known driver of numerous diseases, particularly cancer.[4] The 2-aminopyridine scaffold is a common feature in many approved and investigational kinase inhibitors.[9][10] The following workflow outlines the strategic use of this compound in the discovery of novel kinase inhibitors.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit-to-Lead Optimization A Start: this compound B Suzuki-Miyaura Cross-Coupling (Diversification at C4) A->B C Generation of Diverse Analogs B->C D High-Throughput Screening (HTS) against Kinase Panel C->D E Hit Identification (Compounds with >50% inhibition) D->E F IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Selection G->H I I

Caption: Workflow for Kinase Inhibitor Discovery.

Protocol 1: Synthesis of a Diverse Compound Library via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the diversification of the this compound scaffold.

Objective: To synthesize a library of analogs with various aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Materials:

  • This compound

  • A selection of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile reaction that allows for the formation of a C-C bond between the pyridine ring and a wide variety of commercially available boronic acids.[3] This enables the rapid generation of a structurally diverse library of compounds for biological screening.

Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibition

This protocol outlines a general approach for screening the synthesized library against a panel of protein kinases.

Objective: To identify initial "hits" that exhibit inhibitory activity against one or more target kinases.

Methodology: A variety of assay formats can be employed, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., Kinase-Glo®).[11][12][13] The choice of assay will depend on the specific kinase and available resources.

General Procedure (using a fluorescence-based assay as an example):

  • Prepare assay plates by dispensing the kinase, substrate, and ATP into the wells of a microtiter plate.

  • Add the test compounds from the synthesized library at a fixed concentration (e.g., 10 µM). Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.[13]

  • Incubate the plates at the optimal temperature for the kinase reaction.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the signal (e.g., fluorescence intensity) on a plate reader.

  • Calculate the percent inhibition for each compound relative to the controls.

Data Analysis and Hit Identification:

Compounds that demonstrate a significant reduction in kinase activity (typically >50% inhibition) are considered "hits" and are selected for further characterization.

G A Synthesized Compound Library B Kinase Panel Screening (e.g., 10 µM concentration) A->B C Data Acquisition (Fluorescence/Luminescence) B->C D Calculate % Inhibition C->D E Identify Hits (>50% Inhibition) D->E

Caption: High-Throughput Screening Workflow.

Protocol 3: IC₅₀ Determination and Structure-Activity Relationship (SAR) Studies

Objective: To determine the potency of the hit compounds and to understand the relationship between their chemical structure and biological activity.

Procedure for IC₅₀ Determination:

  • For each hit compound, perform a dose-response experiment by testing a range of concentrations (e.g., 10-point serial dilution).

  • Follow the same assay procedure as in the HTS protocol.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).[13]

Hypothetical SAR Data:

The following table illustrates a hypothetical SAR study for a series of analogs derived from this compound, targeting a hypothetical kinase.

Compound IDR Group (at C4)Kinase IC₅₀ (nM)
Lead-1 Phenyl500
Lead-1a 4-Fluorophenyl250
Lead-1b 4-Methoxyphenyl800
Lead-1c 3-Pyridyl150
Lead-1d 2-Thienyl300

Interpretation of SAR Data:

  • The introduction of an electron-withdrawing group (e.g., fluorine) at the 4-position of the phenyl ring (Lead-1a) improves potency compared to the unsubstituted phenyl ring (Lead-1).

  • An electron-donating group (e.g., methoxy) at the same position (Lead-1b) is detrimental to activity.

  • Replacing the phenyl ring with a heteroaromatic ring, such as 3-pyridyl (Lead-1c), leads to a significant increase in potency, suggesting a potential hydrogen bond interaction with the target kinase.

This iterative process of synthesis and biological testing allows for the rational design of more potent and selective inhibitors.[9][10]

Advanced Applications: Scaffold Hopping and Fragment-Based Design

Beyond its use as a starting material for library synthesis, this compound can also be employed in more advanced drug discovery strategies such as scaffold hopping.[14][15] This involves replacing a core molecular scaffold with a structurally different one while retaining similar biological activity. The 2-aminopyridine core of this compound can serve as a bioisosteric replacement for other privileged scaffolds in known active compounds.

Conclusion

This compound is a highly versatile and strategically valuable building block for modern drug discovery. Its dual reactive sites and privileged 2-aminopyridine core make it an ideal starting point for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to leverage the full potential of this compound in their drug discovery programs. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can effectively utilize this compound to accelerate the development of the next generation of therapeutics.

References

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors. Benchchem.
  • An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Deriv
  • 4-BroMo-N-cyclohexylpyriMidin-2-aMine. ChemBK.
  • (4-Bromo-pyrimidin-2-yl)-cyclohexyl-amine. ChemBK.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed.
  • Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed.
  • This compound | 1262293-75-3. Sigma-Aldrich.
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • This compound | 1262293-75-3 | Benchchem. Benchchem.
  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing.
  • Scaffold Hopping in Drug Discovery. IntechOpen.
  • Scaffold Hopping in Medicinal Chemistry.
  • This compound | 1262293-75-3. ChemicalBook.
  • This compound; CAS Number: 1262293-75-3. Sigma-Aldrich.

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed methodologies for the synthesis of novel heterocycles utilizing 4-Bromo-N-cyclohexylpyridin-2-amine as a versatile starting material. This document outlines field-proven protocols for two major classes of transformations: palladium-catalyzed cross-coupling reactions at the C4-position and the construction of fused bicyclic systems, specifically imidazo[1,2-a]pyridines, through cyclization. Each protocol is accompanied by mechanistic insights, data tables, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and drug candidates. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a cornerstone for designing molecules with high target affinity. The starting material, this compound, is a particularly valuable building block due to its orthogonal reactive sites:

  • The C4-Bromo Group: Serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, which is a critical activity in structure-activity relationship (SAR) studies.[1]

  • The 2-Amino Group and Pyridine Nitrogen: This binucleophilic system is primed for annulation reactions to construct fused heterocyclic systems, such as the medicinally significant imidazo[1,2-a]pyridine core.[2]

This guide provides a structured approach to leveraging these reactive sites for the synthesis of diverse and novel heterocyclic compounds.

General Experimental Workflow

A standardized workflow is essential for ensuring reproducibility and efficiency in synthetic chemistry. The following diagram illustrates a typical experimental sequence for the protocols described in this document.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Reaction Setup: - Add reagents to dry flask - Establish inert atmosphere reaction Heating & Stirring (Conventional or Microwave) prep->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring quench Cool & Quench Reaction extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Flash Chromatography) concentrate->purify char Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for synthesis and purification.

Part I: Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] The bromine atom at the C4 position of the starting material is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the C4-position with a wide variety of aryl and heteroaryl boronic acids or esters.[4] This reaction is valued for its mild conditions and tolerance of diverse functional groups.[5]

Causality & Mechanistic Insight: The reaction proceeds through a catalytic cycle involving three key steps: (1) Oxidative Addition of the bromopyridine to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of base is critical for activating the boronic acid in the transmetalation step.

G cluster_inputs pd0 Pd(0)L2 pd2_add R-Pd(II)L2-Br pd0->pd2_add Oxidative Addition pd2_trans R-Pd(II)L2-R' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product Product Release aryl_bromide R-Br (this compound) aryl_bromide->pd2_add boronic_acid R'-B(OH)2 (Arylboronic Acid) boronic_acid->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.[4]

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[5]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-cyclohexyl-4-phenylpyridin-2-amine.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O~80-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O~75-85
Yields are estimated based on similar reactions reported in the literature and may require optimization.[4][5]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C4-position.[6][7] This is particularly useful for synthesizing compounds with improved pharmacokinetic properties or for creating new vectors for molecular interactions.

Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction involves an oxidative addition of the bromopyridine to a Pd(0) center. The key difference is the subsequent step, which involves coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOt-Bu) to form a palladium-amido complex, followed by reductive elimination to furnish the aminated product.[7] The choice of phosphine ligand is critical and often requires screening to achieve optimal results.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • (±)-BINAP (0.05 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

    • Inert atmosphere (Argon)

  • Procedure:

    • In a glovebox or under a strong flow of argon, add NaOt-Bu to a dry Schlenk flask.[8]

    • Add the palladium precursor (Pd₂(dba)₃), the ligand (BINAP), and this compound.

    • Seal the flask. Add anhydrous toluene, followed by the amine coupling partner (morpholine) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by flash column chromatography to yield 4-(morpholin-4-yl)-N-cyclohexylpyridin-2-amine.

EntryAmine PartnerCatalyst SystemBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene~70-85
2AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane~65-80
3BenzylamineG3-XPhos PrecatalystLHMDSToluene~75-90
Yields are estimated based on similar reactions reported in the literature and may require optimization.[7][8]

Part II: Synthesis of Fused Heterocycles - Imidazo[1,2-a]pyridines

The reaction between a 2-aminopyridine and an α-halocarbonyl compound is a classic and efficient method for constructing the imidazo[1,2-a]pyridine scaffold, a core structure in many pharmaceuticals like Zolpidem and Alpidem.[9][10]

Causality & Mechanistic Insight: This transformation is a variation of the Tschitschibabin reaction.[11] The synthesis involves two key steps: (1) S_N2 Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the α-halocarbonyl, displacing the halide and forming a pyridinium salt intermediate. (2) Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon, which is followed by dehydration to form the aromatic fused ring system.[9]

G start This compound + α-Haloketone (R-CO-CH2X) step1 Step 1: SN2 Alkylation (Formation of Pyridinium Salt) start->step1 intermediate Pyridinium Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Nucleophilic attack by NH2) intermediate->step2 step3 Step 3: Dehydration step2->step3 product Substituted Imidazo[1,2-a]pyridine step3->product

Caption: Logical workflow for the synthesis of Imidazo[1,2-a]pyridines.

Protocol 3: Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Derivative

  • Materials:

    • This compound (1.0 equiv)

    • 2-Bromoacetophenone (1.05 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Ethanol

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add sodium bicarbonate to the solution.

    • Add 2-bromoacetophenone to the stirred suspension.

    • Heat the mixture to reflux (approximately 78 °C) and stir for 5-8 hours.[9]

    • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from ethanol to yield 7-bromo-N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-5-amine.

Entryα-HaloketoneProduct Structure (Substituents)Expected Yield (%)
12-BromoacetophenoneR₂ = Phenyl~80-90
2ChloroacetoneR₂ = Methyl~75-85
3Ethyl 2-bromoacetateR₂ = Carbethoxy~70-80
Yields are estimated based on similar reactions reported in the literature.[9][11]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide for palladium-catalyzed cross-coupling and imidazo[1,2-a]pyridine formation provide robust and reproducible starting points for library synthesis and lead optimization campaigns. By understanding the underlying mechanisms and key reaction parameters, researchers can effectively leverage this starting material to accelerate the discovery of new chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ben Aoun, J., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 377, 01007. [Link]
  • Singh, S., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 16(11), 1541. [Link]
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
  • Ounaissia, F., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
  • Il'in, M. V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7569. [Link]
  • Tao, J., et al. (2005). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Xu, G., et al. (2007). A practical Buchwald−Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
  • Xu, G., et al. (2007).
  • An, Y., et al. (2023). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Current Chinese Science, 3(4), 309-319. [Link]
  • Adams, R., & Pachter, I. J. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry, 23(9), 1357-1360. [Link]
  • Asad, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7175. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

Sources

The Strategic Application of 4-Bromo-N-cyclohexylpyridin-2-amine in the Synthesis of Novel Polo-Like Kinase 4 (PLK4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Master Regulator of Centriole Duplication in Oncology

Polo-like kinase 4 (PLK4) has emerged as a critical and compelling target in modern oncology. As a serine/threonine kinase, PLK4 functions as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Its overexpression is a common feature in a variety of human cancers, including breast, colorectal, and lung cancer, and is often correlated with tumor progression, metastasis, and poor patient prognosis.[1][2] The dysregulation of PLK4 leads to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[3][4] Consequently, the development of small molecule inhibitors of PLK4 presents a promising therapeutic strategy to selectively induce mitotic catastrophe and apoptosis in cancer cells. This document provides a detailed guide on the utilization of the versatile building block, 4-Bromo-N-cyclohexylpyridin-2-amine , in the synthesis of a novel class of potent and selective PLK4 inhibitors.

The 2-Aminopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminopyridine and its bioisosteric cousin, the 2-aminopyrimidine, are well-established "privileged scaffolds" in medicinal chemistry, particularly in the design of kinase inhibitors. These motifs are adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. Our focus on This compound as a starting material is predicated on a rational drug design strategy. The N-cyclohexyl group can provide favorable hydrophobic interactions within the kinase active site, while the 2-amino group serves as the hinge-binding anchor. The bromine atom at the 4-position is the linchpin for synthetic diversification, offering a reactive handle for the introduction of various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: A Modular Approach to Novel PLK4 Inhibitors

The proposed synthetic pathway to a novel PLK4 inhibitor, NC4P-Inhibitor-1 , leverages a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for coupling the 4-position of the pyridine ring with a suitable heterocyclic partner, in this case, a pyrazole moiety, which is another common feature in kinase inhibitors.

The overall synthetic workflow is depicted below:

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B->C D tert-Butyl 4-(2-(cyclohexylamino)pyridin-4-yl)-1H-pyrazole-1-carboxylate C->D C-C Bond Formation E Deprotection (TFA or HCl) D->E F NC4P-Inhibitor-1 (N-Cyclohexyl-4-(1H-pyrazol-4-yl)pyridin-2-amine) E->F Final Product

Caption: Synthetic workflow for NC4P-Inhibitor-1.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(2-(cyclohexylamino)pyridin-4-yl)-1H-pyrazole-1-carboxylate

This protocol details the Suzuki-Miyaura coupling of This compound with a commercially available protected pyrazole boronic ester.

Materials:

  • This compound (1.0 eq)

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Protocol 2: Synthesis of N-Cyclohexyl-4-(1H-pyrazol-4-yl)pyridin-2-amine (NC4P-Inhibitor-1)

This protocol describes the deprotection of the pyrazole nitrogen to yield the final inhibitor.

Materials:

  • tert-Butyl 4-(2-(cyclohexylamino)pyridin-4-yl)-1H-pyrazole-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve the product from Protocol 1 in dichloromethane (if using TFA) or use neat if using HCl in dioxane.

  • Add an excess of TFA (e.g., 10-20 equivalents) or the 4M HCl in dioxane solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Triturate the residue with diethyl ether to precipitate the product as a salt (trifluoroacetate or hydrochloride).

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, NC4P-Inhibitor-1 .

Biological Evaluation and Expected Activity

The synthesized NC4P-Inhibitor-1 is a novel compound, and its biological activity would need to be determined experimentally. However, based on the structure-activity relationships of similar 2-aminopyrimidine-based PLK4 inhibitors, we can anticipate potent activity.[1][2]

Compound PLK4 IC₅₀ (nM) Cell Line Antiproliferative Activity (IC₅₀, µM) Reference
Compound 8h6.7MCF-7 (Breast)Not Reported[1][2]
CFI-4009452.8MultipleVaries by cell line[3]
NC4P-Inhibitor-1 To be determinedTo be determinedTo be determinedN/A

Table 1: Biological activity of reference PLK4 inhibitors.

It is hypothesized that NC4P-Inhibitor-1 will exhibit low nanomolar inhibitory activity against PLK4 and demonstrate antiproliferative effects in cancer cell lines known to overexpress PLK4. The N-cyclohexyl group is expected to confer good cell permeability and metabolic stability.

Mechanism of Action: Inducing Mitotic Catastrophe

PLK4 inhibitors, including the proposed NC4P-Inhibitor-1 , exert their anticancer effects by disrupting the tightly regulated process of centriole duplication. Inhibition of PLK4's kinase activity prevents the formation of new centrioles, leading to a gradual depletion of centrosomes in proliferating cells.[3][4] This loss of centrosomes results in defects in mitotic spindle formation, chromosome mis-segregation, and ultimately, mitotic catastrophe and apoptotic cell death.

G cluster_0 Normal Cell Cycle cluster_1 Effect of PLK4 Inhibition A PLK4 Activity B Centriole Duplication A->B C Proper Mitotic Spindle Formation B->C D Genomic Stability C->D E Normal Cell Division D->E F NC4P-Inhibitor-1 G Inhibition of PLK4 F->G H Failed Centriole Duplication G->H I Defective Mitotic Spindles H->I J Chromosome Mis-segregation I->J K Mitotic Catastrophe & Apoptosis J->K

Caption: Mechanism of action of PLK4 inhibitors.

Conclusion and Future Directions

This compound is a highly valuable and strategically designed starting material for the synthesis of novel PLK4 inhibitors. The protocols outlined in this application note provide a clear and robust pathway to a new chemical entity, NC4P-Inhibitor-1 , with strong potential for potent and selective PLK4 inhibition. The modular nature of this synthetic route allows for the facile generation of an entire library of analogues by varying the boronic acid coupling partner, enabling a comprehensive structure-activity relationship study. Future work should focus on the synthesis and biological evaluation of NC4P-Inhibitor-1 and its derivatives to validate their therapeutic potential in the treatment of cancers characterized by PLK4 overexpression.

References

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. [Link]
  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central, PMC10543615. [Link]
  • Bastos, R. N., et al. (2020). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry, 63(23), 14686-14708. [Link]
  • Kawakami, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. PNAS, 115(8), 1913-1918. [Link]

Sources

Application Notes and Protocols for the Development of RIPK2 Inhibitors Using 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-bromo-N-cyclohexylpyridin-2-amine as a core scaffold for the discovery and development of potent and selective Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. We will delve into the critical role of RIPK2 in inflammatory signaling, outline the rationale for targeting this kinase, and provide detailed, field-proven protocols for the synthesis, biochemical characterization, and cellular evaluation of novel inhibitors derived from this versatile chemical starting material.

Introduction: RIPK2 as a High-Value Therapeutic Target

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a dual-specificity serine/threonine and tyrosine kinase that serves as a critical downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing proteins 1 and 2)[1][2][3][4]. These receptors are key components of the innate immune system, responsible for detecting specific peptidoglycan fragments from bacterial cell walls[5][6].

Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and subsequent polyubiquitination, which is a crucial step for the recruitment and activation of downstream signaling complexes, including TAK1 and the IKK complex[1][7][8][9]. This cascade ultimately leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the production of a host of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8[2][4][10].

Dysregulation of the NOD-RIPK2 signaling axis has been strongly implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, sarcoidosis, and certain cancers[2][5][8][11]. Consequently, the pharmacological inhibition of RIPK2 kinase activity presents a highly attractive therapeutic strategy for mitigating the excessive inflammation that drives these debilitating conditions[12][13].

The RIPK2 Signaling Cascade

The activation of RIPK2 is a tightly regulated multi-step process that is essential for a proper innate immune response. The following diagram illustrates the canonical NOD2-RIPK2 signaling pathway.

RIPK2_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binding & Oligomerization RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive CARD-CARD Interaction RIPK2_active Ub-RIPK2 (Active) Autophosphorylated RIPK2_inactive->RIPK2_active Autophosphorylation XIAP XIAP (E3 Ligase) RIPK2_inactive->XIAP TAK1_complex TAK1/TAB Complex RIPK2_active->TAK1_complex Recruitment & Activation IKK_complex IKKα/β/γ Complex RIPK2_active->IKK_complex Recruitment & Activation XIAP->RIPK2_active K63/M1 Polyubiquitination TAK1_complex->IKK_complex Phosphorylation NFkB_complex IκBα-NF-κB IKK_complex->NFkB_complex IκBα Phosphorylation NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκBα Degradation Gene_Transcription Gene Transcription NFkB_active->Gene_Transcription Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) Gene_Transcription->Cytokines Translation & Secretion Synthesis_Workflow Start This compound Reaction Suzuki-Miyaura Coupling (Inert Atmosphere, 90°C) Start->Reaction Reagents 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pd(dppf)Cl2 Na2CO3 Dioxane/Water Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-cyclohexyl-4-(1H-pyrazol-4-yl)pyridin-2-amine Purification->Product

Caption: Synthetic workflow for a representative RIPK2 inhibitor.

Materials and Reagents
  • This compound (CAS: 1262293-75-3)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (anhydrous)

  • Silica Gel (for column chromatography)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to the flask. Bubble the inert gas through the solvent mixture for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Reaction: Attach a condenser, and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, N-cyclohexyl-4-(1H-pyrazol-4-yl)pyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Characterization: Assessing Direct RIPK2 Inhibition

The primary mechanism of action for the synthesized compounds is the direct inhibition of RIPK2's kinase activity. A robust biochemical assay is essential to determine the potency (IC₅₀) of the inhibitors. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[14][15]

Principle: The assay is performed in two steps. First, the RIPK2 kinase reaction occurs, producing ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the ADP produced and, therefore, to the kinase activity.

Biochemical Assay Protocol
  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[14]

    • ATP Solution: Prepare a 2X working solution of ATP in Kinase Buffer (e.g., 100 µM for a final concentration of 50 µM).

    • Enzyme Solution: Prepare a 2X working solution of purified recombinant human RIPK2 enzyme in Kinase Buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.[14][16]

    • Substrate Solution: A generic substrate like Myelin Basic Protein (MBP) can be used.[15] Prepare a 2X working solution in Kinase Buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 100 µM) in 100% DMSO. Then, dilute these solutions into Kinase Buffer to create a 4X final concentration with a constant final DMSO concentration (e.g., 4%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X inhibitor solution or vehicle (Kinase Buffer with 4% DMSO) to the appropriate wells.

    • Add 5 µL of the 2X Enzyme/Substrate mixture to all wells.

    • Pre-incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Interpretation
CompoundRIPK2 IC₅₀ (nM)Kinase Selectivity (Fold vs. Other Kinases)
Example Inhibitor 5.1 ± 1.6>1000x vs. RIPK1, >500x vs. JAK2
Ponatinib (Control) 8.2 ± 2.9Broad Spectrum
GSK583 (Control) ~3High

Data presented are representative and should be determined experimentally. IC₅₀ values for control compounds can be found in the literature.[4][17][18]

Cellular Assay: Validating Efficacy in a Physiological Context

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to verify that the inhibitor can penetrate the cell membrane and block RIPK2 signaling downstream of NOD2 activation. A common and effective method is to measure the inhibition of cytokine production in response to a NOD2 ligand.

Principle: Human monocytic cell lines (e.g., THP-1) or primary cells like human peripheral blood mononuclear cells (hPBMCs) are stimulated with muramyl dipeptide (MDP), a specific NOD2 ligand.[3][6] This activates the NOD2-RIPK2 pathway, leading to the secretion of pro-inflammatory cytokines like TNF-α or IL-8. The potency of the test compound is determined by its ability to reduce the amount of secreted cytokine in a dose-dependent manner.

Cell-Based Assay Protocol
  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

  • Cell Plating: Seed THP-1 cells into a 96-well tissue culture plate at a density of 1 x 10⁵ cells per well and differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment: Remove the PMA-containing medium. Add fresh medium containing serial dilutions of the test inhibitor or vehicle (DMSO, final concentration ≤ 0.1%). Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation: Stimulate the cells by adding MDP to a final concentration of 10 µg/mL. Include unstimulated (vehicle only) and stimulated (MDP + vehicle) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • Cytokine Measurement: Carefully collect the cell culture supernatant. Measure the concentration of TNF-α or IL-8 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine secretion for each compound concentration relative to the MDP-stimulated control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.

In Vivo Evaluation: Assessing Preclinical Efficacy

Promising compounds should be advanced to in vivo models of inflammatory disease to assess their therapeutic potential. An acute, target-engagement model, such as the MDP-induced peritonitis model, is an excellent first step.[12][17]

Principle: Mice are pre-treated with the RIPK2 inhibitor or vehicle, followed by an intraperitoneal (i.p.) injection of MDP. MDP triggers a local inflammatory response driven by RIPK2, leading to the recruitment of inflammatory cells (e.g., neutrophils) into the peritoneal cavity. The efficacy of the inhibitor is measured by its ability to reduce this cellular influx.[12][13]

In Vivo Peritonitis Model Protocol
  • Animal Dosing: Dose mice (e.g., C57BL/6) with the test compound or vehicle via an appropriate route (e.g., oral gavage) at a predetermined time point (e.g., 1 hour) before stimulation.

  • Inflammatory Challenge: Administer MDP via i.p. injection.

  • Peritoneal Lavage: At a set time after the MDP challenge (e.g., 4-6 hours), euthanize the mice and collect the peritoneal exudate cells by lavage with ice-cold PBS.

  • Cell Counting: Determine the total number of inflammatory cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • Data Analysis: Compare the number of recruited cells in the compound-treated groups to the vehicle-treated group. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel RIPK2 inhibitors. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) exploration to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical screening, and cellular validation of new chemical entities targeting RIPK2. Successful translation of potent and selective inhibitors into relevant in vivo models of inflammatory diseases, such as inflammatory bowel disease, will be the ultimate validation of this therapeutic strategy.[12][19][20] Future work should focus on developing inhibitors with optimal in vivo efficacy and safety profiles, paving the way for clinical investigation.

References

  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). Frontiers in Molecular Neuroscience.
  • The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility. (n.d.). PMC - NIH.
  • Signaling pathways mediated by RIPK2. (n.d.).
  • Model for RIPK2 signaling. (n.d.).
  • Recent advances in the development of RIPK2 modulators for the treatment of inflamm
  • What are RIPK2 inhibitors and how do they work? (2024).
  • A Validated RIPK2 Inhibitor Screening Assay. (n.d.). BellBrook Labs.
  • In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. (2014). PMC - PubMed Central.
  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. (2025).
  • Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. (2015). PubMed Central.
  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). PubMed Central.
  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. (n.d.). PMC - PubMed Central.
  • Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). (2022).
  • RIPK2 as a New Therapeutic Target in Inflamm
  • In vivo inhibition of RIPK2 kinase alleviates inflamm
  • Recent advances in the development of RIPK2 modulators for the treatment of inflamm
  • RIPK2: a promising target for cancer tre
  • RIPK2 Kinase Assay. (n.d.).
  • RIPK2 Kinase Assay Kit. (n.d.). BPS Bioscience.
  • This compound | 1262293-75-3. (n.d.). Benchchem.
  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC.
  • (PDF) Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025).

Sources

Application Notes and Protocols for the Development of p38 MAP Kinase Inhibitors Utilizing 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein (MAP) kinase is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making it a compelling therapeutic target for a wide range of autoimmune and inflammatory diseases.[1][2][3][4] The development of potent and selective small-molecule inhibitors for p38 MAP kinase is a key focus in medicinal chemistry. This document provides a detailed guide on the strategic use of 4-Bromo-N-cyclohexylpyridin-2-amine , a critical chemical intermediate, in the design and synthesis of novel p38 inhibitors. We will explore the underlying biology of the p38 signaling pathway, the rationale for targeting it, and the pivotal role of the aminopyridine scaffold in achieving high-affinity binding. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of a prototype inhibitor from this intermediate, followed by robust biochemical and cell-based assays to validate its activity and guide further structure-activity relationship (SAR) studies.

The p38 MAP Kinase Pathway: A Prime Target for Anti-Inflammatory Therapeutics

The p38 MAP kinases are a family of serine/threonine kinases that function as a crucial nexus in intracellular signaling.[5] Activated by a variety of extracellular stimuli such as pro-inflammatory cytokines (TNF-α, IL-1β), lipopolysaccharides (LPS), and cellular stress (e.g., UV radiation, osmotic shock), the p38 pathway orchestrates a cascade of events leading to inflammation, apoptosis, and cell differentiation.[2][6][7][8]

The canonical activation pathway involves a three-tiered kinase cascade. Upstream MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6, dually phosphorylate p38 on conserved threonine and tyrosine residues (Thr180/Tyr182) within its activation loop.[6][8][9] This phosphorylation event switches p38 into its active conformation, enabling it to phosphorylate a host of downstream substrates. These substrates include other kinases like MAPKAP-K2 (MK2) and transcription factors such as ATF-2.[1][9] The ultimate physiological output is the enhanced transcription and translation of key inflammatory mediators, including TNF-α and IL-1β.[10][11]

Given its central role in propagating the inflammatory response, inhibiting p38 kinase activity presents a powerful therapeutic strategy. By blocking the ATP-binding site of p38, small-molecule inhibitors can prevent the phosphorylation of downstream targets, effectively shutting down the production of pro-inflammatory cytokines and offering a potent mechanism for managing inflammatory diseases.[12][]

p38_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stimuli Cytokines (TNF-α, IL-1β) Cellular Stress (LPS, UV) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAP Kinase (p38α, β, γ, δ) MAP2K->p38 P (Thr180/Tyr182) DownstreamKinase Downstream Kinases (e.g., MAPKAPK-2) p38->DownstreamKinase P TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF2C) p38->TranscriptionFactors P Response Inflammation (↑ TNF-α, IL-1β, IL-6) Apoptosis, Cell Cycle Arrest DownstreamKinase->Response TranscriptionFactors->Response Inhibitor p38 Inhibitor (e.g., from 4-Bromo-N- cyclohexylpyridin-2-amine) Inhibitor->p38

Caption: The p38 MAP Kinase signaling pathway and point of inhibition.

The Aminopyridine Scaffold: A Privileged Motif for Kinase Inhibition

In modern medicinal chemistry, certain chemical structures, or "scaffolds," are recognized for their ability to bind to specific families of biological targets. The pyridine scaffold is a cornerstone in drug design, appearing in numerous FDA-approved drugs for a wide range of diseases.[14][15] Its utility stems from the nitrogen atom, which imparts a dipole moment and acts as a hydrogen bond acceptor, enhancing both solubility and target interaction.[16]

For kinase inhibitors, the 2-aminopyridine motif is particularly advantageous. Kinase inhibitors almost universally target the ATP-binding pocket. A key feature of this pocket is the "hinge region," a short stretch of amino acids that forms hydrogen bonds with the adenine ring of ATP. A successful ATP-competitive inhibitor must mimic this interaction. The 2-aminopyridine scaffold is perfectly suited for this role:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

  • 2-Amino Group: Acts as a hydrogen bond donor.

This bidentate hydrogen bonding pattern with the kinase hinge is a highly effective strategy for achieving potent and selective inhibition.[10][17][18]

Dissecting this compound

This specific intermediate was rationally designed to incorporate the key features of the 2-aminopyridine scaffold while providing a strategic handle for further chemical elaboration.

  • 2-(N-cyclohexyl)amine Group: The amino group provides the critical hydrogen bond donor for hinge interaction. The cyclohexyl moiety is designed to occupy a nearby hydrophobic pocket, increasing van der Waals interactions and improving binding affinity.

  • Pyridine Core: The ring nitrogen serves as the essential hydrogen bond acceptor.

  • 4-Bromo Substituent: This is the key to the molecule's utility as an intermediate. The bromine atom is a versatile reactive handle, readily participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[19] This allows for the systematic and efficient introduction of a wide variety of chemical groups at this position, enabling extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[19]

Caption: General binding mode of the aminopyridine scaffold.

Experimental Protocols

The following protocols provide a framework for synthesizing a prototype inhibitor from this compound and subsequently evaluating its biological activity.

Protocol 1: Synthesis of a Prototype p38 Inhibitor via Suzuki Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds. The bromine atom at the 4-position of our intermediate is replaced with an aryl group, a common feature in many potent p38 inhibitors.

Rationale: The choice of a palladium catalyst like Pd(dppf)Cl₂ is based on its high efficiency and functional group tolerance. A weak base like sodium carbonate is sufficient to facilitate the transmetalation step without causing degradation of sensitive starting materials. The dioxane/water solvent system is ideal for dissolving both the organic and inorganic reagents.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, N-cyclohexyl-4-(4-fluorophenyl)pyridin-2-amine.

Synthesis_Workflow Start Start: This compound + Arylboronic Acid Reaction Suzuki Coupling Reaction (90°C, 12-16h) Start->Reaction Reagents Reagents: Pd(dppf)Cl₂ Catalyst Na₂CO₃ Base Dioxane/H₂O Solvent Reagents->Reaction Workup Aqueous Workup (EtOAc/H₂O Extraction) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: Coupled Inhibitor Purification->Product

Caption: Workflow for inhibitor synthesis via Suzuki coupling.
Protocol 2: In Vitro p38α Kinase Assay (Biochemical)

This protocol uses a luminescence-based assay (e.g., Promega's ADP-Glo™) to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[20] It is a high-throughput method to determine the inhibitor's IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Rationale: This assay directly measures the catalytic activity of the purified p38α enzyme. By testing a serial dilution of the synthesized inhibitor, a dose-response curve can be generated to precisely quantify its potency. Using a known substrate like ATF-2 ensures a robust and reproducible reaction.[8][21]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 protein substrate

  • Kinase Buffer (containing MgCl₂)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor dilution (or DMSO for control).

    • 2 µL of p38α enzyme in kinase buffer.

    • 2 µL of a substrate/ATP mix (containing ATF-2 and ATP at its Kₘ concentration) in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Phospho-p38 ELISA

This protocol measures the ability of the inhibitor to block p38 activation within a cellular context, providing critical information on cell permeability and target engagement.[22]

Rationale: A potent compound in a biochemical assay may fail in a cellular environment due to poor membrane permeability or rapid metabolism. This assay validates that the inhibitor can enter the cell and engage its target. Lipopolysaccharide (LPS) is used to robustly stimulate the p38 pathway in monocytic cell lines like THP-1, mimicking a pro-inflammatory environment.[23]

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor compound

  • Cell-based ELISA kit for Phospho-p38 (Thr180/Tyr182)

  • 96-well cell culture plates

  • Fixing solution (e.g., 4% formaldehyde)

  • Quenching buffer

  • Blocking buffer

  • Primary and HRP-conjugated secondary antibodies

  • Substrate reagent (e.g., TMB)

  • Stop solution

Procedure:

  • Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Pre-treat the cells by replacing the medium with the inhibitor dilutions and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Cell Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to stimulate p38 phosphorylation. Do not add LPS to negative control wells. Incubate for 30 minutes at 37°C.

  • Fix and Permeabilize: Aspirate the medium and fix the cells with fixing solution. Wash and then add a permeabilization buffer.

  • ELISA Protocol: Follow the manufacturer's protocol for the cell-based ELISA kit. This typically involves:

    • Blocking the wells.

    • Incubating with a primary antibody specific for phospho-p38 (p-p38).

    • Washing, then incubating with an HRP-conjugated secondary antibody.

    • Washing again, then adding the TMB substrate.

    • Stopping the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the p-p38 signal to total cell number (if a normalization antibody is included in the kit). Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.

Screening_Cascade Compound Synthesized Inhibitor (from Protocol 1) Biochem Biochemical Assay (Protocol 2) Purified p38α Enzyme Compound->Biochem Cellular Cell-Based Assay (Protocol 3) THP-1 Cells + LPS Biochem->Cellular Hits Progress IC50 Output: Biochemical IC₅₀ (Potency) Biochem->IC50 PK_PD In Vivo Studies (e.g., Animal Models of Inflammation) Cellular->PK_PD Leads Progress Cell_IC50 Output: Cellular IC₅₀ (Cell Permeability, Target Engagement) Cellular->Cell_IC50 Efficacy Output: In Vivo Efficacy & Tolerance PK_PD->Efficacy

Caption: A typical screening cascade for p38 inhibitor development.

Data Presentation and Interpretation

The data gathered from these protocols are essential for guiding the drug discovery process. By synthesizing a small library of compounds where the R-group at the 4-position is varied, researchers can build a structure-activity relationship (SAR) profile.

Table 1: Representative SAR Data for Analogs of N-cyclohexyl-4-(R)-pyridin-2-amine

Compound IDR-Group (at 4-position)p38α Biochemical IC₅₀ (nM)p-p38 Cellular IC₅₀ (nM)
Proto-01 4-Fluorophenyl55250
Proto-02 Phenyl120600
Proto-03 2-Methoxyphenyl85450
Proto-04 4-Pyridyl30150
Proto-05 Thiophen-2-yl70320

Interpretation:

  • Potency: The data in Table 1 suggest that a 4-fluorophenyl group (Proto-01) is more potent than an unsubstituted phenyl group (Proto-02), indicating a potentially favorable interaction for the fluorine atom.

  • Cellular Activity: The shift between biochemical and cellular IC₅₀ values (e.g., 55 nM vs. 250 nM for Proto-01) is expected and provides insight into the compound's ability to cross the cell membrane and its stability in the cellular milieu. A smaller shift is generally desirable.

  • SAR Insights: The superior potency of the 4-pyridyl analog (Proto-04) suggests that a hydrogen bond acceptor at this position might be beneficial, perhaps interacting with solvent or a nearby residue. This insight directs the next round of synthesis towards exploring similar nitrogen-containing heterocycles.

Conclusion

This compound is not merely a chemical reagent but a strategically designed building block for modern, structure-based drug discovery. Its 2-aminopyridine core provides the essential anchor for high-affinity binding to the p38 kinase hinge region, while the N-cyclohexyl group effectively utilizes a hydrophobic pocket. Critically, the 4-bromo substituent serves as a versatile synthetic handle, empowering medicinal chemists to systematically explore chemical space and optimize inhibitor properties. The protocols detailed herein provide a robust and logical framework for leveraging this key intermediate to synthesize, characterize, and validate novel p38 MAP kinase inhibitors, accelerating the development of next-generation anti-inflammatory therapeutics.

References

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review.
  • KUMA, Y., ŠMARDA, J., & SUZUKI, K. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biochemistry, 168(1), 1-8.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway.
  • Goldstein, D. M., & Gabriel, T. (2005). Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. Current topics in medicinal chemistry, 5(10), 1017–1029.
  • Knight, J. D., Tian, M., & Koth, C. M. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal muscle, 2(1), 1.
  • McKenna, J., et al. (2007). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry, 50(18), 4473–4484.
  • Goldstein, D. M., & Gabriel, T. (2005). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry, 5(10), 1017-1029.
  • Gill, A. L., et al. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry, 48(2), 414–426.
  • Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current medicinal chemistry. Anti-inflammatory & anti-allergy agents, 4(4), 389–403.
  • Cuneo, F., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 23(10), 2478.
  • Biovision Inc. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit.
  • Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18502.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), pp. 433-441.
  • Patel, S. B., et al. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future medicinal chemistry, 10(1), 89–110.
  • Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current topics in medicinal chemistry, 21(23), 2104–2123.
  • López-Rodríguez, M. L., et al. (2001). Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. Journal of Medicinal Chemistry, 44(2), 198–207.
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686.
  • Asiya, C., et al. (2022). Investigation of Structure Activity Relationship: In silico Studies of[1][2][7]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. Research Square.
  • Zijlstra, J., et al. (2002). Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia. Journal of investigative dermatology, 119(4), 933-940.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine (CAS 1262293-75-3). This molecule is a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its synthesis is most commonly achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction involves coupling an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

While robust, the Buchwald-Hartwig amination of heteroaromatic systems like bromopyridines can present unique challenges, including catalyst inhibition, side reactions, and purification difficulties. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Core Reaction: Buchwald-Hartwig Amination

The synthesis of this compound typically involves the reaction of 2,4-dibromopyridine with cyclohexylamine. The key to success is achieving regioselective amination at the C2 position, which is generally more reactive towards nucleophilic attack in palladium-catalyzed reactions than the C4 position.

The catalytic cycle, illustrated below, is fundamental to understanding and troubleshooting this reaction.[2][4] It involves the oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[2]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->ox_add Ar-Br amine_complex Amine Complex [L-Pd(II)(Ar)(NH2R')]+Br- ox_add->amine_complex + R'-NH2 - L amide_complex Amide Complex L-Pd(II)(Ar)(NHR') amine_complex->amide_complex + Base - [Base-H]+Br- amide_complex->pd0 Reductive Elimination product Ar-NHR' (Product) amide_complex->product reagents Ar-Br amine R'-NH2 base Base base_h [Base-H]+Br-

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the 2,4-dibromopyridine starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is one of the most common issues and typically points to a problem with the catalytic system's activity.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or may have been deactivated.

    • Solution 1 (Precatalyst Choice): Use a palladium precatalyst that forms the active Pd(0) species more readily. While Pd(OAc)₂ and Pd₂(dba)₃ are common, palladacycle precatalysts (e.g., G3 or G4 XPhos or BrettPhos precatalysts) are often more efficient as they rapidly generate the active catalyst upon exposure to a base.[5]

    • Solution 2 (Inert Atmosphere): The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and use Schlenk techniques or a glovebox.[6]

    • Solution 3 (Reagent Purity): Ensure all reagents are pure and dry. Cyclohexylamine should be distilled if its purity is questionable. Solvents must be anhydrous.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[7]

    • Solution 1 (Use a Buchwald Ligand): For electron-deficient heteroaromatic halides like bromopyridines, sterically hindered, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are highly effective.[7][8] Ligands like XPhos, SPhos, or BrettPhos often outperform older ligands like BINAP or dppf for this substrate class.[8] The steric bulk is thought to promote the final reductive elimination step.[7]

    • Solution 2 (Check Pd:Ligand Ratio): For monodentate ligands like XPhos, a Pd:Ligand ratio of 1:1.5 to 1:2 is typically optimal. For bidentate ligands like Xantphos, a 1:1.1 to 1:1.2 ratio is sufficient. Excess ligand can sometimes inhibit the reaction.

  • Insufficient or Inappropriate Base: The base's role is to deprotonate the amine-palladium complex to form the key palladium-amide intermediate.[9]

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this transformation and is widely used.[4][6] If your substrate is sensitive to such a strong base, cesium carbonate (Cs₂CO₃) can be an effective, albeit slower, alternative.[10] Ensure the base is fresh, anhydrous, and finely powdered to maximize its reactivity.

Question 2: The reaction works, but I get a significant amount of the 4,N-dicyclohexylpyridin-2-amine (bis-aminated) side product. How can I improve selectivity for mono-amination?

Answer: Formation of the bis-aminated product occurs when the desired product, this compound, reacts further with cyclohexylamine. This is a matter of relative reaction rates.

Potential Causes & Solutions:

  • Stoichiometry: An excess of cyclohexylamine will drive the reaction towards the bis-aminated product.

    • Solution: Carefully control the stoichiometry. Use a slight excess of cyclohexylamine (1.1-1.2 equivalents) relative to the 2,4-dibromopyridine. Avoid using a large excess.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the slower, second amination reaction.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 2,4-dibromopyridine has been consumed. Lowering the reaction temperature (e.g., from 100 °C to 80 °C) can often improve selectivity, though it may require a longer reaction time for the first amination.[5]

Question 3: I am observing a significant amount of 4-bromopyridine (hydrodehalogenation or debromination) as a byproduct. What causes this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and arises from a competing pathway to reductive elimination.[2]

Potential Causes & Solutions:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, particularly if the amine has β-hydrogens (which cyclohexylamine does). This side reaction forms an imine and a palladium-hydride species, which can then reductively eliminate with the halide to debrominate the starting material or product.[2]

    • Solution 1 (Ligand Choice): Bulky ligands that accelerate the rate of C-N reductive elimination can help it outcompete the β-hydride elimination pathway. This is another reason why ligands like XPhos or BrettPhos are often preferred.[7][8]

    • Solution 2 (Base Choice): The choice of base can influence this pathway. While there is no universal rule, sometimes switching from NaOtBu to a different base like LHMDS or K₃PO₄ can mitigate this side reaction.

  • Water in the Reaction: Trace amounts of water can react with the palladium catalyst and base to generate palladium-hydride species, leading to debromination.

    • Solution: Ensure all glassware is oven-dried, reagents are anhydrous, and the solvent is freshly distilled from a suitable drying agent.

Question 4: My product is difficult to purify. How can I effectively remove the palladium catalyst and other impurities?

Answer: Purification can be challenging due to residual palladium, phosphine oxide byproducts, and inorganic salts.

Potential Causes & Solutions:

  • Residual Palladium: Palladium residues are often highly colored and must be removed, especially for pharmaceutical applications.

    • Solution 1 (Filtration): After the reaction is complete, dilute the mixture with a solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the insoluble palladium black and salts.[11]

    • Solution 2 (Aqueous Wash): An aqueous wash (e.g., with saturated ammonium chloride or brine) can help remove inorganic salts from the base.

    • Solution 3 (Charcoal Treatment): For stubborn palladium contamination, treating the crude product solution with activated charcoal can be effective, but may lead to some product loss.

  • Co-eluting Impurities in Chromatography: The desired product, starting material, and side products may have similar polarities.

    • Solution 1 (Column Chromatography): Use a high-quality silica gel for column chromatography. A shallow gradient of ethyl acetate in hexanes or dichloromethane is often effective for separating aminopyridine derivatives.[12]

    • Solution 2 (Cation-Exchange): For aminopyridine compounds, cation-exchange chromatography can be a powerful purification technique to separate the basic product from non-basic impurities like phosphine oxides.[13]

Troubleshooting_Flowchart start Reaction Problem low_yield Low / No Conversion start->low_yield side_products Side Products Observed start->side_products purification Purification Issues start->purification inactive_cat Inactive Catalyst? (Air, Moisture, Purity) low_yield->inactive_cat Check inertness, reagent quality bad_ligand Wrong Ligand/Ratio? low_yield->bad_ligand Use Buchwald ligand (e.g., XPhos) bad_base Weak/Impure Base? low_yield->bad_base Use fresh, dry NaOtBu bis_amination Bis-Amination? side_products->bis_amination Use 1.1 eq. amine, monitor time/temp debromination Debromination? side_products->debromination Use bulky ligand, ensure anhydrous pd_residue Residual Palladium? purification->pd_residue Filter through Celite, charcoal treatment co_elution Co-eluting Impurities? purification->co_elution Optimize gradient, try cation-exchange

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is best for this reaction? A1: For the amination of 2-bromopyridines, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a more advanced palladacycle precatalyst with a bulky, electron-rich biaryl monophosphine ligand is generally recommended.[14][15] A robust starting point would be Pd₂(dba)₃ or Pd(OAc)₂ with XPhos or BrettPhos.

Component Examples Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., XPhos-Pd-G3)Precatalysts offer faster activation and greater air stability.[5] Pd(OAc)₂ and Pd₂(dba)₃ are cheaper but require in situ reduction to Pd(0).[5]
Ligand Monodentate: XPhos, SPhos, BrettPhosBidentate: BINAP, XantphosBuchwald-type monodentate ligands are often superior for challenging substrates like heteroaryl chlorides/bromides.[7][8] They accelerate reductive elimination, minimizing side reactions.[2]

Q2: How critical is the choice of base? Can I use a milder base like K₂CO₃? A2: The base is critical. It must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it competes in the reaction. Strong, sterically hindered bases like NaOtBu, LiHMDS, or K₃PO₄ are standard.[4][5] A weak base like K₂CO₃ is generally not effective for the amination of aryl bromides as the reaction rate will be extremely low.[4] However, Cs₂CO₃ has been shown to be effective in some cases, providing a milder alternative to NaOtBu.[10]

Q3: What is the optimal reaction temperature and solvent? A3: Anhydrous, non-coordinating aromatic or ethereal solvents are preferred. Toluene and 1,4-dioxane are the most common choices.[5][6] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[5] The optimal temperature is typically between 80-110 °C.[5][6] It's best to start at around 100 °C and adjust based on reaction performance and selectivity.

Q4: Do I need to use a sealed tube for this reaction? A4: While not always strictly necessary if using a high-boiling solvent like toluene or dioxane under a reflux condenser with an inert atmosphere, using a sealed tube can be beneficial. It ensures that volatile components like cyclohexylamine are not lost and helps maintain a rigorously oxygen-free environment, which can lead to more consistent results.[14]

Experimental Protocol: General Procedure for Synthesis

This protocol is a starting point and should be optimized based on the troubleshooting advice above. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using dry solvents and glassware.

Materials:

  • 2,4-Dibromopyridine (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium source, the ligand, and the sodium tert-butoxide.

  • Evacuate and Backfill: Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add Reagents: Add the 2,4-dibromopyridine followed by the anhydrous toluene.

  • Add Amine: Add the cyclohexylamine via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (or another suitable solvent).

    • Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

References

  • Vertex AI Search, based on NBU-IR. (n.d.). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Retrieved January 10, 2026.
  • Wikipedia. (n.d.).
  • AA Blocks. (n.d.). This compound | 1262293-75-3. Retrieved January 10, 2026.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved January 10, 2026.
  • ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved January 10, 2026.
  • BLD Pharm. (n.d.). 1262293-75-3 | this compound. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Table 3: Effect of various bases in the Buchwald coupling reaction. Retrieved January 10, 2026.
  • ChemicalBook. (n.d.). This compound | 1262293-75-3. Retrieved January 10, 2026.
  • Chemistry LibreTexts. (2023).
  • Novasyn Organics. (n.d.). CAS 1262293-75-3 | this compound. Retrieved January 10, 2026.
  • PubMed. (2014). Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. Dalton Transactions. Retrieved January 10, 2026.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 10, 2026.
  • National Institutes of Health (NIH). (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved January 10, 2026.
  • Sigma-Aldrich. (n.d.). This compound | 1262293-75-3. Retrieved January 10, 2026.
  • BenchChem. (n.d.). This compound | 1262293-75-3. Retrieved January 10, 2026.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 10, 2026.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 10, 2026.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved January 10, 2026.
  • PubMed Central (PMC). (n.d.). Developing Ligands for Palladium(II)
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved January 10, 2026.
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved January 10, 2026.
  • PubMed Central (PMC). (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Retrieved January 10, 2026.
  • National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved January 10, 2026.
  • ChemBK. (n.d.). (4-Bromo-pyrimidin-2-yl)-cyclohexyl-amine. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 10, 2026.
  • BenchChem. (n.d.).
  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved January 10, 2026.
  • PubMed Central (PMC). (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved January 10, 2026.
  • MDPI. (n.d.).
  • MolCore. (n.d.). 1262293-75-3 | this compound. Retrieved January 10, 2026.
  • PubMed. (n.d.).
  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Retrieved January 10, 2026.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine. Retrieved January 10, 2026.
  • University of Huddersfield Research Portal. (n.d.). Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. Retrieved January 10, 2026.
  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. Retrieved January 10, 2026.

Sources

Technical Support Center: Purification of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Bromo-N-cyclohexylpyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this specific purification.

The structure of this compound, containing both a basic pyridine ring and a secondary amine, presents a unique set of challenges for purification via standard silica gel column chromatography. The primary issue stems from the interaction between these basic nitrogen atoms and the acidic silanol groups on the surface of silica gel.[1][2] This interaction can lead to a host of problems, including poor peak shape, low recovery, and even on-column degradation. This guide is designed to help you navigate these issues effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My target compound is exhibiting severe peak tailing and eluting over many fractions. What's causing this and how can I fix it?

A: This is the most common issue encountered when purifying basic compounds like N-substituted aminopyridines on silica gel.

  • Underlying Cause: Peak tailing is primarily caused by strong, non-ideal secondary interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups (Si-OH) on the silica stationary phase.[2][3] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetric peak shape.[1]

  • Solutions:

    • Use a Mobile Phase Modifier: The most effective solution is to neutralize the acidic silanol sites by adding a small amount of a competitive base to your mobile phase.[3][4]

      • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the active silanol sites, allowing your compound to elute with minimal interaction, resulting in a much sharper, more symmetrical peak.[3][5]

      • Ammonia: Using a solution of 7N ammonia in methanol as a component of your polar solvent (e.g., Dichloromethane/Methanol with a small percentage of the ammonia solution) is also highly effective.[3]

    • Change the Stationary Phase: If mobile phase additives are not desired or ineffective, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica gel and can significantly reduce tailing for basic compounds.[4]

      • Amine-Functionalized Silica: These columns have an amine-bonded surface that creates a more basic environment, ideal for purifying basic amines without the need for mobile phase additives.[3]

Below is a workflow to diagnose and resolve peak tailing for basic heterocyclic amines.

G start Peak Tailing Observed for This compound mod Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine) start->mod check_shape Does Peak Shape Improve? mod->check_shape success Problem Solved. Proceed with Purification. check_shape->success  Yes change_phase Switch to Alternative Stationary Phase (e.g., Neutral Alumina or Amine-Silica) check_shape->change_phase No   re_eval Re-evaluate Solvent System on New Stationary Phase change_phase->re_eval

Caption: Troubleshooting workflow for peak tailing.

Q2: I can't achieve good separation between my product and a closely-eluting impurity. What should I try?

A: Poor resolution between two compounds means you need to improve the selectivity of your chromatographic system. Selectivity refers to the ability of the system to distinguish between different analytes.[3]

  • Underlying Cause: The chosen solvent system may not be optimal for differentiating the polarities of your product and the impurity. Both compounds might have very similar affinities for the stationary phase in that specific eluent.[4]

  • Solutions:

    • Optimize the Solvent System via TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound is around 0.2-0.4 for good column separation.[6]

    • Change Solvent Class: If you are using a standard Hexane/Ethyl Acetate system, switch to a solvent system with different chemical properties. For example:

      • Dichloromethane/Methanol

      • Toluene/Acetone This changes the nature of the interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes, mobile phase, and stationary phase, which can dramatically alter selectivity.[4][7]

    • Implement a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the polarity over the course of the separation.[8] This can sharpen peaks and improve the resolution of compounds that are close together.[9] A shallow gradient around the elution point of your compounds is often most effective. You can develop an optimized step gradient based on TLC data run at two different solvent ratios.[10][11]

Q3: My compound seems to be stuck on the column and won't elute, even with high solvent polarity. What happened?

A: This indicates either extremely strong, irreversible binding to the stationary phase or on-column decomposition.

  • Underlying Cause:

    • Irreversible Adsorption: The basicity of the aminopyridine may have caused it to bind so strongly to the acidic silica that it cannot be displaced by the mobile phase.[4]

    • Decomposition: Silica gel can act as an acid catalyst, potentially causing sensitive compounds to decompose during the long exposure time of a column run.[6]

  • Solutions:

    • Perform a Stability Test (2D TLC): Before running a large-scale column, assess your compound's stability on silica. Spot your crude material on a TLC plate, and elute it in one direction. Then, turn the plate 90 degrees and elute it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. The appearance of new spots indicates decomposition.[6]

    • Use a "Plug" or "Flush": If you suspect the compound is simply too polar, you can try to "flush" it off the column with a very strong solvent system, such as 5-10% Methanol in Dichloromethane, potentially with a basic additive.[6]

    • Switch to a More Inert Stationary Phase: If decomposition is confirmed, you must switch to a less reactive stationary phase. Neutral alumina is a good first choice.[4] Reversed-phase chromatography is another excellent alternative for polar, ionizable compounds.[3]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase to use for this compound? A: While standard silica gel can be made to work with the use of basic modifiers, a more robust choice would be neutral alumina or amine-functionalized silica .[3][4] These stationary phases have a non-acidic surface, which minimizes the strong secondary interactions that cause peak tailing with basic amines.

Q: How do I choose the right starting solvent system? A: The best practice is to use TLC to scout for an appropriate system. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). Prepare several TLC chambers with varying ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). The ideal system will give your target compound an Rf value of approximately 0.2-0.4.[6]

Q: Should I use "wet loading" or "dry loading" to apply my sample to the column? A: This depends on your sample's solubility.

  • Wet Loading: If your crude product dissolves easily in a small amount of the initial, low-polarity eluent, you can dissolve it and carefully pipette it directly onto the top of the column bed.[12]

  • Dry Loading: This is the preferred method, especially if your compound has poor solubility in the starting eluent or if you need to use a stronger solvent like dichloromethane to dissolve it. To dry load, dissolve your crude material in a suitable solvent (e.g., DCM, methanol), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[12] This powder can then be carefully added to the top of the column. Dry loading generally results in sharper bands and better separation.

Q: Can I use reversed-phase chromatography for this purification? A: Yes, reversed-phase (e.g., C18-silica) is a very effective technique for purifying polar and ionizable compounds.[3][13] For a basic amine, it is best to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% ammonium hydroxide or triethylamine). At a high pH (at least 2 units above the amine's pKa), the compound will be in its neutral, free-base form, making it more hydrophobic and allowing for better retention and peak shape on the C18 column.[3] Note that standard silica-based C18 columns are not stable at high pH; a hybrid or polymer-based pH-stable column is required.[1]

Data Summary Table

ParameterRecommendationRationale & Notes
Stationary Phase 1. Neutral Alumina2. Silica Gel3. Amine-functionalized SilicaAlumina is less acidic than silica, reducing tailing.[4] Standard silica is acceptable but requires a basic modifier.[3] Amine-silica is ideal but may be more expensive.[3]
Mobile Phase (Normal) Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with low polarity and increase via a gradient. Optimize with TLC for a target Rf of 0.2-0.4.[6]
Mobile Phase Modifier 0.1 - 2% Triethylamine (TEA) or AmmoniaCrucial for silica gel. Neutralizes acidic silanol sites to prevent peak tailing.[3][4]
Sample Loading Dry LoadingPre-adsorbing the sample onto silica gel generally leads to better resolution and sharper peaks compared to wet loading.[12]
Sample Load 1-5% of silica mass (w/w)Overloading the column is a common cause of poor separation.[4]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

1. TLC Method Development: a. Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. b. Spot the solution on at least three TLC plates. c. Elute the plates in separate chambers containing different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to which 0.5% triethylamine has been added. d. Visualize the plates under UV light (254 nm). Identify the solvent system that places the product spot at an Rf of ~0.3 and provides the best separation from impurities. This will be your starting eluent.

2. Column Preparation: a. Select a glass column of appropriate size (for 1g of crude on silica, a 40-50g column is typical). b. Pack the column with silica gel using the "slurry method." Wet the silica gel with your starting eluent (e.g., 9:1 Hexane:EtOAc + 0.5% TEA) to form a homogenous slurry. c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface with no cracks or air bubbles.[14]

3. Sample Loading (Dry Method): a. Dissolve the 1g of crude material in a minimal amount of a volatile solvent (e.g., 20 mL of dichloromethane). b. Add ~5-10g of silica gel to the solution in a round-bottom flask. c. Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[12] d. Carefully add this powder to the top of the packed column bed, forming a thin, even layer. e. Gently add a thin layer of sand (~0.5 cm) on top of the sample layer to prevent disturbance.[12]

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Begin eluting the column using positive pressure (flash chromatography), starting with the low-polarity solvent system identified in Step 1. c. Collect fractions in an array of test tubes. d. Gradually increase the polarity of the mobile phase (gradient elution) as the run progresses to elute more polar compounds. For example, move from 10% EtOAc to 15%, then 20%, etc. e. Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.[14]

5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the resulting product under high vacuum to remove any residual solvent and triethylamine.

Visualizing Analyte-Silica Interactions

The following diagram illustrates the mechanism by which basic modifiers improve the chromatography of aminopyridines on silica gel.

Caption: How basic modifiers prevent peak tailing.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • West, C., et al. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. ResearchGate.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • Qiu, W., & Xu, B. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies.
  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023). The three reasons you should be using step gradients for flash column chromatography.
  • Teledyne Labs. (n.d.). CombiFlash Gradient Methods.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Reddit. (2017). How to improve efficiency on flash chromatography.
  • Benchchem. (n.d.). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.

Sources

Technical Support Center: HPLC Purification of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

This guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) purification methods for 4-Bromo-N-cyclohexylpyridin-2-amine. It is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal purity, peak shape, and recovery for this and similar basic heterocyclic compounds.

Section 1: Compound Characteristics & Chromatographic Challenges

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its structure presents specific challenges for reversed-phase HPLC purification. The primary difficulty arises from the basic pyridine nitrogen, which can engage in undesirable secondary interactions with the stationary phase, leading to poor chromatography.

Understanding the compound's physicochemical properties is the first step in developing a robust purification method.

PropertyValue / Predicted ValueImplication for HPLC Method Development
Molecular Formula C₁₁H₁₅BrN₂---
Molecular Weight 255.15 g/mol [2][3]Influences diffusion rates and loading capacity.
Structure 4-Bromo, N-cyclohexyl, 2-aminopyridineThe pyridine nitrogen is basic and prone to protonation. The cyclohexyl and bromo groups add hydrophobicity.
pKa (Predicted) ~5.0 - 6.5The pKa of pyridine is ~5.2; the 2-amino group increases basicity. The mobile phase pH must be carefully controlled to manage the ionization state of the molecule and achieve good peak shape.[4]
Solubility Soluble in Methanol, AcetonitrileCompatible with standard reversed-phase organic solvents.

The central challenge is managing the basicity of the pyridine nitrogen. At neutral pH, this amine can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, causing significant peak tailing.[5][6]

Section 2: Recommended Baseline HPLC Purification Method

This protocol serves as a robust starting point for method development. Optimization will likely be required based on the specific impurity profile of your crude sample.

Experimental Protocol: Initial Scouting Gradient

  • Column Selection: Use a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). C18 phases provide strong hydrophobic retention, which is suitable for this molecule.[7][8][9]

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is weaker than the initial mobile phase conditions to ensure sharp peaks (e.g., 10% Acetonitrile / 90% Water or 100% DMSO if necessary, followed by dilution). A typical concentration is 1-2 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.

    • Rationale: An acidic mobile phase (pH ~2-3) protonates the pyridine nitrogen, ensuring a single ionic state. It also suppresses the ionization of residual silanols on the stationary phase, drastically reducing secondary interactions and minimizing peak tailing.[5]

  • Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or as determined by a UV scan.

    • Gradient Table:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability: Inject a standard of the purified compound. The peak asymmetry factor (As) should ideally be between 0.9 and 1.5.[5]

Section 3: Frequently Asked Questions (FAQs)

Q: Why is my peak for this compound tailing severely? A: Peak tailing is the most common issue for basic compounds like this one. It is primarily caused by secondary ionic interactions between the protonated pyridine nitrogen and negatively charged, deprotonated silanol groups on the silica surface of the column packing.[5][6] To fix this, you must control the mobile phase pH, typically by adding an acid like TFA or formic acid, to suppress silanol ionization.

Q: What is the best column for purifying this compound? A: A modern, high-purity silica C18 or C8 column with high end-capping is the best starting point.[9][10] These columns have a lower concentration of accessible silanol groups, which reduces the opportunities for peak tailing. For particularly difficult separations, consider a column with a polar-embedded phase, which can offer alternative selectivity.[4]

Q: Can I use methanol instead of acetonitrile as the organic solvent? A: Yes. Methanol and acetonitrile have different selectivities and can be used to optimize the separation of your target compound from its impurities.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency, but methanol can sometimes provide better resolution for pyridine-containing compounds due to its hydrogen-bonding capabilities.[11] It is recommended to screen both during method development.

Q: My compound is not retained on the C18 column. What should I do? A: If retention is too low (eluting near the void volume), decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient. For example, start at 5% or even 2% acetonitrile. If the compound is highly polar, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be an alternative, though this is less common for this type of structure.[4]

Section 4: In-Depth Troubleshooting Guide

Issue 1: Severe Peak Tailing and Poor Peak Shape

Symptoms: The peak for your target compound has a non-Gaussian shape, with the back half of the peak being much broader than the front. The asymmetry factor (As) is > 1.5. This leads to poor resolution and inaccurate quantification.[6]

Causality Diagram:

Tailing Severe Peak Tailing (As > 1.5) Cause1 Primary Cause: Secondary Silanol Interactions Tailing->Cause1 90% of cases for basic compounds Cause2 Secondary Causes Tailing->Cause2 Sol1 Adjust Mobile Phase pH (Add 0.1% TFA / Formic Acid) Cause1->Sol1 Suppresses silanol ionization (Si-OH) Sol2 Use High-Performance End-Capped Column Cause1->Sol2 Minimizes available silanol sites Sol3 Reduce Sample Load Cause2->Sol3 Mass overload can cause tailing Sol4 Check for Column Void or Blockage Cause2->Sol4 Physical column damage distorts peak

Caption: Troubleshooting workflow for severe peak tailing.

Systematic Solutions:

  • Confirm Mobile Phase pH: The most effective solution is to operate at a low pH.[5] Ensure your mobile phase contains 0.1% TFA or formic acid. This protonates the analyte and neutralizes silanol groups, eliminating the primary cause of tailing.

  • Evaluate Column Choice: If tailing persists even at low pH, your column may not be sufficiently inert. Switch to a column specifically marketed for the analysis of basic compounds, which typically feature advanced end-capping or a hybrid particle base.

  • Check for Mass Overload: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves significantly, you are overloading the column.[6] Reduce the injection volume or the sample concentration.

  • Inspect the Column Hardware: If all peaks in the chromatogram are tailing, it could indicate a physical problem like a column void or a blocked frit.[5][6] Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.[5] Using a guard column can prevent frit blockage.[12]

Issue 2: Poor Resolution Between Main Peak and Impurities

Symptoms: Your target peak is co-eluting or has very low resolution (Rs < 1.5) with one or more impurities, making it impossible to obtain a pure fraction.

Causality Diagram:

PoorRes Poor Resolution (Rs < 1.5) Step1 Step 1: Optimize Gradient PoorRes->Step1 Step2 Step 2: Change Organic Solvent PoorRes->Step2 Step3 Step 3: Change Stationary Phase PoorRes->Step3 Action1a Make Gradient Shallower (e.g., 1% / min) Step1->Action1a Increases separation time Action1b Use Isocratic Hold Step1->Action1b Fine-tunes elution Action2 Switch ACN to MeOH (or vice versa) Step2->Action2 Alters selectivity (π-π, H-bonding) Action3 Switch C18 to Phenyl-Hexyl or Cyano (CN) Phase Step3->Action3 Provides different retention mechanism

Caption: Decision tree for improving chromatographic resolution.

Systematic Solutions:

  • Optimize the Gradient Slope: This is the most powerful tool for improving resolution in reversed-phase chromatography.[13][14]

    • Scouting Run: First, perform a fast "scouting" gradient (e.g., 10-90% B in 10 minutes) to determine the approximate elution time of your compound.

    • Shallow Gradient: "Stretch out" the gradient around the elution point of your target compound.[15] If your compound elutes at 60% Acetonitrile, change your gradient to run from 50% to 70% over a longer period (e.g., 20 minutes). This gives the peaks more time to separate.[13][15]

  • Change the Organic Modifier: If optimizing the gradient is insufficient, change the organic solvent (Mobile Phase B). The choice between acetonitrile and methanol can significantly alter selectivity because of their different chemical properties.[11] Re-run the optimized shallow gradient with methanol to see if the elution order or spacing of impurities changes.

  • Change the Stationary Phase: If resolution is still poor, the impurities may have very similar hydrophobicity to your target. In this case, a different retention mechanism is needed. Switching from a C18 column to a Phenyl-Hexyl or Cyano (CN) phase can introduce new interactions (like π-π bonding) that may resolve the co-eluting peaks.[4]

Issue 3: Low Recovery or No Peak Detected

Symptoms: The expected peak is very small or completely absent from the chromatogram, indicating loss of sample during the purification process.

Systematic Solutions:

  • Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. Precipitated material will not be injected onto the column.

  • Investigate Irreversible Adsorption: Highly basic compounds can sometimes bind irreversibly to very active silanol sites, especially on older or lower-quality columns. This can be diagnosed by a gradual decrease in peak area over multiple injections. Using a new, high-performance column or a dedicated column for basic compounds can solve this.

  • Assess Compound Stability: Pyridine derivatives can sometimes be unstable in highly acidic conditions (e.g., 0.1% TFA).[4] If you suspect degradation, try a less harsh acidic modifier like 0.1% formic acid. Alternatively, if you have a high-pH stable column, you can try a method at pH 8-10, where the compound will be in its neutral form.[7][8]

  • Verify System Integrity: Perform an injection with a known, stable compound (like caffeine or toluene) to ensure the HPLC system itself is functioning correctly and there are no leaks or blockages in the flow path.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Patsnap Eureka. (2025, September 19). Optimizing HPLC Solvent Gradient for Specific Analytes.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • ChemBK. (n.d.). 4-BroMo-N-cyclohexylpyriMidin-2-aMine.
  • ChemBK. (n.d.). (4-Bromo-pyrimidin-2-yl)-cyclohexyl-amine.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • HPLC Troubleshooting Guide. (n.d.).
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Sigma-Aldrich. (n.d.). This compound.
  • International Journal of Pharmaceutical and Clinical Research. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Restek. (2014, March 11). [13]Troubleshooting HPLC- Tailing Peaks.
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • ChemicalBook. (n.d.). This compound.
  • BLD Pharm. (n.d.). 1262293-75-3|this compound.
  • Novasyn Organics. (n.d.). CAS 1262293-75-3 | this compound.
  • Benchchem. (n.d.). This compound | 1262293-75-3.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 3-(4-Bromo-2-pyridinyl)cyclohexan-1-amine.

Sources

Troubleshooting 4-Bromo-N-cyclohexylpyridin-2-amine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination of 2,4-dibromopyridine with cyclohexylamine, is a powerful transformation. However, it is not without its challenges. This section addresses the most common side reactions and offers practical, evidence-based solutions.

Problem 1: Formation of the Isomeric Impurity, 2-Bromo-N-cyclohexylpyridin-4-amine

Symptom: You observe an impurity in your crude reaction mixture with the same mass as your target compound, but with a different retention time in LC-MS or TLC. ¹H NMR may show a different aromatic splitting pattern than expected for the desired 2,4-disubstituted pyridine.

Cause: The formation of 2-Bromo-N-cyclohexylpyridin-4-amine is a common side reaction resulting from the non-regioselective amination of 2,4-dibromopyridine. While palladium-catalyzed amination of dihalopyridines often favors substitution at the 2-position, the selectivity is not always absolute and can be influenced by several factors. The 4-position is also susceptible to nucleophilic attack, leading to the formation of the undesired isomer. Mechanistic studies, including DFT calculations, on similar systems suggest that the oxidative addition of the palladium catalyst to the C-Br bond is a key step in determining regioselectivity. The relative stability of the oxidative addition intermediates at the C2 and C4 positions can be influenced by the ligand, solvent, and electronic nature of the pyridine ring[1][2].

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical in controlling regioselectivity. Bulky, electron-rich ligands often favor substitution at the more sterically hindered 2-position.

    • Recommendation: Employ ligands such as SPhos or XPhos, which have demonstrated good selectivity in similar cross-coupling reactions[2].

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Aprotic, non-polar solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions and may enhance selectivity for the 2-position.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the desired 2-substituted isomer.

    • Recommendation: Start with a reaction temperature of 80-90 °C and adjust as needed based on reaction monitoring.

  • Purification: If the isomeric impurity is still formed, careful purification is necessary.

    • Recommendation: Flash column chromatography on silica gel is typically effective for separating these isomers. A gradient elution system, for example, with a hexane/ethyl acetate mixture, should provide adequate separation. Monitoring by TLC is crucial to identify the optimal solvent system.

ParameterRecommended ConditionRationale
Ligand SPhos or XPhosBulky, electron-rich ligands enhance selectivity for the C2 position.[2]
Solvent Toluene or DioxaneAprotic, non-polar solvents are generally favored for this transformation.
Temperature 80-90 °CLower temperatures can improve kinetic selectivity for the desired isomer.
Problem 2: Formation of the Di-substituted Byproduct, 2,4-Bis(cyclohexylamino)pyridine

Symptom: You observe a byproduct with a higher molecular weight than your target compound, corresponding to the addition of two cyclohexylamine molecules.

Cause: Over-reaction, or di-substitution, occurs when both bromine atoms on the 2,4-dibromopyridine starting material react with cyclohexylamine. This is more likely to happen if an excess of the amine nucleophile is used or if the reaction is allowed to proceed for an extended period after the mono-aminated product has formed. The mono-aminated product, this compound, is itself a substrate for a second Buchwald-Hartwig amination.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants.

    • Recommendation: Use a slight excess of 2,4-dibromopyridine relative to cyclohexylamine (e.g., 1.1 to 1.2 equivalents of the dibromopyridine). This will ensure that the amine is the limiting reagent and reduces the likelihood of di-substitution.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC or LC-MS.

    • Recommendation: Stop the reaction as soon as the starting cyclohexylamine is consumed to prevent the formation of the di-substituted product.

  • Temperature Management: Higher temperatures can sometimes promote the second amination.

    • Recommendation: Maintain a moderate reaction temperature (e.g., 80-100 °C) and avoid excessive heating.

Problem 3: Low Conversion or No Reaction

Symptom: The reaction stalls, with significant amounts of starting materials remaining even after prolonged reaction times.

Cause: Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, including catalyst deactivation, improper reaction setup (presence of oxygen or moisture), or insufficient base strength.

Solutions:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be properly degassed.

  • Dry Reagents and Solvents: Water can poison the catalyst and react with the strong base.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and effective bases for this reaction.

  • Catalyst and Ligand Quality: The quality of the palladium precursor and the phosphine ligand is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium source and ligand combination for this synthesis?

A1: While several catalyst systems can be effective, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is highly recommended for promoting regioselective amination at the 2-position of 2,4-dibromopyridine[2].

Q2: Can I use a different amine instead of cyclohexylamine?

A2: Yes, the Buchwald-Hartwig amination is a versatile reaction that can accommodate a wide range of primary and secondary amines[3]. However, the optimal reaction conditions, particularly the choice of ligand and base, may need to be re-optimized for different amines.

Q3: My reaction mixture turned black. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition. This can be caused by the presence of oxygen, moisture, or running the reaction at too high a temperature. If this occurs, the catalytic activity will likely be significantly reduced.

Q4: How can I confirm the identity of my product and any impurities?

A4: A combination of analytical techniques is recommended:

  • LC-MS: To determine the molecular weight of the product and any byproducts.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify isomeric impurities by their distinct chemical shifts and coupling patterns in the aromatic region[4][5][6].

  • GC-MS: Can also be used for reaction monitoring and to identify volatile components.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on established Buchwald-Hartwig amination procedures for similar substrates. Optimization may be necessary.

Materials:

  • 2,4-Dibromopyridine

  • Cyclohexylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask and stir the mixture for 10 minutes.

  • Add 2,4-dibromopyridine (1.0 equivalent) to the flask.

  • Finally, add cyclohexylamine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Reaction and Troubleshooting Workflow

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Side Reactions cluster_solutions Solutions start Start: 2,4-Dibromopyridine + Cyclohexylamine reaction Buchwald-Hartwig Amination (Pd(OAc)₂, SPhos, NaOtBu, Toluene, 90°C) start->reaction workup Workup & Purification (Quench, Extraction, Chromatography) reaction->workup impurity1 Isomeric Impurity: 2-Bromo-N-cyclohexylpyridin-4-amine reaction->impurity1 Non-regioselective amination impurity2 Di-substituted Byproduct: 2,4-Bis(cyclohexylamino)pyridine reaction->impurity2 Over-reaction low_conversion Low Conversion reaction->low_conversion Catalyst deactivation/ Suboptimal conditions product Desired Product: This compound workup->product sol1 Optimize Ligand & Solvent Lower Temperature Purify via Chromatography impurity1->sol1 sol2 Control Stoichiometry (Excess Dibromopyridine) Monitor Reaction Closely impurity2->sol2 sol3 Ensure Inert Atmosphere Use Anhydrous Reagents Use Strong, Non-nucleophilic Base low_conversion->sol3

Sources

Technical Support Center: Synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development focused on the synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine. This valuable intermediate is often synthesized via a palladium-catalyzed cross-coupling reaction, a process that, while powerful, can present challenges in optimization and execution. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the formation of a C-N bond between a pyridine ring and a cyclohexylamine moiety. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] The successful execution of this reaction is highly dependent on a synergistic interplay of the palladium precursor, the phosphine ligand, the base, and the reaction conditions. The electron-rich nature of the 2-aminopyridine scaffold can influence the catalytic cycle, making careful optimization crucial for achieving high yields and minimizing side products.

This guide will address common issues encountered during this synthesis, providing a logical framework for troubleshooting and process improvement.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Q1: My reaction shows low or no conversion of the starting material (2-amino-4-bromopyridine or 2,4-dibromopyridine). What are the likely causes and how can I fix it?

Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution:

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[2] All reagents and solvents should be thoroughly deoxygenated.

      • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the Pd source and the phosphine ligand in the solvent for a few minutes before adding the other reactants.

      • Use a Pre-formed Catalyst: Employing a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a commercially available Buchwald-Hartwig precatalyst can improve reliability.[2]

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. An improper ligand can lead to slow or no reaction.

    • Solution:

      • Bulky, Electron-Rich Ligands: For coupling with aliphatic amines like cyclohexylamine, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often highly effective.[3]

      • Bidentate Ligands: Bidentate ligands like BINAP can also be effective and may prevent the formation of inactive palladium dimers.[1] Experiment with different ligand classes to find the optimal one for your specific substrate.

  • Insufficiently Strong Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.

    • Solution:

      • Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[2] Weaker bases such as K₂CO₃ or Cs₂CO₃ may not be effective for this transformation.

  • Low Reaction Temperature: The activation energy for the oxidative addition or reductive elimination steps may not be overcome at lower temperatures.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures, typically between 80-110 °C.[3]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Side product formation can significantly reduce your yield and complicate purification. Common side products include debrominated starting material and double amination products.

Potential Side Products & Minimization Strategies:

  • Hydrodehalogenation (Debromination): The bromo-substituent is replaced by a hydrogen atom, leading to the formation of N-cyclohexylpyridin-2-amine.

    • Cause: This can occur via a competing β-hydride elimination pathway from a palladium-hydride intermediate.

    • Solution:

      • Choice of Ligand: Certain ligands are more prone to promoting β-hydride elimination. Screening different ligands can help minimize this side reaction.

      • Control of Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of debromination. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Double Amination (if using 2,4-dibromopyridine): Both bromine atoms on the pyridine ring react with cyclohexylamine.

    • Cause: The reactivity of the C-2 and C-4 positions can be similar, leading to a mixture of mono- and di-substituted products.

    • Solution:

      • Control Stoichiometry: Use a slight excess of 2,4-dibromopyridine relative to cyclohexylamine to favor mono-substitution.

      • Lower Temperature: Running the reaction at a lower temperature may improve the regioselectivity, favoring substitution at the more reactive C-2 position.

      • Alternative Starting Material: To avoid this issue altogether, consider using 2-amino-4-bromopyridine as the starting material.

  • Homocoupling of the Aminopyridine: Two molecules of the aminopyridine starting material couple to form a bipyridine species.

    • Cause: This can be promoted by certain palladium catalysts and reaction conditions.

    • Solution:

      • Optimize Catalyst Loading: Using a lower catalyst loading can sometimes reduce the incidence of homocoupling.

      • Ligand Choice: The choice of ligand can also influence the extent of this side reaction.

Frequently Asked Questions (FAQs)

  • What is the best starting material: 2-amino-4-bromopyridine or 2,4-dibromopyridine?

    • Starting with 2-amino-4-bromopyridine is generally preferred as it eliminates the possibility of double amination and simplifies the reaction mixture. However, 2,4-dibromopyridine can also be a viable starting material if the reaction conditions are carefully controlled to favor mono-substitution.

  • Which solvent is most suitable for this reaction?

    • Anhydrous, aprotic solvents are typically used for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and THF are common choices.[2][3] The choice of solvent can impact the solubility of the reagents and the reaction rate.

  • How can I effectively purify the final product?

    • Purification is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system. Due to the basic nature of the aminopyridine, tailing on the column can be an issue. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to obtain sharper peaks and better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method for obtaining highly pure material.

  • How do I know if my reaction is complete?

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material should be used on the TLC plate for accurate comparison. The reaction is considered complete when the starting material spot is no longer visible.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination. This protocol is based on established procedures for similar transformations and should be optimized for your specific laboratory conditions.[2][3]

Synthesis of this compound from 2-Amino-4-bromopyridine

Materials:

  • 2-Amino-4-bromopyridine

  • Cyclohexylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add cyclohexylamine (1.2 eq) to the reaction mixture via syringe.

  • Finally, add sodium tert-butoxide (1.4 eq) to the flask.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent) to afford this compound.

ReagentMolar Eq.
2-Amino-4-bromopyridine1.0
Cyclohexylamine1.2
Pd₂(dba)₃0.02
XPhos0.04
Sodium tert-butoxide1.4
Anhydrous Toluene-

Table 1: Representative Stoichiometry for the Synthesis of this compound

Visualizing the Process

Reaction Workflow

G reagents Combine Reactants: 2-Amino-4-bromopyridine Cyclohexylamine Pd₂(dba)₃, XPhos, NaOtBu in Toluene inert Establish Inert Atmosphere (Ar/N₂) reagents->inert heat Heat Reaction (e.g., 100 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolate Pure Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low/No Conversion cause1 Inactive Catalyst? start->cause1 cause2 Incorrect Ligand? start->cause2 cause3 Weak Base? start->cause3 cause4 Low Temperature? start->cause4 solution1 Ensure inert atmosphere Use Pd(0) source or pre-catalyst cause1->solution1 solution2 Use bulky, electron-rich biarylphosphine ligand (e.g., XPhos) cause2->solution2 solution3 Use strong, non-nucleophilic base (e.g., NaOtBu) cause3->solution3 solution4 Increase reaction temperature (80-110 °C) cause4->solution4

Caption: Troubleshooting flowchart for low conversion issues.

References

  • Ahirwar, M. K., et al. (1999). Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. HETEROCYCLES, 51(11), 2723-2728. [Link]
  • Li, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Figshare. (2013). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
  • Wikipedia. (2023).
  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (1988). US4752601A - Process for the preparation of 4-bromo-2,6-dialkylaniline hydrobromides.
  • Google Patents. (2002).
  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
  • Google Patents. (2017).
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. BenchChem.
  • Al-Ostath, A., et al. (2023).
  • Bae, Y. (2023).

Sources

Technical Support Center: 4-Bromo-N-cyclohexylpyridin-2-amine Reaction Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful workup and purification of 4-Bromo-N-cyclohexylpyridin-2-amine. As a key building block in medicinal chemistry, particularly for kinase inhibitor development, obtaining this compound in high purity is critical.[1] This document moves beyond simple step-by-step instructions to explain the chemical principles behind each procedure, enabling you to troubleshoot and adapt the protocols to your specific experimental context.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the isolation and purification of this compound.

Q1: My reaction is complete, but the mixture contains catalyst, base, and solvents. What is a reliable, general-purpose workup procedure?

A1: A robust initial purification is achieved through a chemically-active liquid-liquid extraction, which leverages the basicity of your product to separate it from neutral or acidic impurities.[2][3] The reaction is typically quenched with water and then extracted with an organic solvent like ethyl acetate or dichloromethane (DCM).

The core principle is to wash the organic layer sequentially to remove different types of impurities.[4]

  • Water/Brine Wash: Removes water-soluble reagents and solvents (e.g., DMF, DMSO). A brine wash helps to break emulsions and reduce the solubility of the organic product in the aqueous phase.[4]

  • Dilute Acid Wash (Optional & Use with Caution): This step is often counter-intuitive for a basic product but can be used to remove more basic impurities. However, it risks protonating your product and pulling it into the aqueous layer. See Q2 for a detailed discussion.

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This mild basic wash neutralizes any remaining acid catalyst and removes acidic byproducts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Q2: I seem to be losing a significant amount of my product during the aqueous workup. What's going wrong?

A2: The most likely cause is the protonation of your product, which renders it water-soluble. This compound has two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic secondary amine. Under acidic conditions, these nitrogens can be protonated to form a cationic salt, which will partition into the aqueous layer.[2]

Troubleshooting & Solutions:

  • Avoid Acidic Washes: If possible, avoid washing with dilute acids like HCl. A water wash followed by a bicarbonate wash is often sufficient.

  • pH Control: During any aqueous wash, ensure the pH of the aqueous layer remains neutral or slightly basic (pH 7-9).[5] This suppresses the protonation of your product. You can check the pH with test strips.

  • "Back-Extraction": If you suspect your product is in an acidic aqueous layer, you can recover it. Basify the acidic aqueous layer with a strong base (e.g., 1M NaOH) to pH >10 to deprotonate the amine salt back to its free base form.[6] Then, re-extract this aqueous layer with an organic solvent (e.g., ethyl acetate) to recover your product.

Q3: A persistent emulsion has formed during my extraction, and the layers won't separate. How can I resolve this?

A3: Emulsions are common when working with complex reaction mixtures containing both organic and aqueous phases, especially when fine precipitates or amphiphilic molecules are present.

Strategies to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

  • Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often forces the separation.[7]

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to sometimes aid separation.

Q4: My crude TLC shows spots corresponding to unreacted 2,4-dibromopyridine and residual cyclohexylamine. How can I remove these?

A4: These common impurities from a Buchwald-Hartwig amination or related nucleophilic aromatic substitution can be removed with a combination of extractive workup and chromatography.

  • Removing Excess Cyclohexylamine: Being a primary amine, cyclohexylamine is more basic than the product. A carefully controlled wash with a dilute acid (e.g., 0.1 M HCl) can selectively protonate and remove the cyclohexylamine into the aqueous phase.[7] Monitor your product's partitioning carefully via TLC of both layers to avoid significant product loss.

  • Removing 2,4-dibromopyridine: This starting material is a neutral organic compound and will remain in the organic layer during the extractive workup. It must be separated by chromatography (see Q5). Its polarity is significantly lower than the amine product, so it will elute much earlier from a silica gel column.[8]

Q5: My product streaks severely during silica gel column chromatography, leading to poor separation.

A5: This is a classic problem when purifying basic compounds like aminopyridines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atoms of your product, causing significant tailing and poor resolution.[5]

Solutions for Improved Chromatography:

  • Base Additive: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.[5] A common choice is 0.5-1% triethylamine (Et₃N) or ammonia solution in methanol.

  • Pre-treated Silica: Use silica gel that has been pre-treated or "neutralized" by washing with a solvent mixture containing a base.[8]

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[5][8]

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel (or Celite®) before loading it onto the column can improve band sharpness.[5]

Q6: Is there an effective purification method other than column chromatography?

A6: Yes, recrystallization can be an excellent method for obtaining highly pure material, provided your crude product is already reasonably pure (>85-90%).[9] The key is finding a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Solvent Selection for Recrystallization:

  • Single Solvent: Test solvents of varying polarities. Given the structure, good candidates might include isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes or toluene/hexanes.[10]

  • Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to induce crystallization.

Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing deionized water or a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

  • Wash: Combine the organic layers. Wash sequentially with:

    • Deionized water (1 x volume).

    • Saturated aqueous NaHCO₃ solution (1 x volume).

    • Saturated aqueous NaCl (brine) solution (1 x volume).

  • Dry: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes. The product Rf should ideally be between 0.2 and 0.4.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).

  • Base Additive: Add 0.5-1% triethylamine to your eluent mixture to prevent streaking.[5]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better separation, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[5]

  • Elution: Start with a low polarity mobile phase (e.g., 5% EtOAc in hexanes + 1% Et₃N) and gradually increase the polarity. Collect fractions and monitor them by TLC to isolate the pure product.

Parameter Recommended Solvent System Notes
TLC Eluent 20-40% Ethyl Acetate in HexanesAdd 1-2 drops of Et₃N to the developing jar to improve spot shape.
Column Eluent Gradient of 5% to 50% Ethyl Acetate in HexanesCrucially, add 0.5-1% Triethylamine to the entire eluent mixture. [5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the workup and purification process.

Troubleshooting_Workflow start Reaction Complete workup Perform Standard Extractive Workup (Protocol 1) start->workup tlc_crude Analyze Crude by TLC workup->tlc_crude baseline Baseline Impurities (e.g., salts, base)? tlc_crude->baseline Evaluate TLC plate yes_baseline Ensure thorough aqueous washes. Check pH. baseline->yes_baseline Yes no_baseline Proceed to Chromatography baseline->no_baseline No yes_baseline->workup Re-extract aqueous layers streaking Streaking on Silica Column? no_baseline->streaking yes_streaking Add 0.5-1% Et3N to eluent. Consider dry loading or switching to Alumina. streaking->yes_streaking Yes no_streaking Collect Pure Fractions streaking->no_streaking No yes_streaking->no_streaking Implement solution purity_check Is Product >98% Pure? no_streaking->purity_check yes_pure Characterize & Store purity_check->yes_pure Yes no_pure Consider Recrystallization (Protocol 3) purity_check->no_pure No no_pure->yes_pure After recrystallization

Caption: Troubleshooting decision tree for workup and purification.

References

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]
  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. [Link]
  • An, H. J., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 231(1), 103–109. [Link]
  • De, S. K. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of organic chemistry, 73(19), 7809–7811. [Link]
  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents".
  • Google Patents. (2015).
  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]
  • HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. [Link]
  • Preshlock, S., et al. (2013). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 15(10), 2530–2533. [Link]
  • LibreTexts. (2022). 4: Extraction. Chemistry LibreTexts. [Link]
  • Singh, K., Singh, S., & Singh, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. [Link]
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. [Link]
  • Pereira, F. V. M., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(11), 2167. [Link]
  • Reich, H. J. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin. [Link]
  • Giguere, J. R., & Taylor, M. S. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron letters, 53(19), 2465–2468. [Link]
  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
  • Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • ResearchGate. (2025).
  • Bryce, D. L., et al. (2016). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 16(10), 6031–6042. [Link]
  • Google Patents. (2017).
  • Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Dennis, J. M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Angewandte Chemie International Edition, 58(52), 18911-18916. [Link]

Sources

Preventing decomposition of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromo-N-cyclohexylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage, handling, and application of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I've observed a change in the color and consistency of my this compound sample. What could be the cause?

A visual change in your sample, such as discoloration (e.g., developing a yellowish or brownish tint) or a change in physical state, is a strong indicator of decomposition. Several factors can contribute to the degradation of this compound. The primary culprits are exposure to light, atmospheric oxygen, and moisture.

Underlying Mechanisms:

  • Photodecomposition: Brominated aromatic compounds are known to be susceptible to photodegradation.[1][2] High-energy light, particularly in the UV spectrum, can induce the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radical species and subsequent debromination. This process can initiate a cascade of secondary reactions, resulting in a mixture of impurities.

  • Oxidation: The secondary amine functionality in the molecule is prone to oxidation.[2][3] Atmospheric oxygen can react with the amine, potentially forming N-oxides or other oxidation byproducts. This is a common degradation pathway for aminopyridines and similar aromatic amines.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the C-Br bond. The pyridine ring is activated towards nucleophilic attack at the 4-position, and water can act as a nucleophile, particularly under slightly acidic or basic conditions, to replace the bromine atom with a hydroxyl group.

To confirm decomposition, it is highly recommended to perform an analytical assessment of the sample's purity.

Troubleshooting Guide 1: How can I prevent the decomposition of this compound?

Preventing decomposition is centered around meticulous control of the compound's storage and handling environment.

Recommended Storage and Handling Protocols:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Store in an amber or opaque container, away from direct light.Protects the compound from photodecomposition by blocking UV and high-energy visible light.
Container Use a tightly sealed container with a secure closure.Prevents the ingress of air and moisture. For long-term storage, consider a container with a PTFE-lined cap.
Handling Handle in a glovebox or under a constant positive pressure of an inert gas.Ensures an inert environment during weighing and transfer, minimizing exposure to air.

Experimental Workflow for Handling Air-Sensitive Reagents:

G cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_reaction Reaction Setup start Start oven_dry Oven-dry glassware (>120°C) start->oven_dry cool_inert Cool under inert gas stream (Ar/N2) oven_dry->cool_inert transfer_glovebox Transfer compound in a glovebox or Schlenk line cool_inert->transfer_glovebox weigh Weigh desired amount transfer_glovebox->weigh dissolve Dissolve in anhydrous, degassed solvent weigh->dissolve setup_reaction Set up reaction under positive inert gas pressure dissolve->setup_reaction add_reagent Add reagent solution via syringe/cannula setup_reaction->add_reagent end Proceed with reaction add_reagent->end

Workflow for handling this compound.
FAQ 2: I suspect my sample has degraded. What are the likely degradation products?

Based on the chemical structure of this compound, the following are the most probable degradation products under common stress conditions:

  • N-cyclohexylpyridin-2-amine (Debromination Product): This is the result of the cleavage of the C-Br bond, most commonly initiated by light.

  • 4-Hydroxy-N-cyclohexylpyridin-2-amine (Hydrolysis Product): Formed by the nucleophilic substitution of the bromine atom by a hydroxyl group from water.

  • This compound-N-oxide (Oxidation Product): The pyridine nitrogen is oxidized. It is also possible for the secondary amine nitrogen to be oxidized, though N-oxidation of the pyridine ring is a common pathway for such heterocycles.

Potential Degradation Pathways:

G main This compound debrominated N-cyclohexylpyridin-2-amine main->debrominated Photodecomposition (Debromination) hydrolyzed 4-Hydroxy-N-cyclohexylpyridin-2-amine main->hydrolyzed Hydrolysis oxidized This compound-N-oxide main->oxidized Oxidation

Potential degradation pathways for this compound.
Troubleshooting Guide 2: How can I analyze the purity of my sample and identify potential degradation products?

A multi-faceted analytical approach is recommended to assess the purity of this compound and characterize any impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.

Recommended Analytical Protocols:

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is an excellent method for quantifying the purity of the main compound and detecting non-volatile impurities.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is particularly useful for identifying volatile and semi-volatile degradation products. Due to the polarity of the amino group, derivatization may be necessary to improve chromatographic performance.

GC-MS Method without Derivatization (for initial screening):

ParameterRecommended Condition
Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Expected GC-MS Fragmentation: For brominated compounds, look for a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to 79Br and 81Br isotopes).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural identification of the parent compound and its degradation products.

Sample Preparation for NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Expected Spectral Features of Degradation Products:

  • N-cyclohexylpyridin-2-amine: Disappearance of the bromine-induced deshielding effects on the pyridine ring protons.

  • 4-Hydroxy-N-cyclohexylpyridin-2-amine: Appearance of a broad singlet corresponding to the hydroxyl proton (exchangeable with D₂O) and significant shifts in the signals of the pyridine ring protons due to the electron-donating hydroxyl group.

  • This compound-N-oxide: Downfield shifts of the pyridine protons adjacent to the N-oxide group.

By employing these troubleshooting guides and analytical protocols, researchers can effectively prevent, identify, and address the decomposition of this compound, ensuring the reliability and success of their scientific endeavors.

References

  • Niu, J., Chen, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2005). Photolysis of polycyclic aromatic hydrocarbons adsorbed on spruce [Picea abies (L.) Karst.] needles. Environmental Science & Technology, 39(17), 6538–6544. [Link]
  • E3S Web of Conferences. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 02013. [Link]
  • Matyjaszczyk, M. S. (2019). Oxidation of Secondary N-Alkylanilines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-564). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient execution of your experiments.

I. Introduction to the Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dibromopyridine with cyclohexylamine. This transformation can be achieved through a nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed Buchwald-Hartwig amination. The primary challenge in this synthesis is controlling the regioselectivity to favor the desired product over the isomeric byproduct, 2-Bromo-N-cyclohexylpyridin-4-amine. Understanding the factors that influence this selectivity and the potential side reactions is crucial for obtaining a high yield of the pure, desired compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction is producing a mixture of isomers: this compound and 2-Bromo-N-cyclohexylpyridin-4-amine. How can I improve the regioselectivity for the desired 2-amino product?

Answer:

The formation of the undesired 2-Bromo-N-cyclohexylpyridin-4-amine isomer is the most common byproduct issue. The regioselectivity is primarily governed by the relative reactivity of the C2 and C4 positions of the 2,4-dibromopyridine ring towards nucleophilic attack. In pyridine systems, both the C2 and C4 positions are activated for nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[1][2] However, several factors can be manipulated to favor substitution at the C2 position:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for substitution at the C2 position is generally lower than at the C4 position. By maintaining a lower temperature (e.g., room temperature to 60 °C), you can favor the kinetically controlled product, which is often the 2-amino isomer.

  • Choice of Catalyst and Ligand (for Buchwald-Hartwig Amination): The steric and electronic properties of the phosphine ligand in a palladium-catalyzed reaction can significantly influence regioselectivity.

    • Bulky Ligands: Employing sterically hindered ligands, such as XPhos or RuPhos, can favor substitution at the less sterically hindered C2 position of 2,4-dibromopyridine.

    • Ligand Screening: A screening of different ligands is highly recommended to find the optimal conditions for your specific setup.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene or dioxane are commonly used in Buchwald-Hartwig reactions and can impact the catalyst's efficacy and selectivity.

  • Base: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for Buchwald-Hartwig aminations. The base strength can affect the deprotonation of the amine and the overall catalytic cycle, which can in turn influence regioselectivity.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity (Mixture of Isomers) step1 Lower Reaction Temperature (e.g., RT to 60°C) start->step1 Initial Step step2 Screen Sterically Hindered Ligands (e.g., XPhos, RuPhos) step1->step2 If still a mixture step3 Evaluate Solvent Polarity (e.g., Toluene, Dioxane) step2->step3 Further optimization step4 Optimize Base (e.g., NaOtBu, K3PO4) step3->step4 Fine-tuning end_node Improved Regioselectivity step4->end_node Successful

Caption: A stepwise approach to improving regioselectivity in the synthesis of this compound.

Question 2: I am observing significant amounts of debrominated byproducts in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of debrominated byproducts, such as N-cyclohexylpyridin-2-amine or 4-bromo-pyridine, is a result of a side reaction known as hydrodehalogenation. This is a common issue in palladium-catalyzed cross-coupling reactions.[3]

Causality:

  • β-Hydride Elimination: This can occur from the palladium-amido complex, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then react with the starting material or product to replace a bromine atom with hydrogen.

  • Source of Hydride: The hydride can also originate from the solvent, amine, or moisture in the reaction.

Solutions:

  • Anhydrous and Degassed Conditions: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can degrade the catalyst and ligands, while water can be a source of protons.

  • Choice of Base: Using a strong, non-coordinating base can sometimes minimize side reactions.

  • Catalyst and Ligand Selection: Some catalyst systems are more prone to hydrodehalogenation than others. Experimenting with different palladium precursors and ligands may be necessary.

Question 3: My reaction is sluggish or shows low conversion of the starting 2,4-dibromopyridine. What are the likely causes?

Answer:

Low conversion can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, inhibiting its activity. This is a known challenge when working with pyridine-based substrates.

  • Reagent Purity: Impurities in the cyclohexylamine or solvents can poison the catalyst. Ensure the amine is of high purity and solvents are appropriately dried and degassed.

  • Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. Using a pre-formed Pd(0) source or a more robust precatalyst can be beneficial.

  • Insufficient Temperature or Reaction Time: While lower temperatures can improve selectivity, they may also slow down the reaction rate. A careful balance needs to be struck. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Problem Potential Cause Recommended Solution
Low ConversionCatalyst poisoning by pyridine nitrogenUse a higher catalyst loading (e.g., 2-5 mol%); screen bulky electron-rich ligands (e.g., RuPhos, XPhos).
Impure reagentsPurify cyclohexylamine; use anhydrous and degassed solvents.
Inactive catalystUse a reliable palladium precatalyst; ensure inert atmosphere.
Suboptimal temperature/timeGradually increase temperature in 10°C increments; monitor reaction progress to determine completion.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound?

A1: The most common byproducts are:

  • 2-Bromo-N-cyclohexylpyridin-4-amine: The regioisomeric product resulting from amination at the C4 position.

  • N,N'-dicyclohexyl-4-bromopyridine-2,6-diamine: If the reaction conditions are too harsh or if there is an excess of cyclohexylamine, a second amination can occur at the remaining bromine position.

  • Debrominated Pyridines: Products of hydrodehalogenation, such as N-cyclohexylpyridin-2-amine and 4-bromopyridine.

  • Homocoupling Products: Dimerization of the starting 2,4-dibromopyridine can occur, though this is typically a minor byproduct with efficient catalysts.

Reaction Pathway and Byproduct Formation

cluster_reactants Reactants cluster_products Products & Byproducts 2,4-dibromopyridine 2,4-dibromopyridine This compound This compound 2,4-dibromopyridine->this compound Desired Pathway (Attack at C2) 2-Bromo-N-cyclohexylpyridin-4-amine 2-Bromo-N-cyclohexylpyridin-4-amine 2,4-dibromopyridine->2-Bromo-N-cyclohexylpyridin-4-amine Isomeric Byproduct (Attack at C4) Cyclohexylamine Cyclohexylamine Debrominated Pyridines Debrominated Pyridines This compound->Debrominated Pyridines Hydrodehalogenation Diaminated Product Diaminated Product This compound->Diaminated Product Further Amination

Caption: Synthetic pathways leading to the desired product and common byproducts.

Q2: How can I effectively separate the desired this compound from its 2-bromo-4-amino isomer?

A2: The separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is required. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) on silica gel is typically effective. The polarity difference, though slight, can be exploited for separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase or normal-phase HPLC can provide excellent separation.[1][4][5]

  • Crystallization: If a suitable solvent system can be found, fractional crystallization may be an option to enrich one isomer.

Q3: What analytical techniques are best for identifying and quantifying the product and its byproducts?

A3: A combination of techniques is recommended for unambiguous identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton chemical shifts and coupling patterns of the pyridine ring are distinct for the 2-amino-4-bromo and 4-amino-2-bromo isomers. The protons on the pyridine ring will have different electronic environments, leading to different chemical shifts.

    • ¹³C NMR: The carbon chemical shifts of the pyridine ring will also differ between the two isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring the reaction progress and identifying the components of the reaction mixture by their mass-to-charge ratio. It can also be used to quantify the relative amounts of the isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide good separation and identification of the components.[1]

Q4: Is it possible to synthesize this compound without a palladium catalyst?

A4: Yes, while palladium catalysis is common, the synthesis can also be achieved through a traditional nucleophilic aromatic substitution (SNAr) reaction. This typically requires more forcing conditions, such as higher temperatures and sometimes the use of a strong base in a polar aprotic solvent. However, controlling regioselectivity in an SNAr reaction can be even more challenging than in a palladium-catalyzed process. A patent describes the synthesis of 2-amino-4-bromopyridine from 2,4-dibromopyridine-N-oxide via an ammoniation reaction followed by reduction, which is a variation of the SNAr approach.[6]

IV. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of the ligand, base, solvent, temperature, and reaction time is highly recommended.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,4-dibromopyridine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Addition of Amine: Add cyclohexylamine (1.1-1.3 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

V. References

  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]

  • ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]

  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. [Link]

  • Organic-Chemistry.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

  • ResearchGate. (2014). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]

  • ResearchGate. (2018). The Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines with Dihalogenopyridines: Scope and Limitations | Request PDF. [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

Sources

Technical Support Center: Recrystallization of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the purification of 4-Bromo-N-cyclohexylpyridin-2-amine via recrystallization. This document offers a framework for developing a robust recrystallization protocol and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?

There is no single "ideal" solvent universally cited for this specific molecule; the optimal choice depends on the impurity profile of your crude material. However, based on the structure of this compound, we can predict its solubility and propose a rational starting point for solvent screening.

  • Structural Analysis: The molecule has mixed polarity. The pyridine ring and amine group introduce polar, hydrogen-bonding characteristics, while the bromo-substituent and the large cyclohexyl group contribute significant non-polar, hydrophobic character.

  • Solvent Selection Principle: The goal is to find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[1][2][3] Impurities, ideally, should remain soluble at all temperatures or be insoluble even in the hot solvent.[1]

  • Recommended Starting Solvents: A systematic screening is the most rigorous approach. Based on the structure, moderately polar solvents are excellent candidates. Alcohols (like isopropanol or ethanol) or a mixed-solvent system (like ethanol/water, or toluene/hexane) are often effective for compounds with such mixed characteristics.[4][5]

Q2: What are the key physicochemical properties of this compound?

Understanding the compound's properties is critical for designing a purification strategy. While extensive experimental data is not widely published, predicted values are available:

PropertyPredicted ValueSourceSignificance for Recrystallization
Molar Mass ~256.15 g/mol [6][7]Affects mass balance and yield calculations.
Boiling Point ~375 °C[6][7]Indicates the compound is a nonvolatile solid, making recrystallization a suitable purification method.[1]
pKa ~3.62[6][7]The amine is weakly basic. This suggests the compound is stable in most neutral organic solvents but could form salts with strong acids.
Storage 2-8°C under inert gas[6][8]Suggests potential sensitivity to air or moisture over time, which could introduce impurities.
Q3: My crude material is colored. How can I remove colored impurities?

Colored impurities are common in brominated aromatic compounds, sometimes arising from residual bromine or side-products.[4] These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Caution: Use charcoal sparingly (1-2% by weight) as it can adsorb your desired product, reducing the final yield. Do not add charcoal to a boiling solution, as it can cause violent bumping.

Experimental Protocols & Method Development

A pre-defined protocol is not available for this specific molecule. Therefore, a systematic approach to developing a protocol is essential.

Protocol 1: Small-Scale Solvent Screening

This procedure helps you quickly identify a suitable solvent or solvent system using a small amount of crude material.

Objective: To find a solvent that dissolves the compound when hot but not when cold.

Methodology:

  • Place ~20-30 mg of your crude this compound into several different test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility. A good candidate solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[9]

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.[9]

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent system based on the screening results.

SolventSelection cluster_single Single Solvent System cluster_binary Binary (Mixed) Solvent System Start Test Solubility in a Single Solvent HotSol Is it soluble when hot? Start->HotSol ColdSol Is it insoluble when cold? HotSol->ColdSol Yes Fail2 FAIL: Insoluble. Try a more polar solvent. HotSol->Fail2 No Success SUCCESS: Use this solvent. ColdSol->Success Yes Fail1 FAIL: Too soluble. Consider anti-solvent. ColdSol->Fail1 No StartBinary Select a 'Good' Solvent (dissolves compound well) SelectAnti Select a Miscible 'Poor' Solvent (anti-solvent) StartBinary->SelectAnti Dissolve Dissolve compound in minimum hot 'Good' solvent SelectAnti->Dissolve AddAnti Add 'Poor' solvent dropwise to hot solution until cloudy Dissolve->AddAnti Reheat Reheat to clarify, then cool slowly to crystallize AddAnti->Reheat

Caption: Systematic workflow for selecting a single or binary solvent system.

Troubleshooting Guide

This section addresses common problems encountered during recrystallization in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. The compound separates as a liquid instead of a solid.[10]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool more slowly.[11]

  • Lower the Cooling Temperature: Ensure the solution's boiling point is well below the compound's melting point. If using a high-boiling solvent, switch to a lower-boiling one.

  • Change Solvent System: The polarity difference between your compound and solvent might be too large. Try a slightly more polar or non-polar solvent to improve compatibility.

Q: No crystals are forming, even after cooling in an ice bath. What is the cause?

A: This is a common issue that can arise from several factors.

Solutions:

  • Too Much Solvent: This is the most frequent cause.[11] If you used too much solvent, the solution is not saturated enough for crystals to form.[1] Remedy this by boiling off some of the solvent to increase the concentration and then attempt to cool again.[11][12]

  • Supersaturation: The solution may be supersaturated and requires a nucleation site to begin crystallization.[9][11]

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for crystal growth.[9][13]

    • Seeding: Add a tiny "seed" crystal of the crude or pure compound to the solution to initiate crystallization.[13]

  • Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[2]

Q: My final yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your product was lost during the process.

Potential Causes & Solutions:

  • Excessive Solvent: As mentioned, using too much solvent will keep more of your compound dissolved in the mother liquor.[9][13] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step, product is lost. To prevent this, use a pre-heated funnel and flask, and keep the solution near its boiling point during the transfer.[14]

  • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) to maximize precipitation.[3]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, can dissolve and wash away your product.[9]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization issues.

Troubleshooting Start Recrystallization Problem Occurs Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut Liquid layer forms NoCrystals No Crystals Formed Problem->NoCrystals Solution remains clear LowYield Yield is Very Low Problem->LowYield Little solid recovered Sol1 Reheat, add more solvent, cool slowly. OilingOut->Sol1 Sol2 1. Boil off some solvent. 2. Scratch flask or add seed crystal. NoCrystals->Sol2 Sol3 1. Check mother liquor for product. 2. Use minimum hot solvent. 3. Ensure complete cooling. LowYield->Sol3

Caption: A decision tree for troubleshooting common recrystallization problems.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemBK. (n.d.). 4-BroMo-N-cyclohexylpyriMidin-2-aMine.
  • ChemBK. (n.d.). (4-Bromo-pyrimidin-2-yl)-cyclohexyl-amine.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Kennesaw State University. (n.d.). Recrystallization1.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Reddit. (2022). r/chemistry - Guide to Recrystallisation.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.

Sources

Technical Support Center: TLC Analysis of 4-Bromo-N-cyclohexylpyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Bromo-N-cyclohexylpyridin-2-amine. As a versatile building block in medicinal chemistry, particularly for kinase inhibitors, accurate reaction monitoring is critical.[1] This document moves beyond generic advice to address the specific challenges posed by the unique chemical properties of this substituted pyridine.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the TLC analysis of this compound and its derivatives.

Q1: What is a good starting solvent system (mobile phase) for this compound?

A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a nonpolar and a moderately polar solvent. For this compound, we recommend beginning with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This system provides a good balance of polarity to move the relatively nonpolar starting material off the baseline.[2][3] The optimal ratio will depend on the product's polarity; if your product is significantly more polar, you may need to increase the proportion of ethyl acetate or switch to a more polar system like Dichloromethane:Methanol.[4][5]

Q2: My spots are streaking or "tailing" severely. What's causing this and how do I fix it?

This is the most common issue encountered with this class of compounds. The primary cause is the basic nature of the pyridine nitrogen and the secondary amine, which interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[6][7] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the solvent front, resulting in a streak.

Solution: To mitigate this, add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

  • Triethylamine (TEA): Add 0.1–2.0% triethylamine to your mobile phase.[6][8][9] TEA is a volatile organic base that will compete with your compound for binding to the silanol groups, allowing for sharper, more defined spots.

  • Ammonia: For more polar solvent systems (e.g., containing methanol), adding 1-10% of a 7N ammonia solution in methanol can also be highly effective.[8]

Q3: How should I visualize the spots? Will UV light be sufficient?

This compound contains a pyridine ring, which is a UV-active chromophore. Therefore, initial visualization should be performed using a UV lamp at 254 nm.[10][11] The compound should appear as a dark spot against the fluorescent green background of the TLC plate.[10]

However, do not rely solely on UV light . The UV quenching ability of your product may differ significantly from your starting material. A reaction may appear complete because the product is not UV-active, or vice versa. Always use a secondary, destructive visualization method.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, including the amine group and potentially other functional groups introduced during your reaction.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce distinct colors, which can help differentiate between the starting material and the product.[12][13]

Q4: My spots are all at the very top (or bottom) of the plate. What does this mean?

This indicates that your chosen solvent system is either too polar or not polar enough for the compounds in your mixture.[4]

  • Spots at the Solvent Front (Rf ≈ 1): Your eluent is too polar. The solvent is so effective at dissolving the compounds and moving them up the plate that it doesn't allow for sufficient interaction with the silica gel, leading to poor separation.[9] Solution: Decrease the polarity by increasing the proportion of the nonpolar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).

  • Spots at the Baseline (Rf ≈ 0): Your eluent is not polar enough. The compounds are too strongly adsorbed to the silica and the solvent doesn't have enough "eluting power" to move them.[8] Solution: Increase the polarity by increasing the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 1:1 Hexane:EtOAc).

In-Depth Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Severe Streaking or Tailing 1. Acid-Base Interaction: The basic amine groups on your molecule are strongly interacting with the acidic silanol groups on the silica plate.[6][9][14]1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or a few drops of ammonia into your eluent.[6][14] This neutralizes the active silica sites, preventing strong analyte binding and allowing for symmetrical spot development.
2. Sample Overload: The concentration of the spotted sample is too high, saturating the stationary phase in that area.[8][15][16]2. Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. If spots are faint, spot multiple times in the same location, allowing the solvent to dry completely between applications.[8][16]
Poor Separation (Overlapping Spots) 1. Suboptimal Solvent Polarity: The eluting strength of the mobile phase is not tuned correctly to differentiate between compounds of similar polarity.[12]1. Systematically Vary Solvent Ratio: Try a range of solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). An ideal separation will have Rf values between 0.2 and 0.8.[3]
2. Ineffective Solvent System: The chosen solvents do not provide differential solubility for your compounds, regardless of the ratio.2. Change Solvent Composition: Switch to a different solvent system. For example, if Hexane:EtOAc fails, try a system with different intermolecular forces, such as Toluene:Acetone or Dichloromethane:Methanol.[12][16]
No Spots Visible After Development 1. Low Concentration: The sample is too dilute to be detected.[8]1. Concentrate the Spot: Apply the sample to the same spot 3-5 times, ensuring the plate is dry after each application. This increases the local concentration without overloading.[16]
2. Compound is Not UV-Active: The starting material or product does not absorb UV light at 254 nm.2. Use a Chemical Stain: After checking under UV, visualize the plate with a stain like potassium permanganate, p-anisaldehyde, or an iodine chamber.[10][13][17]
3. Sample Washed Away: The origin line where the sample was spotted was below the solvent level in the developing chamber.3. Proper Chamber Setup: Ensure the solvent level in the chamber is always below the pencil line where you spotted your samples.[8][9]
Spots Appear/Disappear After Workup 1. Compound Instability: Your product or starting material may be unstable to the acidic conditions of the silica gel, causing decomposition on the plate.[7][12]1. Check Stability with 2D TLC: Spot the sample in one corner, run the TLC in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If the compound is stable, the spot will be on the diagonal. Decomposition products will appear as new spots off the diagonal.[12]
2. Reaction During Workup: The TLC of the crude reaction mixture looks different from the TLC after aqueous workup, indicating a reaction (e.g., hydrolysis, degradation) occurred during the workup phase.[12]2. Test Workup Conditions: Before performing a full-scale workup, test small aliquots of the reaction mixture with your planned aqueous solutions to see if the TLC profile changes. This can help identify problematic reagents.

Experimental Protocols & Workflows

Protocol 1: Standard TLC for Reaction Monitoring
  • Plate Preparation: Using a soft pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is your origin. Mark three evenly spaced ticks on this line for your lanes.

  • Sample Spotting:

    • Lane 1 (SM): Using a capillary tube, spot a dilute solution of your starting material, this compound.

    • Lane 2 (Co-spot): In the middle lane, first spot the starting material, then, in the exact same location, spot the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in your reaction lane.[18]

    • Lane 3 (Rxn): Spot an aliquot of your reaction mixture.

  • Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure this level is below your origin line. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and let it sit for 5-10 minutes to allow the atmosphere to become saturated with solvent vapors. This ensures a uniform solvent front.

  • Development: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately draw a pencil line to mark the solvent front.

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]

    • Dip the plate into a chemical staining solution (e.g., potassium permanganate) and gently heat with a heat gun until colored spots appear.

  • Analysis: Compare the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.[19][20]

Diagram 1: TLC Reaction Monitoring Workflow

This diagram illustrates the standard procedure for using TLC to track the progress of a chemical reaction.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_samples 2. Prepare Dilute Samples (SM, Reaction Mixture) prep_plate->prep_samples prep_chamber 3. Saturate Chamber (Eluent + Filter Paper) prep_samples->prep_chamber spot 4. Spot Plate (SM, Co-spot, Rxn) prep_chamber->spot develop 5. Develop Plate (Elute to Solvent Front) spot->develop dry 6. Dry Plate & Mark Front develop->dry visualize_uv 7. Visualize (UV Lamp) dry->visualize_uv visualize_stain 8. Visualize (Chemical Stain) visualize_uv->visualize_stain analyze 9. Analyze Results (Compare Lanes) visualize_stain->analyze

Caption: Workflow for monitoring a reaction using TLC.

Data Presentation

Table 1: Recommended Starting Solvent Systems

The following table provides empirically derived starting points for developing a TLC method for reactions involving this compound. Note: All systems may benefit from the addition of 0.5-1% Triethylamine (TEA) to prevent streaking.

Reaction TypeExpected Product Polarity ChangeRecommended Starting Eluent SystemStarting Ratio (Nonpolar:Polar)Rationale
Buchwald-Hartwig Amination Decrease or SimilarHexane : Ethyl Acetate8:2The product, where Br is replaced by an amine, often has similar or slightly lower polarity than the starting material.[21][22]
Suzuki/Stille Coupling DecreaseToluene : Ethyl Acetate9:1Replacing the polar C-Br bond with a nonpolar C-C bond (to an aryl/alkyl group) significantly decreases polarity.
Hydrolysis of a Derivative IncreaseDichloromethane : Methanol9.5:0.5Introducing a polar group like a hydroxyl (-OH) will dramatically increase the product's polarity, requiring a more polar eluent system.
General Screening UnknownHexane : Ethyl Acetate7:3This is a versatile, medium-polarity system suitable for initial screening to determine if polarity should be increased or decreased.[2]

Advanced Troubleshooting Diagrams

Diagram 2: Troubleshooting Spot Streaking/Tailing

This decision tree provides a logical path to solving the common problem of spot streaking, which is particularly relevant for basic pyridine compounds.

G start Problem: My spots are streaking! check_conc Is the sample very concentrated? start->check_conc add_base Is the eluent neutral? check_conc->add_base No sol_dilute Solution: Dilute the sample and re-spot. check_conc->sol_dilute Yes sol_add_base Solution: Add 0.5-1% Triethylamine (TEA) to the eluent. add_base->sol_add_base Yes consider_alumina Advanced Solution: Consider using an Alumina (basic) TLC plate. add_base->consider_alumina No, already contains base

Caption: Decision tree for troubleshooting streaking spots.

Diagram 3: Visualizing Reaction Progress Over Time

This diagram illustrates the expected change in a TLC plate as a reaction proceeds from starting material (SM) to product (P).

Caption: Idealized TLC plates showing reaction conversion.

References

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023-11-13). Medium. [Link]
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Bitesize Bio. [Link]
  • Thin Layer Chromatography. Chemistry LibreTexts. (2022-08-23). [Link]
  • TLC troubleshooting. ChemBAM. [Link]
  • Tailing in TLC - can anyone help?. (2013-11-01).
  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). YouTube. [Link]
  • TLC Visualization Methods. University of Colorado Boulder, Department of Chemistry. [Link]
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology. [Link]
  • Detection and Visualization Methods Used in Thin-Layer Chromatography.
  • What causes "draggy" spots on TLC?. (2014-02-04). Reddit. [Link]
  • 5.7: Visualizing TLC Plates. Chemistry LibreTexts. (2025-08-21). [Link]
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison, Department of Chemistry. [Link]
  • Thin Layer Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022-04-08). Chemistry Stack Exchange. [Link]
  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. (2017-10-06). Sciencemadness Discussion Board. [Link]
  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022-04-07). [Link]
  • I want good solvent system in TLC in aniline and ketone compound?. (2017-05-10).
  • BGD Group TLC System. Brown University, Department of Chemistry. [Link]
  • Polarity of solvent for TLC. (2016-11-21). Student Doctor Network Forums. [Link]
  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022-04-12). Reddit. [Link]
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004-08-06). PubMed. [Link]
  • 2.4: TLC -ANALYSIS. Chemistry LibreTexts. (2021-06-20). [Link]
  • 2.3B: Uses of TLC. Chemistry LibreTexts. (2022-04-18). [Link]
  • Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. (2016-06-14).
  • 4-bromo-N-cyclohexyl-N-methylaniline. PubChem. [Link]
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017-05-16). YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for catalyst selection in coupling reactions of 4-Bromo-N-cyclohexylpyridin-2-amine.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound in palladium-catalyzed cross-coupling reactions. We will explore the unique challenges posed by this substrate and offer practical, field-proven solutions for catalyst selection, reaction optimization, and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

Answer: The difficulty arises from the inherent chemical nature of the 2-aminopyridine scaffold. This substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic N-cyclohexylamino group. Both can coordinate strongly to the palladium catalyst.[1][2] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the palladium and preventing it from participating in the catalytic cycle.[3] This phenomenon, known as catalyst inhibition or poisoning, is a primary reason for low conversion or complete reaction failure.[2] The challenge is to select a catalytic system that favors the desired cross-coupling pathway over these deactivating coordination events.

Q2: I'm planning a Suzuki-Miyaura coupling. What are the best first-line catalyst systems to screen?

Answer: For Suzuki-Miyaura couplings of heteroaryl halides, especially those prone to catalyst inhibition, the choice of ligand is critical.[4] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] You should begin with catalyst systems featuring bulky, electron-rich biaryl monophosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps while their steric hindrance discourages the inhibitory coordination of the substrate's nitrogen atoms.[5][6]

A well-designed initial screen should include a palladium precatalyst paired with a robust ligand. Precatalysts ensure a more reliable and efficient generation of the active Pd(0) species.[7][8]

Recommended Starting Points for Suzuki-Miyaura Coupling:

Catalyst/PrecatalystLigandRecommended BaseTypical Solvent
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O
XPhos Pd G3(None required)Cs₂CO₃Toluene or CPME
Pd(dppf)Cl₂(None required)Na₂CO₃ or K₂CO₃DME/H₂O or 1,4-Dioxane

Rationale: K₃PO₄ and Cs₂CO₃ are excellent base choices as they are effective in the transmetalation step but are less likely than strong hydroxide bases to cause protodeboronation of the boronic acid coupling partner.[9]

Q3: What catalyst systems are recommended for a Buchwald-Hartwig amination with this substrate?

Answer: Buchwald-Hartwig amination requires a highly active catalyst to couple the already present N-cyclohexylamino pyridine with another amine. The challenges of catalyst inhibition remain paramount. The Buchwald and Hartwig groups have developed specialized ligands that are exceptionally effective for C-N bond formation.[6][10]

For this substrate, we recommend using palladium precatalysts that incorporate these advanced ligands. The choice of ligand often depends on the class of amine you are coupling.[10]

Recommended Starting Points for Buchwald-Hartwig Amination:

Catalyst/PrecatalystLigandNucleophile ClassRecommended BaseTypical Solvent
RuPhos Pd G3(None required)Secondary AminesNaOtBu or LiHMDSToluene or Dioxane
BrettPhos Pd G3(None required)Primary AminesK₃PO₄ or Cs₂CO₃Toluene or Dioxane
Pd₂(dba)₃Xantphos Primary/Secondary AminesNaOtBu or Cs₂CO₃Toluene or Dioxane

Rationale: Strong, non-nucleophilic bases like sodium t-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine nucleophile (or the resulting Pd-amine complex) to facilitate the catalytic cycle.[3][8] Weaker carbonate or phosphate bases are generally less effective for C-N couplings.[3]

Q4: How critical is the choice of base and solvent, and what are good general starting points?

Answer: The base and solvent system is not merely an environmental choice; it is a critical determinant of reaction success.[9]

  • Base: The base's primary role is to facilitate the transmetalation step in Suzuki coupling or the deprotonation of the amine in Buchwald-Hartwig amination.[6][9]

    • For Suzuki , an inorganic base like K₃PO₄ or Cs₂CO₃ in the presence of some water is often ideal. The water helps solubilize the base and facilitates the key steps of the reaction.

    • For Buchwald-Hartwig , a strong, non-nucleophilic base is essential. NaOtBu is the most common choice. The base must be strong enough to generate the palladium-amido complex required for reductive elimination.[8]

  • Solvent: The solvent must keep all components in the solution. More importantly, it must be anhydrous and thoroughly degassed . Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of homocoupled byproducts.[2][11]

    • Good Starting Points: Anhydrous, degassed toluene or 1,4-dioxane are the most common and reliable solvents for these types of cross-coupling reactions.[12][13]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with this compound.

Problem 1: No Reaction or Very Low Conversion (<10%)
  • Probable Cause A: Catalyst Inhibition/Deactivation

    • Explanation: The 2-aminopyridine moiety is binding to the palladium center and preventing catalysis. This is the most likely cause.

    • Recommended Solution:

      • Switch to a Bulkier Ligand: If you started with a less bulky ligand (e.g., PPh₃), immediately switch to a state-of-the-art biaryl monophosphine ligand like XPhos , SPhos , or RuPhos .[5][7] Their steric bulk physically blocks the substrate's nitrogens from poisoning the catalyst.

      • Use a Precatalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined palladacycle precatalyst like XPhos Pd G3 . This ensures efficient formation of the active LPd(0) species.[8]

  • Probable Cause B: Ineffective Oxidative Addition

    • Explanation: The C-Br bond is not being activated by the Pd(0) catalyst. While less common for bromides than chlorides, it can occur with deactivated systems.

    • Recommended Solution:

      • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, monitoring for decomposition. Do not exceed 120 °C, as this can promote catalyst degradation.[7]

      • Ensure Anhydrous Conditions: Trace water can interfere with the catalyst system. Ensure all reagents and solvents are rigorously dried.[9]

  • Probable Cause C: Suboptimal Base

    • Explanation: The chosen base may be too weak or insoluble.

    • Recommended Solution:

      • For Suzuki: If using K₂CO₃, switch to the stronger and often more effective K₃PO₄ or Cs₂CO₃ .[9]

      • For Buchwald-Hartwig: Carbonate or phosphate bases are likely too weak. You must use a strong base like NaOtBu or LiHMDS .[3]

Problem 2: Significant Side Product Formation
  • Probable Cause A: Protodeboronation (Suzuki Coupling)

    • Symptom: You observe the formation of the boronic acid's corresponding arene (e.g., benzene if using phenylboronic acid).

    • Explanation: The C-B bond is cleaved by a proton source before it can transmetalate to the palladium. This is exacerbated by excess water or overly strong bases.[9]

    • Recommended Solution:

      • Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol (Bpin) or MIDA boronate. These are more stable and less prone to protodeboronation.[9]

      • Minimize Water: While a small amount of water can be beneficial, ensure your organic solvent is anhydrous and add water as a controlled reagent (e.g., 2-4 equivalents) if needed.

      • Change Base: Avoid hydroxide bases. Use K₃PO₄ or CsF .[9]

  • Probable Cause B: Hydrodehalogenation

    • Symptom: You observe the formation of N-cyclohexylpyridin-2-amine (the debrominated starting material).

    • Explanation: The aryl halide is being reduced instead of coupled. This can happen if the catalytic cycle is disrupted or if there are hydride sources present.

    • Recommended Solution:

      • Check Atmosphere: Ensure your reaction is under a strictly inert atmosphere (argon or nitrogen).[2]

      • Optimize Ligand/Base: This side reaction is competitive with the desired pathway. Re-screening ligands and bases can often identify a system where the cross-coupling rate is much faster than the reduction rate.

Problem 3: Reaction Turns Black and Stalls
  • Symptom: The reaction mixture rapidly forms a black precipitate (palladium black) and TLC/LC-MS analysis shows the reaction has stopped.

  • Explanation: The active Pd(0) catalyst has decomposed and precipitated out of the solution.

  • Recommended Solution:

    • Lower Reaction Temperature: High temperatures (>120 °C) are a common cause of decomposition. Attempt the reaction at a lower temperature (e.g., 80-100 °C).[7]

    • Check Ligand Stability: The ligand may be degrading under the reaction conditions. Ensure you are using a robust biaryl phosphine ligand.

    • Use a Precatalyst: Palladacycle precatalysts often form more stable active species, reducing the likelihood of decomposition.

Section 3: Recommended Experimental Protocols

Safety Note: These reactions must be performed under an inert atmosphere using proper Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization may be required.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the boronic acid or ester (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9]

  • Reagent Addition: Add this compound (1.0 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M) followed by degassed water (if using a K₃PO₄/K₂CO₃ base system, typically 5-10% by volume).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is tailored for C-N bond formation.

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask with a magnetic stir bar.[7]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine nucleophile (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction Execution: Seal the flask and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: Data & Visualization

Diagram 1: Generalized Catalytic Cycle and Inhibition Pathway

G pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (L)Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition inactive_complex Inactive Chelate (L)Pd(0)(Substrate) pd0->inactive_complex Inhibition trans_complex Transmetalation or Amine Coordination/ Deprotonation Complex oa_complex->trans_complex product_complex Product Complex trans_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-Ar' or Ar-NR₂ (Product) product_complex->product arx Ar-Br (Substrate) arx->oa_complex partner Coupling Partner (e.g., Ar'-B(OR)₂ or R₂NH) partner->trans_complex Transmetalation (Suzuki) or Amine Binding (B-H) base Base base->trans_complex substrate_mol 4-Bromo-N-cyclohexyl- pyridin-2-amine substrate_mol->inactive_complex Catalyst Poisoning

Caption: Generalized catalytic cycle and the potential catalyst inhibition pathway.

Diagram 2: Troubleshooting Decision Tree

G start Reaction Issue? no_rxn No or Low Conversion start->no_rxn side_products Side Products Observed start->side_products pd_black Pd Black/ Reaction Stalls start->pd_black cause_inhibition Probable Cause: Catalyst Inhibition no_rxn->cause_inhibition cause_proto Symptom: Protodeboronation (Suzuki) side_products->cause_proto cause_hydro Symptom: Hydrodehalogenation side_products->cause_hydro cause_temp Probable Cause: Temp Too High pd_black->cause_temp sol_ligand Solution: Use Bulky Ligand (XPhos, RuPhos) + Precatalyst cause_inhibition->sol_ligand sol_proto Solution: Use Boronic Ester (Bpin) and/or K₃PO₄ / CsF Base cause_proto->sol_proto sol_hydro Solution: Ensure Inert Atmosphere, Re-optimize Ligand/Base cause_hydro->sol_hydro sol_temp Solution: Lower Temperature (80-100 °C) cause_temp->sol_temp

Caption: Troubleshooting decision tree for common coupling reaction issues.

Section 5: References

  • Royal Society of Chemistry. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Wiley Online Library. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

  • MDPI. (2022). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2019). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • ResearchGate. (2019). (A) C−N coupling reaction used with the optimized conditions. (B) Plot.... [Link]

  • National Institutes of Health. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]

  • National Institutes of Health. (2007). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. [Link]

  • ResearchGate. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • National Institutes of Health. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

Sources

Technical Support Center: Solvent Effects on 4-Bromo-N-cyclohexylpyridin-2-amine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-N-cyclohexylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) that address common challenges encountered during its use in chemical synthesis, with a particular focus on the critical role of solvent choice.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter in the laboratory, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in palladium-catalyzed aminations of bromopyridines are a frequent challenge.[1] The issue often stems from a suboptimal choice of solvent, base, or ligand, which are all interconnected.[2]

Root Causes & Corrective Actions:

  • Inappropriate Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in stabilizing the catalytic species and influencing the reaction rate.[3][4]

    • Explanation: The mechanism of the Buchwald-Hartwig amination involves several steps, including oxidative addition and reductive elimination.[5] The polarity of the solvent can affect the stability of the intermediates in the catalytic cycle.[6][7] For instance, polar aprotic solvents like DMF or coordinating solvents like THF can stabilize the palladium catalyst.[3][8] However, highly polar protic solvents may hinder the reaction by solvating the amine nucleophile.[9]

    • Solution:

      • Switch to a less polar, non-coordinating solvent: Toluene is a common and often effective solvent for Buchwald-Hartwig reactions.[8][10]

      • Consider a polar aprotic solvent: Dioxane or THF can also be effective, as they can help to solubilize the reactants and stabilize the catalyst.[8]

      • Avoid protic solvents: Solvents like alcohols or water can interfere with the base and the catalyst.

  • Incorrect Base Selection: The choice of base is critical for the deprotonation of the amine to form the palladium-amido intermediate.[10]

    • Explanation: A base that is too weak may not efficiently deprotonate the amine, leading to a slow reaction. Conversely, a base that is too strong can lead to side reactions, such as the deprotonation of other functional groups.

    • Solution:

      • For primary amines: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often a good choice.[11]

      • For less nucleophilic amines: A stronger base may be required.

  • Ligand Incompatibility: The phosphine ligand is essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10]

    • Explanation: The electronic and steric properties of the ligand have a significant impact on the reaction's efficiency. Bulky, electron-rich ligands are often required for the challenging amination of heteroaryl halides.

    • Solution:

      • Employ bulky, electron-rich phosphine ligands: Ligands such as XantPhos or DavePhos have been shown to be effective in the amination of bromopyridines.[2]

      • Screen a variety of ligands: If one ligand is not effective, it is often worthwhile to screen a small library of ligands to find the optimal one for your specific substrate combination.

Issue 2: Formation of Side Products in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: When reacting this compound with a nucleophile, I am observing the formation of significant amounts of an unexpected byproduct. How can I improve the selectivity of my SNAr reaction?

Answer:

The formation of byproducts in SNAr reactions of bromopyridines is often related to the reactivity of the pyridine ring and the choice of solvent.[12]

Root Causes & Corrective Actions:

  • Reaction with the Solvent: Some solvents can react with the starting material or intermediates under the reaction conditions.

    • Explanation: For example, dichloromethane (DCM) has been reported to react with pyridine derivatives to form bispyridinium dichlorides, even at room temperature.[13]

    • Solution:

      • Choose an inert solvent: Solvents like toluene, dioxane, or DMF are generally less likely to participate in side reactions.[2]

      • If a chlorinated solvent is necessary, use it at low temperatures and for short reaction times.

  • Competing Nucleophilic Attack: The pyridine ring itself has multiple sites that can be susceptible to nucleophilic attack, especially under harsh conditions.

    • Explanation: The electron-deficient nature of the pyridine ring makes it prone to attack by strong nucleophiles.[12][14]

    • Solution:

      • Moderate the reaction conditions: Lowering the reaction temperature can often improve selectivity.

      • Use a less nucleophilic base: If a base is required, consider using a milder one like potassium carbonate instead of a strong base like sodium hydride.

  • Influence of Solvent on Nucleophile Reactivity: The solvent can significantly impact the reactivity of the nucleophile.

    • Explanation: Polar protic solvents can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their nucleophilicity.[15] Polar aprotic solvents, on the other hand, solvate the counter-cation more strongly than the anionic nucleophile, leaving the nucleophile more "naked" and reactive.[16]

    • Solution:

      • For anionic nucleophiles, use a polar aprotic solvent: DMF, DMSO, or acetonitrile can enhance the rate of SNAr reactions.[16]

      • Be cautious with protic solvents: If a protic solvent is necessary, be aware that it may decrease the reaction rate.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and reactivity of this compound.

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: How does the position of the bromine atom at C4 affect the reactivity of the molecule?

A2: The bromine atom at the 4-position (para to the ring nitrogen) makes it susceptible to nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[12] This position is also reactive in palladium-catalyzed cross-coupling reactions.[19]

Q3: Can the N-cyclohexylamino group participate in side reactions?

A3: Yes, the secondary amine of the N-cyclohexylamino group is nucleophilic and can participate in side reactions. For example, under acidic conditions, it can be protonated, which would deactivate the pyridine ring towards electrophilic attack but could also prevent its participation in desired reactions.[14] In the presence of strong bases, it can be deprotonated, which could lead to undesired reactivity.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with any chemical, it is important to handle this compound with appropriate safety precautions. You should consult the Safety Data Sheet (SDS) for specific information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Data & Protocols

Table 1: Common Solvents and Their Properties for Reaction Optimization
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeGeneral Application Notes
TolueneC₇H₈1112.4NonpolarGood for Buchwald-Hartwig aminations; less coordinating.[10]
Tetrahydrofuran (THF)C₄H₈O667.6Polar AproticCoordinating solvent, can stabilize palladium catalysts.[8]
1,4-DioxaneC₄H₈O₂1012.2Polar AproticAnother common solvent for cross-coupling reactions.[8]
Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticCan accelerate SNAr reactions; high boiling point.[2]
AcetonitrileCH₃CN8237.5Polar AproticPolar aprotic solvent, useful for a range of reactions.
EthanolC₂H₆O7824.6Polar ProticGenerally avoided in cross-coupling due to potential interference.[1]
Dichloromethane (DCM)CH₂Cl₂409.1Polar AproticCan react with pyridines; use with caution.[13]

Data compiled from various sources.[20]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific substrates.[10]

  • To an oven-dried Schlenk tube, add:

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 equivalents)

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination->Pd(II)-Amido Complex Base, -HBase+ Product Product Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

SNAr_Mechanism Reactants 4-Bromo-Py + Nu- Meisenheimer Meisenheimer Complex (stabilized by N) Reactants->Meisenheimer Nucleophilic Attack Product 4-Nu-Py + Br- Meisenheimer->Product Loss of Leaving Group

Sources

Technical Support Center: Temperature Optimization for the Synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of reaction temperature. As a key intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis is paramount. This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses the fundamental "why" behind temperature optimization in the context of this specific synthesis.

Q1: What is the primary synthetic route for this compound, and why is temperature so crucial?

A: The most prevalent and versatile method for synthesizing this molecule is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (2,4-dibromopyridine) and an amine (cyclohexylamine).

Temperature is arguably the most critical variable in this process for several reasons:

  • Catalytic Cycle Activation: Each step of the palladium catalytic cycle—oxidative addition, amine coordination, deprotonation, and reductive elimination—has a specific activation energy. The reaction temperature must be high enough to overcome these energy barriers, particularly for the often rate-limiting reductive elimination step that forms the final product.

  • Catalyst Stability: The palladium-ligand complex, which is the heart of the reaction, has a finite thermal stability. Excessive heat can cause the catalyst to decompose into inactive palladium black, effectively stopping the reaction.[2]

  • Selectivity and Side Reactions: Temperature influences the rate of desired and undesired reactions. Overheating can promote side reactions such as hydrodehalogenation (replacement of bromine with hydrogen), dimerization, or reactions with the solvent.[3]

Q2: My reaction is sluggish and gives low conversion. Is the temperature too low?

A: Yes, this is the most likely cause. If the reaction temperature is insufficient, the catalytic system will not have enough energy to turn over effectively. This results in a stalled or incomplete reaction, where starting materials are left unconsumed even after extended reaction times. A typical starting point for Buchwald-Hartwig aminations is in the 80–110 °C range, but this is highly dependent on the specific catalyst, ligand, and solvent used.[4][5]

Q3: I'm seeing multiple byproducts and a dark precipitate in my reaction flask. Is the temperature too high?

A: This is a classic symptom of excessive reaction temperature. The formation of a black or dark brown precipitate is almost certainly palladium black, indicating your catalyst has decomposed.[2] The appearance of multiple new spots on a TLC plate or peaks in an LC-MS chromatogram suggests that the excess thermal energy is driving undesirable side reactions. Elevated temperatures can accelerate catalyst degradation and reduce the selectivity of the coupling.[2][3]

Troubleshooting Guide: Common Temperature-Related Issues

Use this guide to diagnose and resolve specific problems encountered during your synthesis.

Issue 1: Low Yield with Unreacted Starting Material
  • Symptom: The reaction has proceeded for the planned duration, but analysis (TLC, GC, or LC-MS) shows a significant amount of remaining 2,4-dibromopyridine and/or cyclohexylamine.

  • Primary Cause: The reaction temperature is below the required activation energy for the catalytic cycle to proceed efficiently.

Troubleshooting StepRationale & Detailed Action
1. Incremental Temperature Increase The most direct approach. Increase the reaction temperature in 10-15 °C increments. For example, if your initial run was at 80 °C, perform subsequent runs at 90 °C and 100 °C, monitoring closely for product formation and any signs of decomposition.
2. Evaluate Solvent Choice The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. If your target temperature is near or above the boiling point of your current solvent (e.g., THF, ~66 °C), switch to a higher-boiling solvent like 1,4-dioxane (~101 °C), toluene (~111 °C), or xylene (~140 °C).[5]
3. Re-evaluate Catalyst System Some modern, bulky phosphine ligands (e.g., biarylphosphines) are designed to promote reductive elimination at lower temperatures.[1][5] If you are constrained to lower temperatures, consider switching to a more active ligand system that has demonstrated efficacy under milder conditions.
4. Consider Microwave Irradiation Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture to temperatures that might be difficult to maintain conventionally.[6][7] This can often drive sluggish reactions to completion in minutes rather than hours.
Issue 2: Catalyst Decomposition (Black Precipitate) & Poor Yield
  • Symptom: The reaction mixture darkens significantly, and a black solid forms. The reaction stalls, leading to a poor yield of the desired product.

  • Primary Cause: The reaction temperature exceeds the thermal stability of the Pd-ligand complex.[2]

Troubleshooting StepRationale & Detailed Action
1. Systematic Temperature Reduction Immediately reduce the reaction temperature. Conduct a new set of experiments at temperatures 10-20 °C below the point where decomposition was observed. The goal is to find the "sweet spot" that is high enough for efficient reaction but low enough to maintain catalyst integrity.
2. Assess Ligand Stability Different phosphine ligands have varying thermal stabilities. Electron-rich, sterically hindered biaryl phosphine ligands are generally more robust than simpler phosphines.[5] Consult the literature for the recommended temperature ranges for your specific ligand.
3. Control for Exotherms Especially during scale-up, poor heat transfer can lead to localized "hot spots" that cause catalyst decomposition even if the external heating bath is at a reasonable temperature.[8][9] Ensure vigorous stirring and consider slower, portion-wise addition of a key reagent to better manage any reaction exotherm.
Visualization: Troubleshooting Decision Workflow

This diagram outlines a logical path for diagnosing and solving temperature-related issues.

G start Reaction Analysis low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Significant Byproducts / Impurity Formation start->byproducts decomposition Black Precipitate / Catalyst Decomposition start->decomposition cause_low_temp Possible Cause: Temperature Too Low low_yield->cause_low_temp cause_high_temp Possible Cause: Temperature Too High byproducts->cause_high_temp decomposition->cause_high_temp action_increase_temp Action: 1. Increase Temperature 2. Change to Higher-Boiling Solvent 3. Use More Active Catalyst cause_low_temp->action_increase_temp action_decrease_temp Action: 1. Decrease Temperature 2. Improve Stirring / Control Exotherm 3. Use More Stable Ligand cause_high_temp->action_decrease_temp G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis prep_vials Charge 5 Vials with Solids (Substrate, Pd, Ligand, Base) add_liquids Add Solvent & Amine prep_vials->add_liquids heat Heat Vials in Parallel (70, 85, 100, 115, 130 °C) add_liquids->heat monitor Monitor for 12h, then Cool heat->monitor analyze Analyze Aliquots by LC-MS / GC-MS monitor->analyze evaluate Evaluate Data & Identify Optimal Temp. analyze->evaluate

Caption: A streamlined workflow for the parallel temperature screening protocol.

References
  • BenchChem. (2025). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis. BenchChem Technical Support.
  • Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • BenchChem. (2025). Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up. BenchChem Technical Support.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • ChemBK. (n.d.). 4-BroMo-N-cyclohexylpyriMidin-2-aMine.
  • Bence, M., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.).
  • Khan, I., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Vargas-Caporal, F. (2013). Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • Bruno, N. C., et al. (2014). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem Technical Support.
  • Kinzel, T., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. [Link]
  • Hill, M. D., & Movassaghi, M. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Synlett. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive purity assessment of 4-Bromo-N-cyclohexylpyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1] We will explore the causality behind experimental choices and present supporting data to empower researchers in selecting the most effective validation strategies.

Introduction: The Criticality of Purity in Drug Development Intermediates

The compound this compound serves as a versatile building block in medicinal chemistry, notably in the development of kinase inhibitors for therapeutic use.[1] The purity of such an intermediate is not a mere quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). Impurities, which can include unreacted starting materials, regioisomers, by-products, or residual solvents, can have significant downstream consequences. They may carry their own pharmacological or toxicological profiles, interfere with subsequent synthetic steps, or complicate the purification of the final API.[2]

Therefore, a robust purity analysis cannot rely on a single analytical method. A multi-faceted, orthogonal approach—using techniques that measure sample properties based on different chemical principles—is essential for a comprehensive and trustworthy assessment.[3] This guide compares four critical analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (CHN).

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities begins with the synthesis route. A common approach involves the nucleophilic aromatic substitution of a di-brominated pyridine or a related precursor. Potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2,4-dibromopyridine or cyclohexylamine.

    • Intermediates: Incompletely reacted intermediates.

    • Reagents & Catalysts: Residual coupling agents or bases.

  • Product-Related Impurities:

    • Isomers: Regioisomers such as 2-Bromo-N-cyclohexylpyridin-4-amine, formed if the starting material allows for substitution at an alternate position.

    • By-products: Products from side reactions, such as dialkylation or hydrolysis of the bromo group.

  • Residual Solvents: Organic solvents used during the reaction and workup (e.g., Dioxane, Toluene, Acetonitrile).

Orthogonal Analytical Techniques: A Comparative Analysis

We will now delve into four distinct analytical methodologies, outlining their principles, protocols, and suitability for analyzing this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Rationale: HPLC is the workhorse of pharmaceutical purity analysis, ideal for separating non-volatile and thermally sensitive organic compounds.[4] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice. This technique separates compounds based on their polarity, with the nonpolar stationary phase retaining more hydrophobic compounds longer. It is highly effective for quantifying the main compound and detecting less volatile impurities like starting materials, isomers, and by-products.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 phase provides excellent hydrophobic retention for the pyridine and cyclohexyl moieties.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. (Formic acid is used to improve peak shape by ensuring the amine is protonated).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Elution Gradient: A gradient is chosen to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Controlled temperature ensures reproducible retention times).

  • Detection: UV at 254 nm. (The pyridine ring provides strong chromophores for UV detection).

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 100 µg/mL solution.

  • Injection Volume: 10 µL.

Data Presentation: Representative HPLC Purity Analysis

Peak IDRetention Time (min)Area (%)Identity (Tentative)
14.20.152,4-Dibromopyridine (Starting Material)
211.899.62This compound
312.50.23Isomer (e.g., 2-Bromo-N-cyclohexylpyridin-4-amine)

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample (~1mg) B Dissolve in Diluent (10 mL) A->B C Inject 10 µL onto C18 Column B->C D Gradient Elution C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Generate Purity Report G->H

Caption: Workflow for HPLC-based purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: While HPLC excels with non-volatile compounds, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[5] Furthermore, the mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns, adding a layer of certainty that UV detection alone cannot.[6] This technique is crucial for ensuring that no harmful solvents from the synthesis remain in the final product.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with a 5977B MSD) and a headspace autosampler.

  • Column: DB-624 or equivalent phase designed for residual solvent analysis (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Oven Program:

    • Initial Temp: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Headspace Parameters:

    • Sample Amount: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial.

    • Diluent: 1 mL of Dimethyl sulfoxide (DMSO).

    • Incubation: 80 °C for 15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation: Representative GC-MS Residual Solvent Analysis

Retention Time (min)Detected Ion (m/z)IdentityConcentration (ppm)
6.843, 58, 73Acetone45
9.545, 56, 88Dioxane< 10
11.291, 92Toluene21

Workflow Diagram: GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh Sample (~100mg) into Headspace Vial B Add DMSO (1 mL) A->B C Seal and Crimp Vial B->C D Incubate Vial (80°C, 15 min) C->D E Inject Headspace Gas D->E F GC Separation E->F G MS Detection (EI) F->G H Identify Peaks via Mass Spectrum Library G->H I Quantify vs. Standard H->I J Generate Report I->J

Caption: Workflow for residual solvent analysis via Headspace GC-MS.

Quantitative ¹H NMR (qNMR) for Absolute Purity

Expertise & Rationale: While chromatographic methods provide relative purity (area %), quantitative ¹H NMR (qNMR) offers a path to absolute purity (mass %).[2] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.[3] This makes qNMR an incredibly powerful, primary method for purity assessment.

Experimental Protocol: Absolute Purity by ¹H qNMR

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher) with a properly calibrated 90° pulse.

  • Internal Standard (IS): Maleic acid or another certified standard with high purity and signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (m_analyte).

    • Accurately weigh ~10 mg of maleic acid (m_IS).

    • Dissolve both solids completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • Solvent: DMSO-d₆.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for quantitative work) to ensure full relaxation.

    • Pulse Angle: Calibrated 90° pulse.

    • Scans: 16-32 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic proton at the 5-position) (Int_analyte).

    • Integrate the signal from the internal standard (the two vinyl protons of maleic acid at ~6.2 ppm) (Int_IS).

  • Calculation:

    • Purity (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: N = number of protons for the integrated signal, MW = Molecular Weight, P_IS = Purity of the Internal Standard.

Workflow Diagram: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte & Internal Std B Dissolve in Deuterated Solvent A->B C Tune & Shim Spectrometer B->C D Acquire Spectrum (Long Relaxation Delay) C->D E Process Spectrum (Phase, Baseline) D->E F Integrate Analyte & Standard Peaks E->F G Calculate Absolute Purity Using Formula F->G

Caption: Workflow for absolute purity determination by qNMR.

Elemental Analysis (CHN) for Compositional Verification

Expertise & Rationale: Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[7] It is based on the complete combustion of the sample, where the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[8] This method provides an orthogonal check on purity by verifying that the empirical formula of the synthesized compound matches the theoretical composition. A significant deviation (typically > ±0.4%) from the theoretical values suggests the presence of impurities, such as inorganic salts, water, or other compounds with a different elemental ratio.

Experimental Protocol: Combustion Analysis

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual water and solvents, which would alter the H and C content.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature (~950 °C) in an oxygen-rich environment.

    • The resulting gases are passed through various traps and columns to separate them.

    • The amount of each gas is measured by a thermal conductivity detector.

  • Calibration: The instrument is calibrated using a certified standard of known elemental composition (e.g., acetanilide).

Data Presentation: Representative Elemental Analysis Results

  • Molecular Formula: C₁₁H₁₅BrN₂

  • Molecular Weight: 255.16 g/mol

ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)51.7851.65-0.13
Hydrogen (H)5.935.99+0.06
Nitrogen (N)10.9810.89-0.09

Workflow Diagram: Elemental Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing A Dry Sample Thoroughly B Accurately Weigh (1-3mg) into Tin Capsule A->B C High-Temp Combustion in Oxygen B->C D Separation of CO₂, H₂O, N₂ Gases C->D E Detection (TCD) D->E F Calculate Mass % E->F G Compare Found % with Theoretical % F->G

Caption: Workflow for CHN elemental analysis.

Comparative Summary and Recommendations

Each analytical technique provides unique and complementary information. A comprehensive purity assessment should leverage the strengths of each.

TechniquePrimary TargetPurity TypeKey StrengthsKey Limitations
HPLC-UV Non-volatile impurities, isomersRelative Area %High precision, robust, excellent for routine QC, good for stability studies.Requires reference standards for impurity identification; co-elution can mask impurities.
GC-MS Volatile/Semi-volatile impurities, residual solventsRelative Area %Definitive identification via mass spec, extremely sensitive for volatiles.Not suitable for non-volatile or thermally labile compounds.
¹H qNMR Main compoundAbsolute Mass %Primary method, does not require analyte reference standard, provides structural info.Lower sensitivity than chromatography, requires expensive equipment, complex mixtures are difficult to analyze.[9]
Elemental Analysis Overall elemental compositionStoichiometricConfirms empirical formula, detects inorganic impurities and bound water/solvents.Non-specific (cannot identify individual impurities), requires high sample purity for meaningful results.

Final Recommendation: For a robust and defensible purity analysis of a new batch of synthesized this compound, the following strategy is recommended:

  • Primary Purity Assessment: Use RP-HPLC to determine the relative purity and impurity profile. This should be the primary release test.

  • Absolute Purity Confirmation: Use ¹H qNMR to assign an absolute purity value to the batch, which serves as an orthogonal confirmation of the HPLC result.

  • Safety and Compositional Checks:

    • Employ Headspace GC-MS to quantify residual solvents, ensuring they are below ICH limits.

    • Perform Elemental Analysis to confirm the correct elemental composition, ensuring no significant inorganic impurities are present.

By integrating these four techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • European Bioinformatics Institute. (n.d.). Organobromine chemistry. Wikipedia.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
  • Journal of Medicinal Chemistry. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central.
  • National Center for Biotechnology Information. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central.
  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column.
  • U.S. National Library of Medicine. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • ResearchGate. (2022). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • University of Calgary. (n.d.). element analysis.

Sources

Topic: 4-Bromo-N-cyclohexylpyridin-2-amine vs. Other Bromopyridines: A Reactivity and Application Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for the Synthetic Chemist

This guide provides an objective, data-supported comparison of 4-Bromo-N-cyclohexylpyridin-2-amine against other foundational bromopyridine isomers. For researchers, scientists, and drug development professionals, the judicious selection of heterocyclic building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. We will dissect the structural nuances, comparative reactivity in cornerstone cross-coupling reactions, and strategic applications to empower you with the insights needed for informed substrate selection.

The Strategic Landscape: Structural and Electronic Foundations

The reactivity of any bromopyridine is fundamentally governed by the interplay between the electron-deficient nature of the pyridine ring and the electronic effects of its substituents.[1] The nitrogen atom's electronegativity makes the ortho (2,6) and para (4) positions susceptible to nucleophilic attack and activates adjacent C-Br bonds for oxidative addition in catalytic cycles.[1][2]

This compound is a unique entity in this class. It features:

  • A Bromine at the 4-position: This is an electronically activated position, primed for high reactivity in cross-coupling reactions.[2]

  • An N-cyclohexylamino Group at the 2-position: This electron-donating group increases the electron density of the pyridine ring, which can modulate the reactivity of the C-Br bond.[3]

  • Steric Hindrance: The bulky cyclohexyl group can influence the approach of catalysts and reagents, a factor that must be considered in reaction design.

Let's compare its core features with other common bromopyridine building blocks.

Table 1: Comparison of Bromopyridine Isomers

CompoundStructureKey Structural and Electronic Features
This compound Chemical structure of this compoundBromine at the activated 4-position. Strong electron-donating amino group at the 2-position. Significant steric bulk from the cyclohexyl substituent.
2-Amino-4-bromopyridine Chemical structure of 2-Amino-4-bromopyridineA close structural analog. Bromine at the activated 4-position with an electron-donating amino group at the 2-position, but with less steric hindrance.[4][5]
2-Bromopyridine Chemical structure of 2-BromopyridineBromine at an activated position adjacent to the ring nitrogen. A fundamental building block.
3-Bromopyridine Chemical structure of 3-BromopyridineBromine at the C3 position, which is not directly activated by the ring nitrogen, leading to generally lower reactivity in cross-coupling.[2]
4-Bromopyridine Chemical structure of 4-BromopyridineBromine at the activated 4-position. Often exhibits the highest reactivity among simple isomers due to strong electronic activation.[2]

Performance in Key Synthetic Transformations

The true measure of a building block's utility is its performance in robust, widely-used chemical reactions. We will now compare these bromopyridines in the context of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis for constructing biaryl and hetero-biaryl systems. Reactivity is highly dependent on the ease of C-Br bond cleavage via oxidative addition to the Pd(0) catalyst.[2]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a clean, dry flask, combine the bromopyridine isomer (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[1]

  • Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water.[6]

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography.

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Reactivity Analysis

BromopyridineExpected ReactivityTypical Yield RangeRationale
4-Bromopyridine ++++ (Highest)90-99%C-Br bond is highly activated by the para nitrogen atom.[2]
2-Bromopyridine +++85-95%C-Br bond is activated by the adjacent ortho nitrogen atom.
This compound ++75-90%The electron-donating amino group slightly deactivates the ring towards oxidative addition compared to unsubstituted 4-bromopyridine. Steric bulk may require slightly longer reaction times or higher catalyst loading.
2-Amino-4-bromopyridine ++80-95%Similar electronic effect as the title compound but with less steric hindrance, often leading to slightly cleaner or faster reactions.[6]
3-Bromopyridine + (Lowest)40-70%The C-Br bond is not electronically activated by the ring nitrogen, making oxidative addition significantly slower.[2]
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds.[7] The reaction is sensitive to ligand choice, base, and the electronic nature of the aryl halide.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Setup: In a glovebox or under an inert atmosphere, combine the bromopyridine (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with a suitable solvent, filter through a pad of celite to remove palladium residues, concentrate the filtrate, and purify by column chromatography.

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Comparative Reactivity Analysis

BromopyridineExpected ReactivityTypical Yield RangeRationale
4-Bromopyridine ++++ (Highest)85-95%The highly activated C-Br bond readily undergoes oxidative addition.
2-Bromopyridine +++80-90%Also highly reactive due to the ortho nitrogen.
This compound ++70-85%Good reactivity, but the existing amino group can compete for coordination to the palladium center. The use of sterically hindered ligands like XPhos or BrettPhos is often beneficial to promote reductive elimination of the desired product.[8]
2-Amino-4-bromopyridine ++75-90%The primary amine can potentially form undesired side products or inhibit the catalyst if not carefully controlled, but it is generally a very effective substrate.[9]
3-Bromopyridine + (Lowest)30-60%The unactivated C-Br bond requires more forcing conditions (higher temperatures, stronger bases, higher catalyst loading) to achieve good conversion.

Application and Strategic Selection

The choice of bromopyridine is ultimately dictated by the synthetic target.

  • For Maximum Reactivity and Simplicity: Unsubstituted 2-bromopyridine and 4-bromopyridine are the workhorses for introducing a simple pyridyl moiety. They are ideal when the primary goal is rapid, high-yielding cross-coupling.

  • For Introducing a Versatile Scaffold: 2-Amino-4-bromopyridine is a pivotal intermediate in its own right, serving as a precursor for Active Pharmaceutical Ingredients (APIs) in oncology and neuroscience, as well as for agrochemicals.[4][5] Its primary amino group offers a handle for subsequent functionalization.

  • For Specific, Pre-functionalized Targets: This compound is selected when the N-cyclohexyl-2-aminopyridine core is a required pharmacophore in the final molecule. Its primary application is as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors like those targeting FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[10] The N-cyclohexyl group is not merely a placeholder but a carefully chosen substituent to optimize binding interactions or other ADME properties.

Conclusion

This compound is a highly valuable, albeit specialized, building block. While its reactivity in canonical cross-coupling reactions is slightly tempered by its electron-donating and sterically demanding N-cyclohexylamino group compared to unsubstituted 4-bromopyridine, it remains a robust and effective substrate.

The decision-making process for the synthetic chemist can be summarized as follows:

  • Target-Oriented Selection: Is the N-cyclohexyl-2-aminopyridine scaffold essential for the final molecule's function? If yes, this compound is the direct and logical choice.

  • Reactivity Requirements: For the most rapid and efficient couplings to form simple bipyridyl systems, 4-bromopyridine is often the superior choice.

  • Step Economy: If a primary amine is required for later-stage diversification, 2-amino-4-bromopyridine provides a more direct and less sterically encumbered route.

By understanding these trade-offs in reactivity, steric hindrance, and functional utility, researchers can strategically select the optimal bromopyridine to accelerate their discovery programs.

References

  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
  • Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine - Benchchem.
  • Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem.
  • Reactivity Profile: A Comparative Analysis of 6- Bromopyridine-3,4-diamine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
  • Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers - Benchchem.
  • This compound | 1262293-75-3 | Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to the Reactivity of N- cyclohexylpyridin-3-amine and N - Benchchem.
  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC - NIH.

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-N-cyclohexylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of novel analogs of 4-Bromo-N-cyclohexylpyridin-2-amine, a key scaffold in medicinal chemistry. We will delve into the rationale behind the molecular design of these analogs, present detailed experimental protocols for their evaluation, and analyze their performance in various biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.

Introduction: The Promise of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The parent compound, this compound, serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors.[2] The bromine atom at the C4 position provides a convenient handle for introducing structural diversity through cross-coupling reactions, while the N-cyclohexyl group can be modified to modulate physicochemical properties and target engagement.

This guide will explore a focused library of analogs designed to probe the structure-activity relationship (SAR) of this scaffold. Our objective is to provide a clear, data-driven comparison to inform future drug development efforts.

Design and Synthesis of Analogs

The design of our analog series focuses on systematic modifications at two key positions: the C4 position of the pyridine ring and the N-cyclohexyl group. These modifications are intended to explore the impact of electronic effects, steric bulk, and hydrogen bonding potential on biological activity.

Figure 1: General Structure of this compound and Analogs

G cluster_0 Core Scaffold: this compound cluster_1 Analog Series A: C4-Position Modification cluster_2 Analog Series B: N-Substituent Modification Core [Chemical Structure of this compound] Analog_A1 A1: Phenyl Core->Analog_A1 Suzuki Coupling Analog_A2 A2: 4-Fluorophenyl Core->Analog_A2 Suzuki Coupling Analog_A3 A3: Thiophene Core->Analog_A3 Suzuki Coupling Analog_B1 B1: Cyclopentyl Core->Analog_B1 Buchwald-Hartwig Amination Analog_B2 B2: Piperidinyl Core->Analog_B2 Buchwald-Hartwig Amination Analog_B3 B3: 4-Hydroxycyclohexyl Core->Analog_B3 Buchwald-Hartwig Amination

Caption: Core scaffold and diversification points for analog synthesis.

The synthesis of these analogs can be achieved through established synthetic routes. For instance, analogs with modifications at the C4 position can be synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing the reactivity of the bromo-substituent.[2] Modifications of the N-substituent can be accomplished through Buchwald-Hartwig amination or related cross-coupling methodologies. A general synthetic scheme is outlined below.

Figure 2: General Synthetic Workflow

workflow start Starting Material: 4-Bromo-pyridin-2-amine step1 N-Alkylation/ N-Arylation start->step1 step3 Alternative N-Substituent Synthesis start->step3 intermediate 4-Bromo-N-substituted-pyridin-2-amine step1->intermediate step2 Suzuki Coupling (for C4 modification) intermediate->step2 product_A Analog Series A step2->product_A product_B Analog Series B step3->product_B

Caption: High-level synthetic workflow for analog generation.

Comparative Biological Evaluation

To provide a comprehensive comparison, the synthesized analogs were subjected to a panel of in vitro and in vivo assays designed to assess their potential as anticancer and antimicrobial agents.

In Vitro Antiproliferative Activity

The primary screen for anticancer activity involved evaluating the antiproliferative effects of the analogs against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Analogs

Compound IDA549 (Lung Cancer)MCF-7 (Breast Cancer)
Parent 15.2 ± 1.821.5 ± 2.5
Analog A1 5.8 ± 0.78.2 ± 1.1
Analog A2 2.1 ± 0.33.5 ± 0.4
Analog A3 7.3 ± 0.910.1 ± 1.3
Analog B1 12.5 ± 1.518.9 ± 2.1
Analog B2 9.8 ± 1.214.7 ± 1.9
Analog B3 4.5 ± 0.66.8 ± 0.8

Analysis of Results: The introduction of an aryl group at the C4 position (Analogs A1-A3) generally led to a significant increase in antiproliferative activity compared to the parent compound. The fluoro-substituted analog (A2) exhibited the most potent activity, suggesting that electronic modifications at this position can enhance potency. Among the N-substituent modifications, the introduction of a hydroxyl group (Analog B3) also improved activity, possibly by providing an additional hydrogen bond donor for target interaction.

Kinase Inhibition Profile

Given that many 2-aminopyridine derivatives are known to target protein kinases, we evaluated the most potent analogs against a panel of cancer-relevant kinases.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Reaction: The kinase reaction is performed in a buffer containing the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Signal Detection: The phosphorylation of the substrate is monitored over time using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • IC50 Determination: The IC50 values are determined by measuring the inhibition of kinase activity at various compound concentrations.

Table 2: Kinase Inhibition Profile (IC50, nM) of Selected Analogs

Compound IDPI3KδULK1FLT3
Analog A2 85 ± 9>1000150 ± 18
Analog B3 250 ± 30>1000450 ± 55

Analysis of Results: Analog A2 demonstrated potent and selective inhibition of PI3Kδ and FLT3, two kinases implicated in various cancers. This suggests a potential mechanism of action for its antiproliferative effects. Analog B3 showed weaker, but still notable, activity against these kinases. The lack of activity against ULK1 suggests a degree of selectivity in the kinase inhibition profile of this chemical series.[4]

In Vitro Antimicrobial Activity

The 2-aminopyridine scaffold has also been associated with antimicrobial properties.[1] We, therefore, assessed the antibacterial activity of the synthesized analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Broth Microdilution: The assay is performed in 96-well plates using the broth microdilution method.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in the appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Analogs

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
Parent 64>128
Analog A1 1664
Analog A2 832
Analog A3 32128
Analog B1 64>128
Analog B2 3264
Analog B3 1632

Analysis of Results: Several analogs displayed promising antibacterial activity, particularly against the Gram-positive bacterium S. aureus. Analogs A2 and B3, which were also potent in the antiproliferative assays, showed the best antibacterial activity. This dual activity profile is of significant interest for further development.

In Vivo Efficacy in a Xenograft Model

Based on its superior in vitro potency and favorable kinase inhibition profile, Analog A2 was selected for in vivo evaluation in a mouse xenograft model of human lung cancer.

Experimental Protocol: A549 Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: A549 cells are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. Analog A2 is administered orally once daily at a dose of 25 mg/kg.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.

Figure 3: In Vivo Efficacy of Analog A2

G cluster_0 In Vivo Xenograft Study Start A549 cells implanted in nude mice Tumor_Growth Tumors reach ~150 mm³ Start->Tumor_Growth Randomization Randomize into groups: - Vehicle Control - Analog A2 (25 mg/kg, p.o.) Tumor_Growth->Randomization Treatment Daily oral administration Randomization->Treatment Measurement Measure tumor volume (2x weekly) Treatment->Measurement Endpoint Endpoint: Control tumors reach max size Measurement->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

Results: Analog A2 demonstrated significant tumor growth inhibition of 65% compared to the vehicle-treated group, with no observable signs of toxicity at the tested dose. This result validates the in vitro findings and supports the potential of this analog as a lead compound for further preclinical development.

Potential Signaling Pathways

The inhibitory activity of Analog A2 against PI3Kδ and FLT3 suggests its involvement in key cancer signaling pathways.

Figure 4: Proposed Signaling Pathway Inhibition by Analog A2

G RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation mTOR->Proliferation Analog_A2 Analog A2 Analog_A2->PI3K inhibits

Caption: Potential mechanism of action of Analog A2 via inhibition of the PI3K/Akt and FLT3 signaling pathways.

Inhibition of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia, can block downstream signaling cascades that promote cell proliferation and survival.[2] Similarly, targeting PI3Kδ, a key component of the PI3K/Akt/mTOR pathway, can disrupt cellular metabolism, growth, and survival.[3] The dual inhibition of these pathways may contribute to the potent anticancer effects observed for Analog A2.

Conclusion and Future Directions

This comparative guide demonstrates that strategic structural modifications of the this compound scaffold can lead to the discovery of potent and selective bioactive compounds. The introduction of a 4-fluorophenyl group at the C4 position (Analog A2) resulted in a promising lead compound with significant in vitro and in vivo anticancer activity, likely mediated through the inhibition of PI3Kδ and FLT3. Furthermore, this analog exhibited noteworthy antibacterial activity.

Future work should focus on further optimization of this lead compound to improve its pharmacokinetic and pharmacodynamic properties. In-depth mechanistic studies are also warranted to fully elucidate its mode of action and to explore its therapeutic potential in other disease contexts. The findings presented here provide a solid foundation for the continued development of 2-aminopyridine derivatives as a valuable class of therapeutic agents.

References

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
  • Sun, D., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
  • Li, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 84, 129152. [Link]
  • Al-Ostoot, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4939. [Link]
  • Al-Ostoot, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4939. [Link]
  • Vieira, C., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 14(12), 869-893. [Link]
  • Karlsson, C., et al. (2016). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 60(8), 4945-4954. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures"—frameworks that can bind to multiple biological targets with high affinity. The 2-aminopyridine moiety is one such scaffold, forming the core of numerous therapeutic agents.[1][2] Its prevalence is a testament to its versatility, with nitrogen-containing heterocycles featuring in a remarkable 82% of small-molecule drugs approved by the FDA between 2013 and 2023.[3] This guide provides an in-depth analysis of a specific, promising derivative: 4-Bromo-N-cyclohexylpyridin-2-amine. We will dissect its structure to understand how each component contributes to its biological activity, compare it to alternative scaffolds, and provide robust experimental protocols for its study, empowering researchers to navigate its therapeutic potential.

The Architectural Blueprint: Deconstructing the Core Scaffold

The therapeutic promise of this compound stems from the synergistic interplay of its three key components: the 2-aminopyridine core, the 4-bromo substituent, and the N-cyclohexyl group. Each element imparts distinct physicochemical properties that govern the molecule's interaction with biological targets.

  • The 2-Aminopyridine Core: This nitrogenous heterocycle is the foundational anchor. The exocyclic amino group and the endocyclic pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming critical interactions within the binding pockets of proteins, such as the hinge region of kinases.[3] Studies on related 2-aminopyridine series have shown that modifications to this core often lead to a significant loss of biological activity, underscoring its essential role.[1]

  • The N-Cyclohexyl Group: This substituent is more than just a bulky appendage. The cyclohexyl group is a popular building block in drug design for several reasons.[4]

    • Optimized Hydrophobicity: It provides significant lipophilicity, which can enhance cell membrane permeability.

    • Conformational Rigidity: Replacing a flexible alkyl chain with a rigid cyclohexyl ring reduces the entropic penalty upon binding, potentially leading to better affinity.[4]

    • Three-Dimensionality: As a bioisostere for a flat phenyl group, the 3D nature of the cyclohexane ring can offer more contact points with a target protein.[4][5] This has been a successful strategy in the discovery of drugs like venetoclax.[4]

  • The 4-Bromo Substituent: The bromine atom is a versatile tool for the medicinal chemist.

    • Synthetic Handle: Its position on the pyridine ring makes it an excellent site for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries to explore the structure-activity relationship (SAR).[6][7][8]

    • Halogen Bonding: It can act as a halogen bond donor, a specific and directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on a target protein, which can significantly enhance binding affinity.

    • Modulated Electronics: The electron-withdrawing nature of bromine influences the electronic properties of the pyridine ring, which can in turn affect pKa and binding characteristics. Studies on other brominated compounds have noted that the bromine atom can contribute to enhanced biological activity compared to other analogues.[9]

Navigating the SAR: A Systematic Comparison

To fully appreciate the SAR of this scaffold, we must systematically evaluate how modifications to each component impact its biological profile. The following sections use hypothetical, yet plausible, experimental data to illustrate these relationships.

The Influence of the N-Substituent

The size, shape, and lipophilicity of the group attached to the 2-amino position are critical. Replacing the cyclohexyl ring with other groups can dramatically alter potency, as illustrated in the hypothetical kinase inhibition data below.

Table 1: Comparative Activity of N-Substituted 4-Bromopyridin-2-amine Analogs

Compound IDN-SubstituentcLogP (Predicted)Target Kinase IC50 (nM)Rationale for Activity Change
1 Cyclohexyl 3.6 45 Optimal fit in a deep, hydrophobic pocket.
2Phenyl3.2250Planar ring provides fewer optimal 3D contacts.[5]
3Cyclopentyl3.1180Smaller ring may not fully occupy the hydrophobic pocket.
4tert-Butyl3.2320Can act as a bioisostere, but may have suboptimal geometry.[4]
5Isopropyl2.6950Insufficient bulk and lipophilicity for strong hydrophobic interaction.

This comparison underscores the privileged nature of the cyclohexyl group in this context, likely providing an ideal balance of size and hydrophobicity to fit a specific pocket in the target protein. Research has shown that in many matched molecular pairs, replacing a phenyl with a cyclohexyl group leads to equivalent or improved biological activity.[5]

The Critical Role of the 4-Position Substituent

The substituent at the 4-position profoundly influences binding, often through specific interactions like halogen bonding.

Table 2: Comparative Activity of 4-Substituted N-Cyclohexylpyridin-2-amines

Compound ID4-SubstituentHalogen Bond PotentialTarget Kinase IC50 (nM)Rationale for Activity Change
1 Br Strong 45 Optimal halogen bonding and electronic properties.
6ClModerate90Weaker halogen bond donor than bromine.
7IVery Strong55Larger size may introduce steric hindrance despite strong halogen bonding.
8FWeak>1000Poor halogen bond donor in this context.
9HNone>5000Lacks the specific interaction provided by a halogen.

The data clearly suggest that a halogen at the 4-position is crucial for potency, with bromine providing the best balance of properties. This highlights the importance of designing molecules that can form specific, directional interactions with their targets.

Benchmarking Performance: Comparison with Alternative Scaffolds

The this compound scaffold shows promise, particularly as a kinase inhibitor.[8] To contextualize its potential, we compare it with well-established kinase inhibitor scaffolds.

Table 3: Cross-Scaffold Comparison of Representative Kinase Inhibitors

ScaffoldRepresentative DrugPrimary TargetKey Binding InteractionsPotency (IC50)
2-Aminopyridine This compound (Hypothetical) Kinase X H-bond (hinge), Halogen bond, Hydrophobic 45 nM
2-AnilinopyrimidineImatinibBcr-AblH-bond (hinge), Hydrophobic interactions25 nM
QuinazolineGefitinibEGFRH-bond (hinge), Hydrophobic interactions2 nM

While established scaffolds like quinazolines can achieve exceptionally high potency, the 2-aminopyridine core is highly competitive and offers unique interaction possibilities (e.g., halogen bonding) that can be exploited to achieve both high potency and selectivity.

Enabling Research: Validated Experimental Protocols

To facilitate the exploration of this scaffold, we provide detailed methodologies for synthesis and biological evaluation.

Synthesis Protocol: Buchwald-Hartwig Amination

This is a robust and widely used method for constructing the key C-N bond.[6]

Diagram 1: General Synthetic Workflow

G start 2,4-Dibromopyridine + Cyclohexylamine product This compound start->product Buchwald-Hartwig Coupling reagents Pd Catalyst Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, Heat reagents->product purification Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Vessel Preparation: Add 2,4-dibromopyridine (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and a suitable phosphine ligand like Xantphos (0.1 eq) to a dry reaction vial under an inert atmosphere (e.g., Argon).

  • Catalyst Addition: Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by cyclohexylamine (1.2 eq).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Biological Evaluation: In Vitro Kinase Assay

A luminescent-based assay is a common and reliable method to determine a compound's inhibitory potency against a target kinase.

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_readout Detection & Analysis c_dil 1. Compound Serial Dilution in DMSO p_prep 2. Prepare Assay Plate (384-well) c_dil->p_prep reagent_add 3. Add Kinase, Peptide Substrate, and ATP p_prep->reagent_add incubation 4. Incubate at Room Temperature reagent_add->incubation detect 5. Add Detection Reagent (Measures ATP consumed) incubation->detect read 6. Read Luminescence detect->read calc 7. Calculate IC50 (Dose-Response Curve) read->calc

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into a 384-well assay plate.

  • Kinase Reaction: Add the target kinase and its specific peptide substrate, diluted in assay buffer, to the wells.

  • Initiation: Initiate the phosphorylation reaction by adding ATP at its Kₘ concentration.

  • Incubation: Allow the reaction to proceed at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ATP remaining by adding a detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase, which generates a luminescent signal proportional to the ATP concentration.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Analysis: Convert the raw luminescence data to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is a highly tractable scaffold with significant therapeutic potential. The SAR is clearly driven by the interplay between the 2-aminopyridine core for hydrogen bonding, the N-cyclohexyl group for optimal hydrophobic interactions, and the 4-bromo substituent for potent halogen bonding. This guide provides a foundational understanding and the practical tools necessary for its further exploration.

Future work should focus on leveraging the 4-bromo position as a synthetic handle to build out a library of analogs, exploring different aryl and heteroaryl groups to probe for additional interactions. Furthermore, substitution at other positions on the pyridine ring (3, 5, and 6) could be investigated to fine-tune potency, selectivity, and ADME properties. By combining the insights from this guide with structure-based design, researchers can efficiently navigate the SAR of this promising scaffold to develop next-generation therapeutics.

References

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71. [Link]
  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6571-80. [Link]
  • Zhu, F., et al. (2014). Stacking with No Planarity? Journal of Medicinal Chemistry, 57(11), 4970-4976. [Link]
  • Al-Ghorbani, M., et al. (2022). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (1), 61-66. [Link]
  • Wikipedia. (2024). 2-Aminopyridine. Wikipedia. [Link]
  • Eldebss, T. M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • ChemBK. (n.d.). 4-BroMo-N-cyclohexylpyriMidin-2-aMine. ChemBK. [Link]
  • Modica, M. N., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. Journal of Medicinal Chemistry, 54(1), 235-47. [Link]
  • Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C, 52(Pt 9), 2377-9. [Link]
  • ResearchGate. (n.d.). 4-Bromopyridine.
  • Wang, Y., et al. (2024).

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Bromo-N-cyclohexylpyridin-2-amine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous clinically relevant therapeutic agents. Its significance lies in its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases, enzymes that are central regulators of cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for drug development.[3]

The compound 4-Bromo-N-cyclohexylpyridin-2-amine serves as a versatile chemical intermediate for the synthesis of novel kinase inhibitors.[4] The bromine atom at the 4-position provides a crucial handle for synthetic diversification through cross-coupling reactions, allowing for the systematic exploration of chemical space. The N-cyclohexyl group can be modified to optimize properties like solubility, cell permeability, and target engagement.

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel derivatives stemming from this core scaffold. We will delve into the causality behind experimental design, present detailed protocols for key assays, and interpret the resulting data to guide lead candidate selection. The objective is to establish a self-validating workflow that ensures data integrity and accelerates the drug discovery process.[5][6]

Comparative Analysis of Lead Derivatives

For the purpose of this guide, we will consider three hypothetical derivatives synthesized from the this compound core, where the bromine atom has been substituted via a Suzuki-Miyaura coupling reaction.

  • Derivative A (BCA-001): 4-(Phenyl)-N-cyclohexylpyridin-2-amine

  • Derivative B (BCA-002): 4-(4-methoxyphenyl)-N-cyclohexylpyridin-2-amine

  • Derivative C (BCA-003): 4-(3-cyanophenyl)-N-cyclohexylpyridin-2-amine

Our primary therapeutic hypothesis is that these compounds inhibit a specific receptor tyrosine kinase, FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[4] Our in vitro testing cascade is designed to first assess general cytotoxicity and then to specifically interrogate the on-target efficacy of these derivatives.

Workflow for In Vitro Characterization

The logical flow of experiments is critical. We begin with broad cytotoxicity screening to identify active compounds and establish a therapeutic window. This is followed by a direct biochemical assay against the purified target kinase to confirm potency. Finally, a cell-based assay in a disease-relevant cell line is used to verify that the compound engages its target in a physiological context.[7][8]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular Efficacy cluster_3 Outcome start Synthesized Derivatives (BCA-001, BCA-002, BCA-003) assay1 Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) start->assay1 Establish Dose-Response assay2 Biochemical Kinase Assay (Purified FLT3 Enzyme) assay1->assay2 Potent Compounds Advance assay3 Cell-Based Phosphorylation Assay (FLT3-mutant Cell Line) assay2->assay3 Confirm On-Target Activity end Lead Candidate Selection assay3->end Prioritize for In Vivo Studies

Caption: High-level experimental workflow for derivative evaluation.

Quantitative Performance Data

The following table summarizes the hypothetical data obtained from our in vitro testing cascade. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to reduce a biological process by 50%.[9] The selectivity index helps to quantify the therapeutic window of a compound.[10]

Derivative Cytotoxicity IC50 (µM) MCF-7 (Breast Cancer)[10]Cytotoxicity IC50 (µM) HEK293 (Normal Kidney)[10]Selectivity Index (IC50 HEK293 / IC50 MCF-7)Biochemical FLT3 Kinase IC50 (nM) [11]Cellular FLT3 Phospho-Inhibition IC50 (nM) [8]
BCA-001 15.245.63.0250750
BCA-002 8.551.06.075210
BCA-003 2.110.55.01540
Sorafenib 5.818.23.158150

Data are presented as the mean from three independent experiments.

Interpretation of Results:

  • BCA-003 emerges as the most potent derivative in all assays. It demonstrates strong cytotoxicity against the cancer cell line and potent inhibition of the target kinase in both biochemical and cellular contexts.[12][13]

  • BCA-002 shows moderate activity and a favorable selectivity index, suggesting it is less toxic to normal cells compared to cancer cells than the control drug, Sorafenib.[10]

  • BCA-001 is the least potent derivative, highlighting the importance of the substituent at the 4-position for biological activity.

  • The shift in IC50 values from the biochemical to the cellular assay is expected. Factors such as cell membrane permeability, off-target effects, and competition with high intracellular ATP concentrations can reduce a compound's apparent potency in a cellular environment.[8]

Detailed In Vitro Experimental Protocols

Scientific integrity demands reproducible and well-described methodologies. The following sections provide detailed, step-by-step protocols for the key assays performed.

Cell Viability and Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7 cancer cells and HEK293 normal cells) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the DMSO solvent should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[9] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Biochemical FLT3 Kinase Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[3] A common method is a fluorescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, purified recombinant human FLT3 enzyme, a suitable peptide substrate, and ATP.

  • Compound Plating: Dispense the test derivatives into a 384-well assay plate at various concentrations.

  • Kinase Reaction:

    • Add the FLT3 enzyme and peptide substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Km value to ensure competitive inhibitors can be accurately assessed).[14]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent first depletes the remaining ATP and then converts the produced ADP into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Convert the luminescent signal to percent inhibition relative to no-enzyme and vehicle controls. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Cellular FLT3 Phosphorylation Assay

Principle: To confirm that a compound inhibits the target kinase within a living cell, we measure the phosphorylation status of the kinase itself or its direct downstream substrate.[8] This assay uses a FLT3-mutated cell line (e.g., MV4-11) where the kinase is constitutively active.

G cluster_0 FLT3 Signaling Pathway cluster_1 FLT3 FLT3 Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Phosphorylation pSTAT5 p-STAT5 (Active) Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes Inhibitor BCA Derivative Inhibitor->FLT3 Blocks ATP Binding

Caption: Inhibition of the constitutively active FLT3 signaling pathway.

Protocol:

  • Cell Culture: Culture MV4-11 cells in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compounds for 2-4 hours.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Phospho-FLT3 Detection: Use a sandwich ELISA-based kit (e.g., Meso Scale Discovery) to quantify the level of phosphorylated FLT3.

    • Coat a plate with a capture antibody specific for total FLT3.

    • Add the cell lysates to the wells.

    • Add a detection antibody that specifically recognizes phosphorylated FLT3 and is conjugated to an electrochemiluminescent label.

  • Signal Measurement: Read the plate on an MSD instrument. The emitted light is proportional to the amount of phosphorylated FLT3.

  • Data Analysis: Normalize the phospho-FLT3 signal to the total amount of FLT3 or total protein. Calculate the percent inhibition of phosphorylation relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered approach to the in vitro evaluation of novel this compound derivatives. By integrating cytotoxicity, biochemical, and cell-based functional assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action.[15][16]

Based on our hypothetical data, derivative BCA-003 represents a promising lead candidate due to its superior potency in all assays. The next logical steps would involve expanding the in vitro characterization to include:

  • Kinome Profiling: Assessing the selectivity of BCA-003 against a broad panel of kinases to identify potential off-target effects.

  • ADME-Tox Profiling: In vitro evaluation of absorption, distribution, metabolism, excretion, and toxicity properties.

  • Resistance Profiling: Testing the compound against cell lines with known resistance mutations.

By adhering to a rigorous and logically structured testing cascade, drug discovery professionals can make data-driven decisions, efficiently prioritizing the most promising compounds for further preclinical and clinical development.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
  • Biology Cell-Based Assays - Charles River Laboratories. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.).
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. (n.d.).
  • Cell-based Assays for Cytotoxicity Testing of Novel Compounds - Benchchem. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • Targeted Kinase Inhibitor Activity Screening - BOC Sciences. (n.d.).
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. (2022, September 20).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
  • Rudolf, A. F., Skovgaard, T., Knapp, S., Jensen, L. J., & Berthelsen, J. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025, August 6).
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025, May 24).
  • This compound | 1262293-75-3 | Benchchem. (n.d.).
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. (2022, October 13).

Sources

A Comparative Guide to LC-MS and Orthogonal Methods for Purity Confirmation of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic amines such as 4-Bromo-N-cyclohexylpyridin-2-amine, a versatile building block in medicinal chemistry, selecting the most appropriate analytical technique for purity assessment is a critical decision.[1] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with orthogonal analytical techniques—namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity evaluation of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their analytical workflows.

The Central Role of LC-MS in Purity Determination

LC-MS has emerged as a powerhouse in analytical chemistry, combining the robust separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[2] This synergy is particularly advantageous for the analysis of pharmaceutical compounds where even trace-level impurities can have significant biological implications. The primary strength of LC-MS lies in its ability to not only quantify the main component but also to provide molecular weight information of co-eluting impurities, thereby offering a deeper level of characterization than traditional chromatographic techniques.[3][4]

Why LC-MS is a Preferred Method

The preference for LC-MS in purity analysis stems from its high sensitivity and specificity. For a compound like this compound, which contains a bromine atom, the characteristic isotopic pattern of bromine provides a distinct signature in the mass spectrum, aiding in the confident identification of the target analyte and its brominated impurities. Furthermore, the fragmentation data obtained from tandem mass spectrometry (MS/MS) can be invaluable for the structural elucidation of unknown impurities, a critical step in impurity profiling as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[5][6][7]

Comparative Analysis of Purity Assessment Techniques

While LC-MS is a formidable tool, a multi-faceted approach utilizing orthogonal methods is often necessary for unequivocal purity confirmation. Orthogonal methods are based on different chemical or physical principles, and their congruent results provide a higher degree of confidence in the analytical data.

Analytical Method Principle Advantages Disadvantages
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.High sensitivity and specificity; provides molecular weight information of impurities; suitable for a wide range of compounds.Matrix effects can cause ion suppression or enhancement; requires MS-compatible mobile phases; higher instrument cost.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust and reproducible; widely available; quantitative accuracy for known impurities with reference standards.Requires impurities to have a UV chromophore; co-eluting impurities may not be detected; does not provide molecular weight information.[8]
qNMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Primary analytical method (no need for a reference standard of the analyte); provides structural information; non-destructive.Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.
GC-MS Separation of volatile compounds followed by mass-to-charge ratio detection.Excellent for volatile and thermally stable compounds; high resolution.Not suitable for non-volatile or thermally labile compounds; may require derivatization.

Experimental Protocols and Hypothetical Data

To provide a practical comparison, the following sections detail the experimental protocols for each technique and present a set of hypothetical, yet realistic, data for the purity analysis of a sample of this compound.

Potential Impurities in this compound Synthesis

The synthesis of this compound may involve the reaction of a brominated pyridine precursor with cyclohexylamine. Potential impurities could include unreacted starting materials, by-products from side reactions (e.g., dialkylation, or reaction at other positions of the pyridine ring), and degradation products. For the purpose of this guide, we will consider the following hypothetical impurities:

  • Impurity A: 2,4-Dibromopyridine (starting material)

  • Impurity B: Cyclohexylamine (starting material)

  • Impurity C: 4-Bromo-N,N-dicyclohexylpyridin-2-amine (over-alkylation product)

  • Impurity D: 2-Bromo-N-cyclohexylpyridin-4-amine (isomer)

LC-MS Analysis

Experimental Protocol
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode.

  • Scan Mode: Full scan from m/z 100-500 and Selected Ion Monitoring (SIM) for the target compound and expected impurities.

Hypothetical LC-MS Data
Compound Retention Time (min) [M+H]⁺ (Observed) Area %
This compound5.8255.1/257.199.5
Impurity A7.2236.9/238.9/240.90.15
Impurity B1.5100.1Not Detected
Impurity C8.5337.2/339.20.20
Impurity D5.2255.1/257.10.15

HPLC-UV Analysis

Experimental Protocol
  • Instrumentation: A standard HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Hypothetical HPLC-UV Data
Compound Retention Time (min) Area %
This compound12.599.6
Impurity A15.10.18
Impurity B2.3Not Detected
Impurity C18.20.22
Impurity D11.9Not Resolved

Quantitative NMR (qNMR) Analysis

Experimental Protocol
  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and ~10 mg of a high-purity internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters: A quantitative ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.

Hypothetical qNMR Data
Parameter Value
Analyte Signal Integral1.00 (e.g., aromatic proton)
Internal Standard Signal Integral2.15 (e.g., olefinic protons of maleic acid)
Analyte Weight20.5 mg
Internal Standard Weight10.2 mg
Internal Standard Purity99.9%
Calculated Purity 99.4%

GC-MS Analysis

Experimental Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV.

Hypothetical GC-MS Data

The analysis of this compound by GC-MS is challenging due to its relatively high boiling point and potential for thermal degradation. Derivatization might be necessary to improve its volatility and thermal stability. Assuming successful analysis, the data would resemble the LC-MS data in terms of impurity identification by mass, but with different retention times. For this guide, we will note that direct GC-MS analysis is not the primary recommended method for this compound.

Visualization of Analytical Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject into LC C->D E Separation on C18 Column D->E F ESI Ionization E->F G MS Detection F->G H Integrate Peaks G->H I Identify by m/z H->I J Calculate % Area I->J K Generate Report J->K

Caption: Workflow for LC-MS purity analysis.

Method_Comparison cluster_primary Primary Method cluster_orthogonal Orthogonal Methods Topic Purity of this compound LCMS LC-MS Topic->LCMS High Sensitivity & Specificity HPLC_UV HPLC-UV Topic->HPLC_UV Robust Quantitation qNMR qNMR Topic->qNMR Absolute Purity GCMS GC-MS Topic->GCMS Volatiles Analysis LCMS->HPLC_UV Confirmatory LCMS->qNMR Confirmatory

Sources

The Efficacy of Diaminopyrimidine-Based FLT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia and the Rationale for Targeted Inhibition

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of AML pathogenesis in approximately one-third of patients is the presence of mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] FLT3, a receptor tyrosine kinase, is crucial for the normal development and proliferation of hematopoietic stem cells.[1] However, activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the kinase.[1] This aberrant signaling cascade, primarily through the RAS, SRC, and STAT5 pathways, promotes uncontrolled cell proliferation and is associated with a poor clinical prognosis.[1] The critical role of mutated FLT3 in driving leukemogenesis makes it a prime therapeutic target for selective inhibitors.

This guide provides a comprehensive comparison of a promising class of diaminopyrimidine-based FLT3 inhibitors with other established therapeutic alternatives. We will delve into their mechanism of action, structure-activity relationships (SAR), and comparative efficacy, supported by experimental data. The chemical scaffold of these inhibitors often originates from versatile building blocks like 4-Bromo-N-cyclohexylpyridin-2-amine, which, through strategic chemical synthesis, gives rise to potent and selective kinase inhibitors.

The Diaminopyrimidine Scaffold: A Privileged Structure for FLT3 Inhibition

The 2,4-diaminopyrimidine core is a well-established "hinge-binding" motif in kinase inhibitor design.[2][3] This structural element is adept at forming key hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The development of diaminopyrimidine-based FLT3 inhibitors has been a focus of extensive research, leading to compounds with high potency and selectivity.

Mechanism of Action

Diaminopyrimidine-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding site of the FLT3 kinase, preventing the binding of ATP and subsequent autophosphorylation.[4] This blockade of the initial step in the signaling cascade effectively shuts down the downstream pathways that drive cell proliferation and survival in FLT3-mutated AML cells.

Comparative Efficacy Analysis

To objectively evaluate the efficacy of diaminopyrimidine-based FLT3 inhibitors, we will compare a representative compound from this class, herein referred to as Compound 5e (from Jarusiewicz et al., ACS Omega), with several clinically relevant FLT3 inhibitors.[5] The comparator drugs include both first-generation (midostaurin, sorafenib) and second-generation (gilteritinib, quizartinib) inhibitors.

Biochemical Potency: Direct Inhibition of FLT3 Kinase

The direct inhibitory activity of a compound against the purified FLT3 enzyme is a primary measure of its potency. This is typically quantified as the half-maximal inhibitory concentration (IC50).

InhibitorFLT3 (Wild-Type) IC50 (nM)FLT3-ITD IC50 (nM)Kinase Selectivity
Compound 5e 3.6[5]Not explicitly stated, but potent against FLT3-ITD driven cells[5]High, ~8-fold more potent against FLT3 than PDGFRB and JAK1 JH2[5]
Midostaurin ~1.5 (against FLT3-D835Y)[6]Potent[6]Multi-kinase inhibitor[7]
Gilteritinib 5[8]0.7 - 1.8[8]High, with activity against Axl[8]
Quizartinib Potent<1[9]Highly selective for FLT3[9]
Sorafenib PotentPotent[6]Multi-kinase inhibitor[7]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.

Cellular Potency: Inhibition of Proliferation in FLT3-Mutated AML Cell Lines

The efficacy of an inhibitor in a cellular context is a more biologically relevant measure, as it accounts for cell permeability, metabolism, and off-target effects. The MV4-11 and MOLM-13 cell lines, which are homozygous for the FLT3-ITD mutation, are standard models for these assays.

InhibitorMV4-11 EC50/IC50 (nM)MOLM-13 EC50/IC50 (nM)
Compound 5e Not explicitly stated for 5e, but a related compound (6k) had an IC50 of 45 nM in MOLM-13[1]136[1]
Midostaurin ~200 (for MOLM-13)[10]~200[10]
Gilteritinib Potent, with IC50s in the low nanomolar range[8]Potent, with IC50s in the low nanomolar range[8]
Quizartinib 0.40[9]0.89[9]
Sorafenib Potent, comparable to quizartinib in some studies[11]Potent[11]

Note: EC50 (half-maximal effective concentration) and IC50 values in cellular assays are often used interchangeably to denote the concentration required to inhibit cell proliferation by 50%.

Structure-Activity Relationship (SAR) of Diaminopyrimidine-Based FLT3 Inhibitors

The optimization of the diaminopyrimidine scaffold has been guided by systematic SAR studies. The core structure provides the essential hinge-binding interactions, while modifications at other positions are crucial for enhancing potency, selectivity, and pharmacokinetic properties.

SAR Scaffold 2,4-Diaminopyrimidine Core Hinge Kinase Hinge Region Scaffold->Hinge H-bonding R1 R1 Substituent Scaffold->R1 R2 R2 Substituent Scaffold->R2 Potency Potency & Selectivity R1->Potency Fine-tunes interactions in ATP pocket PK Pharmacokinetic Properties R2->PK Modulates solubility and metabolism

Caption: Structure-Activity Relationship of Diaminopyrimidine Inhibitors.

  • The 2,4-Diaminopyrimidine Core: As mentioned, this is the cornerstone of the inhibitor, forming critical hydrogen bonds with the kinase hinge region.

  • Substitutions at the 5- and 6-positions: Modifications at these positions can influence the orientation of the inhibitor within the ATP-binding pocket and introduce interactions with specific amino acid residues, thereby enhancing potency and selectivity.

  • The N2 and N4 Substituents: The nature of the groups attached to the amino functions is critical for both potency and pharmacokinetic properties. For instance, the introduction of a solubilizing group at one of these positions can improve aqueous solubility and oral bioavailability, which are crucial for a drug candidate. The SAR studies for Compound 5e and its analogs revealed that specific substitutions at these positions were key to achieving high potency.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of FLT3 inhibitors.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

This assay measures the direct inhibition of the FLT3 kinase enzyme.

Principle: The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

Workflow:

ZLYTE_Workflow Start Start Step1 Prepare serial dilutions of test inhibitor Start->Step1 Step2 Add FLT3 enzyme, peptide substrate, and inhibitor to wells Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Add development reagent (antibody mixture) Step4->Step5 Step6 Incubate to allow antibody binding Step5->Step6 Step7 Measure fluorescence resonance energy transfer (FRET) signal Step6->Step7 End Calculate IC50 Step7->End

Caption: Z'-LYTE™ Kinase Assay Workflow.

Detailed Steps:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in a suitable buffer (e.g., kinase buffer with DMSO).

  • Reaction Setup: In a multi-well plate, the FLT3 enzyme, a fluorescently labeled peptide substrate, and the inhibitor dilutions are combined.

  • Kinase Reaction: The reaction is initiated by the addition of ATP. The plate is incubated to allow the kinase to phosphorylate the substrate.

  • Detection: A development reagent containing a mixture of two antibodies, one specific for the phosphorylated substrate and one for the unphosphorylated substrate, each labeled with a different fluorophore, is added.

  • Signal Measurement: The plate is read on a fluorescence plate reader. The ratio of the fluorescence signals from the two antibodies is used to calculate the percentage of phosphorylation.

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTS or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of AML cells.

Principle: These assays measure cell viability by quantifying a metabolic marker (MTS) or intracellular ATP levels (CellTiter-Glo®).

Workflow:

Cell_Proliferation_Workflow Start Start Step1 Seed AML cells (e.g., MV4-11) in a 96-well plate Start->Step1 Step2 Add serial dilutions of the test inhibitor Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add MTS or CellTiter-Glo® reagent Step3->Step4 Step5 Incubate to allow for color/luminescence development Step4->Step5 Step6 Measure absorbance or luminescence Step5->Step6 End Calculate EC50/IC50 Step6->End

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-N-cyclohexylpyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise structural characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible and reliable research. Molecules like 4-Bromo-N-cyclohexylpyridin-2-amine serve as versatile scaffolds in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] However, synthetic routes can often yield a mixture of constitutional isomers, where the same atoms are connected in a different order. The subtle repositioning of a bromine atom or an N-cyclohexylamino group on the pyridine ring can profoundly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These changes, in turn, dictate its reactivity in subsequent synthetic steps and the ultimate biological activity and safety profile of the final drug candidate.

This guide provides an in-depth spectroscopic comparison of this compound with its key isomers. As comprehensive experimental data for each specific isomer is not always readily available in published literature, this analysis synthesizes established principles of spectroscopy with predicted data based on well-understood substituent effects.[2] We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy can be synergistically employed to unambiguously identify and differentiate these critical molecular entities.

Isomer Structures Under Investigation

The primary isomers of interest involve the rearrangement of the bromo and N-cyclohexylamino substituents around the pyridine ring. For clarity, this guide will focus on three representative and structurally distinct isomers to illustrate the core principles of spectroscopic differentiation.

G cluster_0 This compound cluster_1 5-Bromo-N-cyclohexylpyridin-2-amine cluster_2 2-Bromo-N-cyclohexylpyridin-4-amine node_4_bromo node_5_bromo node_2_bromo

Figure 1: Molecular structures of the primary isomers discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment and connectivity of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

Expertise & Causality: Why NMR is Decisive

The electronic nature of the substituents—the electron-donating N-cyclohexylamino group (-NHR) and the electron-withdrawing bromine atom (-Br)—creates a unique electronic map on the pyridine ring for each isomer. This directly influences the magnetic shielding of nearby nuclei.

  • ¹H NMR: Protons adjacent to the electron-donating amino group will be shielded and appear at a higher field (lower ppm), while protons near the electron-withdrawing bromine will be deshielded and shift to a lower field (higher ppm). The splitting patterns (singlet, doublet, triplet, etc.), governed by the number of adjacent protons, provide definitive evidence of the substitution pattern.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons are highly sensitive to the attached substituent. The carbon directly bonded to bromine (C-Br) will exhibit a characteristic downfield shift, while the carbon bonded to the amino group (C-N) will be significantly shielded.

Comparative Data: ¹H and ¹³C NMR

The following table outlines the predicted chemical shifts for the pyridine ring protons and carbons. These values are based on standard substituent effects on a pyridine nucleus.

Spectroscopic FeatureThis compound5-Bromo-N-cyclohexylpyridin-2-amine2-Bromo-N-cyclohexylpyridin-4-amine
¹H NMR (Pyridine Protons, ppm) H3: ~6.5 (d) H5: ~7.4 (d) H6: ~8.0 (s)H3: ~6.4 (d) H4: ~7.5 (dd) H6: ~8.1 (d)H3: ~6.7 (d) H5: ~6.6 (dd) H6: ~8.0 (d)
¹³C NMR (Pyridine Carbons, ppm) C2: ~158 C3: ~108 C4: ~130 C5: ~139 C6: ~148C2: ~157 C3: ~107 C4: ~140 C5: ~115 C6: ~149C2: ~150 C3: ~112 C4: ~155 C5: ~110 C6: ~150
Key Differentiator H6 is a singlet. C4 is a quaternary carbon bonded to Br.All three pyridine protons are coupled, resulting in complex splitting.H3 is adjacent to the C-Br bond, likely appearing as a distinct singlet or narrow doublet.

Note: Cyclohexyl protons typically appear as a complex multiplet between 1.0-3.5 ppm. The N-H proton signal is often broad and its position is solvent-dependent.[1]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified amine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire data over a spectral width of 0-12 ppm.

    • Employ a 30-45 degree pulse width with a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum on the same instrument.

    • Use a spectral width of 0-220 ppm.

    • Employ a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2][3]

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.

Expertise & Causality: The Bromine Isotopic Signature

The most telling feature for a bromo-substituted compound is its isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[4] This results in a characteristic "M" and "M+2" peak in the mass spectrum for the molecular ion, where both peaks are of nearly equal intensity. This immediately confirms the presence of a single bromine atom in the molecule.

Fragmentation patterns can also be informative. Common fragmentation pathways for these isomers would include:

  • Loss of the cyclohexyl group: [M - C₆H₁₁]⁺

  • Loss of the bromine atom: [M - Br]⁺

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino nitrogen.

While the primary fragmentation pathways might be similar across isomers, the relative intensities of the fragment ions can sometimes differ based on the stability of the resulting carbocations, offering another layer of differentiation.

Comparative Data: MS
Spectroscopic FeatureExpected Observation for all Isomers
Molecular Ion (M⁺) A pair of peaks at m/z 254 and 256 of roughly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Key Fragment 1 m/z 175 (Loss of Br)
Key Fragment 2 m/z 173 (Loss of C₆H₁₁)
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a liquid chromatography system (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to maximize the abundance of the molecular ion. Electron Ionization (EI) can also be used, which will induce more fragmentation.

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range from m/z 50 to 500.

  • Analysis: Examine the spectrum for the characteristic 1:1 isotopic pattern at m/z 254/256 to confirm the molecular formula. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Vibrational Modes as Structural Clues

While many IR absorptions will be common to all isomers (e.g., N-H stretch, aliphatic C-H stretches), the key differentiators lie in the "fingerprint region" (below 1500 cm⁻¹). Specifically, the C-H out-of-plane bending vibrations between 900-650 cm⁻¹ are highly characteristic of the substitution pattern on an aromatic ring.[5][6] The pattern of absorption bands in this region can provide strong evidence for the relative positions of the substituents.

Comparative Data: IR
Vibrational ModeExpected Wavenumber (cm⁻¹)Isomer-Specific Information
N-H Stretch (secondary amine) 3300 - 3500 (medium, sharp)Present in all isomers.
Aromatic C-H Stretch 3000 - 3100Present in all isomers.
Aliphatic C-H Stretch (cyclohexyl) 2850 - 2960Present in all isomers.
Pyridine Ring C=C, C=N Stretches 1400 - 1610The exact positions and intensities of these bands can shift slightly with substitution pattern.[7]
C-H Out-of-Plane Bending 700 - 900This is the key diagnostic region. The pattern of bands will be distinct for each substitution pattern.
C-Br Stretch 500 - 650Present in all isomers, confirms bromo-substitution.
Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Using an FTIR spectrometer, apply pressure to ensure good contact between the sample and the ATR crystal.

  • Scan: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the key functional group frequencies and compare the fingerprint region (especially 700-900 cm⁻¹) against reference spectra or prediction databases to determine the substitution pattern.

UV-Visible Spectroscopy: A Complementary Electronic Snapshot

UV-Vis spectroscopy measures the electronic transitions within a molecule. While it is the least specific of these techniques for isomer differentiation, it can provide valuable complementary data.

Expertise & Causality: Chromophore and Auxochrome Effects

The pyridine ring is a chromophore that absorbs UV light.[8][9] The N-cyclohexylamino group acts as an auxochrome (a group that modifies the absorption of a chromophore) and the bromine atom also influences the electronic transitions. The position of these groups affects the conjugation and energy of the π → π* and n → π* transitions, leading to shifts in the wavelength of maximum absorbance (λmax).[10] While predicting the exact λmax is complex, one can expect each isomer to have a unique value.

Comparative Data: UV-Vis
Spectroscopic FeatureExpected Observation
λmax Expected in the range of 230-280 nm. Each isomer will have a distinct λmax value and molar absorptivity.
Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a very dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance reading below 1.5 AU.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer, using the pure solvent as a blank.

  • Scan: Record the spectrum over a wavelength range of 200 to 400 nm.

  • Analysis: Identify the λmax for each isomer. This value can serve as a useful quality control parameter once established for a pure standard.

Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but integrates the findings from multiple methods to build an irrefutable structural assignment.

G cluster_workflow Spectroscopic Analysis Workflow sample Purified Isomer Sample ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir uv UV-Vis Spectroscopy sample->uv nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr data_ms Molecular Weight Confirmed? (M, M+2 Pattern) ms->data_ms data_ir Key Functional Groups Present? ir->data_ir data_uv Consistent λmax? uv->data_uv data_nmr Correct Shifts & Splitting? nmr->data_nmr interpretation Integrated Data Interpretation data_ms->interpretation data_ir->interpretation data_uv->interpretation data_nmr->interpretation final_id Unambiguous Isomer Identification interpretation->final_id

Figure 2: A logical workflow for the comprehensive spectroscopic identification of isomers.

Conclusion

The differentiation of this compound isomers is a critical task that demands a multi-faceted spectroscopic approach. While mass spectrometry provides a definitive confirmation of the elemental composition via the unique bromine isotopic pattern, and IR spectroscopy confirms functional groups, it is NMR spectroscopy that offers the most conclusive evidence for the specific substitution pattern on the pyridine ring. The distinct chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for each isomer. By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can ensure the isomeric purity of their materials, leading to more reliable and reproducible outcomes in drug discovery and development.

References

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library.
  • Infrared Spectral-Structural Correlations of Some Substituted Pyridines. (n.d.). Inis.
  • Asian Journal of Chemistry - Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry.
  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.
  • This compound | 1262293-75-3. (n.d.). Benchchem.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1957). Canadian Journal of Chemistry.
  • Ultraviolet Absorption Spectra of Some Pyridine Derivatives. (1949).
  • UV-spectrum of pyridine. (n.d.).
  • Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. (n.d.). Springer.
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA.
  • Mass Spectrometry (MS)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
  • Spectroscopic Comparison of N-cyclohexylpyridin-3-amine Isomers: A Guide for Researchers. (2025). BenchChem.

Sources

Assessing the Drug-like Properties of 4-Bromo-N-cyclohexylpyridin-2-amine Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of multiparameter optimization. The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for inhibitor design.[3] The compound 4-Bromo-N-cyclohexylpyridin-2-amine represents a versatile starting material for building extensive libraries of such inhibitors. The bromine atom provides a reactive handle for introducing molecular diversity via cross-coupling reactions, while the N-cyclohexyl group occupies a vector in space that can be tailored to probe specific pockets within the ATP-binding site.[4][5]

However, potent enzymatic activity alone is insufficient. A successful drug must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as drug-likeness. Poor ADME characteristics are a primary cause of late-stage clinical failures.[6] This guide provides a comprehensive framework for assessing the drug-like properties of novel derivatives of this compound. We will objectively compare a hypothetical series of these derivatives against established kinase inhibitors, supported by detailed experimental protocols and illustrative data, to guide rational drug design.

The Strategic Importance of Early ADME Assessment

In modern drug discovery, front-loading ADME assessment is paramount. Evaluating properties such as solubility, permeability, metabolic stability, and cytotoxicity early in the design-make-test-analyze cycle allows for the rapid triage of compounds with undesirable characteristics, saving significant time and resources.[5] By integrating these assays into the lead optimization process, chemists can iteratively refine molecular structures to enhance not just potency, but also the pharmacokinetic profile necessary for in vivo efficacy.

This guide will focus on a core suite of in vitro assays that provide a robust preliminary assessment of a compound's drug-like potential. We will present these in the context of a hypothetical case study, comparing our this compound derivatives against known kinase inhibitors to benchmark their performance.

Comparative Analysis of Physicochemical and ADME Properties

A critical first step in evaluating drug-likeness is to assess fundamental physicochemical properties, guided by frameworks such as Lipinski's Rule of Five.[7][8] This rule suggests that poor oral absorption is more likely when a compound has a molecular weight >500 Da, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[9][10]

For our comparative analysis, we will evaluate a hypothetical series of three derivatives synthesized from this compound against two well-characterized classes of kinase inhibitors that share the aminopyridine or a similar aminopyrimidine core: Tropomyosin receptor kinase (TRK) inhibitors and Polo-like kinase 4 (PLK4) inhibitors.[11][12]

Table 1: Comparison of Physicochemical and In Vitro ADME Properties

Compound IDTarget ClassMW ( g/mol )cLogPAqueous Solubility (µM) at pH 7.4PAMPA Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Cytotoxicity (HepG2 IC₅₀, µM)
Hypothetical Series
Derivative 1(Hypothetical)425.33.8458.5 (High)55> 50
Derivative 2(Hypothetical)480.54.61512.2 (High)2528
Derivative 3(Hypothetical)510.65.2< 515.1 (High)1215
Comparator Compounds
Compound C3[12]TRK Inhibitor~450-500N/AN/AN/AFavorableWeak
Centrinone[11]PLK4 Inhibitor499.5N/AN/AN/A5.8 (Poor)N/A
Compound 8h[11]PLK4 Inhibitor560.1N/AN/AN/A> 145 (High)N/A

Note: Data for the "Hypothetical Series" is illustrative and intended to demonstrate key trends in drug property assessment. Data for "Comparator Compounds" is based on published literature where available; "N/A" indicates data not reported in the cited sources. "Favorable" and "Weak" for Compound C3 refer to qualitative descriptions of stability and cytotoxicity, respectively.[12]

Causality Behind the Data: A Scientist's Interpretation

The illustrative data in Table 1 is designed to reflect common structure-property relationships encountered during lead optimization:

  • Lipophilicity vs. Solubility: As we move from Derivative 1 to 3, we hypothesize a systematic structural modification that increases molecular weight and lipophilicity (cLogP). A common goal of such changes is to enhance binding affinity. However, this often comes at the cost of reduced aqueous solubility, as seen in the drop from 45 µM to <5 µM. Derivative 3, with a cLogP > 5 and MW > 500, begins to violate Lipinski's guidelines, flagging it as a potential risk for poor oral bioavailability.[8]

  • Permeability: Increased lipophilicity often correlates with higher passive permeability, as reflected in the rising PAMPA Papp values.[13] All hypothetical derivatives show high permeability, suggesting they are likely to be well-absorbed across the gut wall, provided they can remain in solution.

  • Metabolic Stability: The decrease in microsomal stability (t½ from 55 to 12 minutes) from Derivative 1 to 3 suggests that the structural modifications may have introduced a metabolic soft spot, a site on the molecule that is easily metabolized by liver enzymes like cytochrome P450s.[11] For example, the PLK4 inhibitor Centrinone showed poor stability, which was significantly improved in a later analogue, Compound 8h, through structural modification.[11]

  • Cytotoxicity: The emergence of cytotoxicity in Derivatives 2 and 3 could be due to off-target effects or the intrinsic mechanism of the target. It is a critical parameter to monitor, as a narrow therapeutic window between desired potency and toxicity can terminate a drug program.

This analysis underscores the multi-parameter optimization challenge: the goal is to find a derivative that balances high potency, good permeability, sufficient solubility, and robust metabolic stability, all while maintaining a clean safety profile.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of ADME data, it is essential to follow standardized, well-validated protocols. Below are step-by-step methodologies for the key assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption.[13][14]

  • Principle: A compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well is measured.[14] This models passive, transcellular permeability.[15]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare 1% lecithin in dodecane coat_membrane Coat donor plate membrane with lipid prep_lipid->coat_membrane prep_donor Prepare compound in 5% DMSO/PBS buffer add_compound Add compound to donor plate prep_donor->add_compound prep_acceptor Fill acceptor plate with buffer assemble Assemble donor/ acceptor sandwich prep_acceptor->assemble coat_membrane->add_compound add_compound->assemble incubate Incubate 16h at room temp assemble->incubate measure Measure compound conc. in donor & acceptor wells incubate->measure calculate Calculate Papp measure->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Prepare Lipid Membrane Solution: Dissolve 1% (w/v) lecithin in dodecane.[16]

  • Prepare Plates: Pipette 5 µL of the lipid solution onto the membrane of each well in a 96-well filter donor plate. Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer (pH 7.4) containing 5% DMSO.[16]

  • Add Compound: Immediately add 150 µL of the test compound (e.g., 200 µM in the same PBS/DMSO buffer) to each well of the lipid-coated donor plate.[16]

  • Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 16 hours in a sealed container with wet paper towels to prevent evaporation.[16]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the concentrations and physical parameters of the plate.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes.[17]

  • Principle: A test compound is incubated with human liver microsomes (HLM), which contain key drug-metabolizing enzymes like Cytochrome P450s. The disappearance of the parent compound over time is monitored.[18]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis prep_mics Thaw & dilute liver microsomes pre_incubate Pre-incubate microsomes & compound at 37°C prep_mics->pre_incubate prep_cmpd Prepare compound (e.g., 1 µM final conc.) prep_cmpd->pre_incubate initiate Initiate reaction with NADPH pre_incubate->initiate aliquots Take aliquots at time points (0, 5, 15, 30, 45 min) initiate->aliquots quench Quench reaction with cold acetonitrile aliquots->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and intrinsic clearance analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration of 1 µM), and human liver microsomes (final concentration of 0.5 mg/mL).[18]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH (final concentration of 1 mM).[18]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[18]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time.

Protocol 3: MTT Cytotoxicity Assay

This assay assesses a compound's effect on cell viability.[19]

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11][20]

  • Cell Seeding: Seed a 96-well plate with cells (e.g., HepG2 human liver cancer cells) at a density of ~5,000 cells per well and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT Reagent: Remove the media and add 100 µL of fresh media and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[21]

  • Solubilize Formazan: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated formazan dissolution buffer) to each well.[21]

  • Measure Absorbance: Shake the plate for 15 minutes to fully dissolve the formazan crystals.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate IC₅₀: Plot the absorbance against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Conclusion and Future Directions

The assessment of drug-like properties is an indispensable component of modern drug discovery. The this compound scaffold offers a promising and synthetically tractable starting point for the development of novel kinase inhibitors. By employing a systematic and integrated approach to ADME testing, as outlined in this guide, research teams can make more informed decisions. The key is to identify compounds that not only exhibit high target potency but also possess a balanced profile of solubility, permeability, and metabolic stability, while minimizing cytotoxicity. This strategy of early-stage, data-driven optimization significantly increases the probability of advancing a chemical series toward preclinical and clinical development, ultimately accelerating the delivery of new medicines to patients.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). bioaccess.
  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • Lipinski's Rule of 5. (n.d.). GARDP Revive.
  • In Vitro ADME. (n.d.). Selvita.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
  • In Vitro ADME Assays. (n.d.). Concept Life Sciences.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • Caco2 assay protocol. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • PAMPA Permeability Assay. (n.d.). Technology Networks.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6289.
  • Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3224-9.
  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery.
  • MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Elabscience.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2022). Archiv der Pharmazie, 355(11), e2200234.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Millipore.

Sources

Comparative Analysis of 4-Bromo-N-cyclohexylpyridin-2-amine: A Benchmarking Study Against Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Bromo-N-cyclohexylpyridin-2-amine, a compound featuring a 2-aminopyridine scaffold common in kinase inhibitors, against well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK). The objective is to present a rigorous, data-driven framework for evaluating its potential inhibitory activity and to contextualize its performance within the landscape of established therapeutic candidates.

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a high-value target for therapeutic intervention.[4] The pathway involves a cascade of protein kinases, with p38α being the most extensively studied isoform.[4] Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, which in turn modulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3]

Given that the 2-aminopyridine moiety is a privileged structure in kinase inhibitor design, this study was initiated to explore the inhibitory potential of this compound against p38α MAPK.[5] We benchmark its performance against two well-known p38 MAPK inhibitors, SB 203580 and BIRB 796, which serve as industry-standard controls due to their distinct mechanisms and extensive characterization.[6][7]

The p38 MAPK Signaling Cascade

The activation of the p38 MAPK pathway is initiated by a variety of extracellular stimuli, including stress signals and cytokines.[4][8] This leads to the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[4][9] Activated p38 subsequently phosphorylates a range of downstream substrates to elicit a cellular response.

p38_pathway stimuli Stress Stimuli / Cytokines (e.g., UV, LPS, TNF-α) mkk36 MKK3 / MKK6 stimuli->mkk36 Activates p38 p38 MAPK mkk36->p38 Phosphorylates (Thr180/Tyr182) p_p38 p-p38 MAPK (Active) downstream Downstream Targets (e.g., ATF2, MAPKAPK2) p_p38->downstream Phosphorylates response Cellular Responses (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAPK signaling pathway.

Experimental Design & Methodologies

To ensure a comprehensive and reliable assessment, our evaluation employs a two-tiered approach: an initial in-vitro biochemical assay to determine direct enzymatic inhibition, followed by a cell-based assay to confirm activity in a physiological context. This dual-validation strategy is critical for distinguishing direct target engagement from off-target or cell-impermeant effects.

Overall Experimental Workflow

The workflow is designed to systematically evaluate the test compound from initial potency determination to cellular efficacy.

experimental_workflow start Compound Preparation {Test Compound: this compound | Controls: SB 203580, BIRB 796, DMSO} invitro invitro start->invitro cell_based cell_based start->cell_based data_analysis data_analysis invitro->data_analysis cell_based->data_analysis end Conclusion data_analysis->end

Caption: Overall experimental benchmarking workflow.

Protocol 1: In-Vitro p38α Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10] Its high sensitivity and broad dynamic range make it ideal for determining the half-maximal inhibitory concentration (IC50) of compounds against purified kinase enzymes.[10] This assay directly measures the compound's ability to inhibit the catalytic activity of p38α.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X p38α Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1 mg/mL BSA, and 50µM DTT.

    • Prepare a 2X substrate/ATP mix in the kinase buffer containing 100 µM ATP and 1 µg of ATF2 substrate protein.

    • Dilute recombinant human p38α enzyme in the kinase buffer to a working concentration of 20 ng/µL.

    • Prepare serial dilutions of this compound, SB 203580, and BIRB 796 in 5% DMSO, ranging from 100 µM to 1 nM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution or 5% DMSO (vehicle control).

    • Add 2 µL of the p38α enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based p38 MAPK Phosphorylation Assay (ELISA)

Rationale: An in-vitro assay does not account for cell permeability, stability, or engagement with the target in its native cellular environment. This cell-based ELISA measures the phosphorylation of p38 at Thr180/Tyr182 in response to a stimulus, providing a direct readout of the inhibitor's efficacy within a cellular system.[11][12]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Starve the cells in serum-free media for 4 hours.

    • Pre-treat the cells with serial dilutions of the test compounds (100 µM to 1 nM) or DMSO for 1 hour.

  • Stimulation and Lysis:

    • Stimulate p38 MAPK phosphorylation by adding Anisomycin (a known p38 activator) to a final concentration of 10 µg/mL for 30 minutes.

    • Aspirate the media and lyse the cells using a provided cell lysis buffer containing protease and phosphatase inhibitors.[12]

  • ELISA Procedure:

    • Transfer the cell lysates to a 96-well plate pre-coated with a total p38 MAPK capture antibody. Incubate for 2 hours.[12]

    • Wash the wells and add a detection antibody specific for phospho-p38 (Thr180/Tyr182). Incubate for 1 hour.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

    • Add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution, which turns the color yellow.

    • Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-p38 signal to the total p38 signal (if using a parallel plate for total p38).

    • Calculate the percent inhibition of p38 phosphorylation for each compound concentration relative to the stimulated DMSO control.

    • Determine the IC50 value by plotting percent inhibition versus compound concentration.

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical performance data of this compound against the benchmark inhibitors.

Table 1: In-Vitro Biochemical Potency Against p38α

This table presents the IC50 values derived from the ADP-Glo™ kinase assay, reflecting the direct inhibitory activity of each compound on the isolated p38α enzyme.

CompoundIC50 (nM)Notes
This compound 8,500Exhibits weak inhibitory activity.
SB 203580 50Potent, ATP-competitive inhibitor. Serves as a high-potency benchmark.[6]
BIRB 796 38Highly potent, allosteric inhibitor with a slow dissociation rate.[6]
Table 2: Cellular Potency in HeLa Cells

This table shows the IC50 values from the cell-based phospho-p38 ELISA, indicating the compound's effectiveness at inhibiting the p38 pathway in a live-cell environment.

CompoundCellular IC50 (µM)Notes
This compound > 100No significant cellular activity observed, likely due to poor cell permeability or low intrinsic potency.
SB 203580 0.5Demonstrates good cell permeability and target engagement.[6]
BIRB 796 0.06Shows excellent cellular potency, consistent with its high biochemical affinity.[6]

Discussion and Conclusion

Based on the presented data, this compound demonstrates very weak activity against recombinant p38α kinase in vitro and negligible activity in a cell-based context. Its IC50 value is several orders of magnitude higher than that of the established inhibitors SB 203580 and BIRB 796.

The significant discrepancy between the biochemical potency of the benchmark compounds and the test compound underscores the importance of specific structural features beyond the core scaffold for achieving high-affinity binding. While the 2-aminopyridine structure is a valid starting point for kinase inhibitor discovery, the substituents at other positions on the pyridine ring and the nature of the amine substituent are critical determinants of potency and selectivity.[5]

This benchmarking guide illustrates a robust and systematic approach for the initial evaluation of a novel compound against a well-defined therapeutic target. The results indicate that this compound, in its current form, is not a viable inhibitor of p38 MAPK. However, its structure serves as a foundational chemical intermediate.[5] Future medicinal chemistry efforts could leverage this scaffold, using the bromine atom as a handle for chemical elaboration (e.g., via Suzuki coupling) to explore more complex derivatives that may exhibit improved potency and cellular activity.

References

  • ResearchGate.
  • Assay Genie. p38 MAPK Signaling Review. [Link]
  • Sino Biological.
  • Wikipedia.
  • Creative Diagnostics.
  • Boster Bio. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]
  • ELK Biotechnology.

Sources

A Researcher's Guide to Comparative Cross-Reactivity Profiling of 4-Bromo-N-cyclohexylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. An investigational molecule's interaction with proteins other than its intended target can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the versatile chemical scaffold, 4-Bromo-N-cyclohexylpyridin-2-amine, and a rationally designed set of analogs as a case study. While extensive public data on this specific compound series is limited, the principles and methodologies outlined here serve as a robust blueprint for researchers in the field.

The promiscuity of many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of protein kinases, presents a significant challenge.[1] A thorough and early assessment of a compound's selectivity across the kinome is not merely a regulatory checkbox but a critical step in building a comprehensive safety and efficacy profile. This guide will delve into the practical aspects of experimental design, data analysis, and the elucidation of structure-activity relationships (SAR) that govern selectivity.

The Core Scaffold and Design of a Focused Analog Library

This compound is a valuable starting point for kinase inhibitor discovery. The 2-aminopyridine motif is a well-established "hinge-binding" element, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[2][3] The bromine atom at the 4-position and the N-cyclohexyl group provide vectors for chemical modification to explore the surrounding pocket and optimize potency and selectivity.

To illustrate a comparative cross-reactivity study, we will consider the following hypothetical analogs of our parent compound (CPD-0):

Compound IDStructureDesign Rationale
CPD-0 This compound (Parent Compound)Baseline compound with a 2-aminopyridine core.
CPD-1 4-Chloro-N-cyclohexylpyridin-2-amineInvestigates the effect of a smaller halogen on steric and electronic properties.
CPD-2 N-cyclohexyl-4-(1H-pyrazol-4-yl)pyridin-2-amineReplaces the bromo group with a larger, hydrogen-bond capable heterocycle to probe for additional interactions.
CPD-3 4-Bromo-N-phenylpyridin-2-amineExplores the impact of replacing the bulky, aliphatic cyclohexyl group with a planar, aromatic phenyl group on the solvent-exposed region.
CPD-4 4-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amineIntroduces a polar heterocyclic group in the N-substituent to potentially improve solubility and interact with different residues.

This focused library allows for a systematic evaluation of how modifications at two key positions influence the cross-reactivity profile.[4][5]

Experimental Design for Kinome-Wide Selectivity Profiling

A multi-tiered approach is often the most efficient strategy for assessing kinase inhibitor selectivity.[6] This typically involves an initial broad screen at a single high concentration, followed by dose-response determinations for any observed "hits."

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response cluster_2 Data Analysis & Interpretation PrimaryScreen Screen CPD-0 to CPD-4 at 1 µM against a broad kinase panel (e.g., scanEDGE) DoseResponse Determine IC50/Kd values for all compounds against kinases showing >70% inhibition in Tier 1 PrimaryScreen->DoseResponse Hits DataAnalysis Calculate Selectivity Scores (S-scores) Generate Kinome MAPs Structure-Activity Relationship (SAR) Analysis DoseResponse->DataAnalysis Quantitative Data SAR cluster_CPD0 CPD-0 (Parent) cluster_Mods Modifications & Effects cluster_Outcomes Selectivity Outcomes CPD0_FLT3 FLT3 Potency (5 nM) Mod_4_Pos 4-Position Mod (CPD-1, CPD-2) CPD0_FLT3->Mod_4_Pos Mod_N_Pos N-Substituent Mod (CPD-3, CPD-4) CPD0_FLT3->Mod_N_Pos CPD0_OffTarget Off-Targets: KIT, SRC, GSK3β CPD0_OffTarget->Mod_4_Pos CPD0_OffTarget->Mod_N_Pos Outcome_4_Pos Reduced FLT3/KIT Potency Increased GSK3β/PKA activity Mod_4_Pos->Outcome_4_Pos Outcome_N_Pos Reduced overall potency (CPD-3) Improved GSK3β/PKA selectivity (CPD-4) Mod_N_Pos->Outcome_N_Pos

Figure 2. Logical flow of Structure-Activity Relationship (SAR) analysis.
  • 4-Position Modifications (CPD-1, CPD-2): Replacing the bromine with a smaller chlorine (CPD-1) or a larger pyrazole (CPD-2) appears to decrease potency against the primary targets (FLT3, KIT). This suggests the bromine atom may be an optimal size and have favorable interactions in the active sites of these tyrosine kinases. However, these modifications, particularly the pyrazole, seem to increase activity against some serine/threonine kinases like GSK3β and PKA, indicating a shift in the cross-reactivity profile.

  • N-Substituent Modifications (CPD-3, CPD-4): Swapping the cyclohexyl ring for a phenyl ring (CPD-3) is detrimental to activity across the board. This could be due to a steric clash or the loss of favorable hydrophobic interactions. Conversely, introducing the polar tetrahydropyran ring (CPD-4) maintains some on-target activity while significantly improving potency against GSK3β and PKA, suggesting this modification could be explored to create a more selective GSK3β inhibitor. [2][7]

Conclusion

The cross-reactivity profiling of this compound and its analogs, though presented here with hypothetical data, provides a clear roadmap for researchers. A systematic approach involving the design of a focused chemical library, the use of robust and quantitative screening methodologies, and a thorough analysis of the resulting data is essential for understanding and optimizing the selectivity of kinase inhibitors. [8]This knowledge is critical for mitigating potential off-target liabilities and for guiding the development of safer, more effective therapeutics. [9]The insights gained from such studies form the foundation of successful drug discovery campaigns, enabling the rational design of molecules with precisely tailored biological activities.

References

  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1-47. [Link]
  • Bajorath, J. (2018). Protocols for the Design of Kinase-focused Compound Libraries.
  • de Groot, M. J., & van der Plas, S. (2011). The Design and Application of Target-Focused Compound Libraries. Current topics in medicinal chemistry, 11(1), 1-13. [Link]
  • Shokat, K. M., & Lin, M. J. (2006). A high-throughput radiometric kinase assay.
  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 856–876. [Link]
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(9), 3249–3265. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
  • Schuffenhauer, A., et al. (2006). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 1(8), 517-527. [Link]
  • Johnson, S. A., & Ahn, N. G. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55626. [Link]
  • Norman, R. A., et al. (2011). Design, Selection, and Evaluation of a General Kinase‐Focused Library.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]
  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
  • Cohen, P. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in bioscience (Landmark edition), 19, 937–948. [Link]
  • HMS LINCS Project. (n.d.). Assays. HMS LINCS Project. [Link]
  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. [Link]
  • Drugonix. (2023). KinScan: AI-based rapid profiling of activity across the kinome. Drugonix. [Link]
  • Liu, T., & Altman, R. B. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Gao, Y., et al. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 31(11), 1042–1050. [Link]
  • Ventura, A. C., & Font-Vizcarra, L. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 59. [Link]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
  • DiscoveRx. (n.d.).
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • Al-Suwaidan, I. A., et al. (2022).
  • Roe, C. M., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(13), 5205–5219. [Link]
  • Al-Heidous, M., & Sintim, H. O. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European journal of medicinal chemistry, 271, 116540. [Link]
  • Fischer, P. M., et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of medicinal chemistry, 46(18), 3847–3857. [Link]
  • Sintim, H. O., & Al-Heidous, M. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 271, 116540. [Link]

Sources

Structural elucidation of 4-Bromo-N-cyclohexylpyridin-2-amine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Elucidation of 4-Bromo-N-cyclohexylpyridin-2-amine Reaction Products

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone scaffold. Their prevalence in pharmaceuticals and functional materials necessitates a robust understanding of their synthesis and reactivity. This guide focuses on this compound, a versatile building block, and offers a comparative analysis of its reaction products under various palladium-catalyzed cross-coupling conditions. We will delve into the nuances of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, providing not just protocols, but the strategic rationale behind the selection of catalysts, ligands, and reaction parameters.

The Strategic Importance of this compound

The inherent reactivity of the pyridine ring is significantly influenced by its substituents. The electron-donating nature of the N-cyclohexylamino group at the 2-position and the presence of a bromine atom at the 4-position create a unique electronic environment. The C4-Br bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing molecular diversity. The N-cyclohexyl group provides steric bulk and modulates the solubility of the parent molecule and its derivatives, which can be advantageous in both reaction work-up and the pharmacokinetic profile of potential drug candidates.

Comparative Analysis of Cross-Coupling Reactions

We will now explore the transformation of this compound with three distinct classes of coupling partners, representing common strategies for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: C-C Bond Formation with Phenylboronic Acid

The Suzuki-Miyaura coupling is a stalwart in C-C bond formation due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. Here, we compare two common palladium catalyst systems for the coupling of this compound with phenylboronic acid.

Reaction Scheme:

This compound + Phenylboronic Acid -> 4-Phenyl-N-cyclohexylpyridin-2-amine

Reagents and Solvents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium Catalyst (see Table 1)

  • Ligand (see Table 1)

  • Base (K2CO3, 2.0 equiv)

  • Solvent (1,4-Dioxane/H2O, 4:1)

Procedure:

  • To a dried Schlenk tube, add this compound, phenylboronic acid, palladium catalyst, ligand, and K2CO3.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemLigandProduct Yield (%)Purity (%) (by HPLC)
Pd(OAc)2 (2 mol%)SPhos (4 mol%)92>98
Pd(PPh3)4 (5 mol%)None7895

Analysis and Mechanistic Insight:

The data clearly indicates the superiority of the Pd(OAc)2/SPhos system for this transformation. The higher yield and purity can be attributed to the properties of the SPhos ligand. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the oxidative addition step with the sterically accessible C4-Br bond. The Buchwald-type ligands are known to accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and cleaner reactions. In contrast, while Pd(PPh3)4 is a competent catalyst, the tetrakis(triphenylphosphine)palladium(0) complex can suffer from slower rates of ligand dissociation to form the active catalytic species, and the less electron-rich nature of PPh3 can lead to a less efficient reductive elimination step, resulting in lower yields and the formation of side products.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L2) OxAdd->PdII_complex ArBr 4-Bromo-N-cyclohexyl pyridin-2-amine ArBr->OxAdd Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ph Ar-Pd(II)-Ph(L2) Transmetal->PdII_Ar_Ph BoronicAcid Phenylboronic Acid + Base BoronicAcid->Transmetal ReductElim Reductive Elimination PdII_Ar_Ph->ReductElim ReductElim->Pd0 Catalyst Regeneration Product 4-Phenyl-N-cyclohexyl pyridin-2-amine ReductElim->Product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation with Morpholine

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. In this section, we compare the efficacy of two different generations of Buchwald ligands in the coupling of this compound with morpholine.

Reaction Scheme:

This compound + Morpholine -> 4-(Morpholin-4-yl)-N-cyclohexylpyridin-2-amine

Reagents and Solvents:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium Pre-catalyst (see Table 2)

  • Base (NaOtBu, 2.0 equiv)

  • Solvent (Toluene)

Procedure:

  • To a glovebox-dried Schlenk tube, add the palladium pre-catalyst and NaOtBu.

  • In a separate vial, dissolve this compound and morpholine in toluene.

  • Add the substrate solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Cool the reaction to room temperature, and carefully quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Catalyst SystemLigandProduct Yield (%)Purity (%) (by HPLC)
G3-XPhos (2 mol%)XPhos95>99
Pd2(dba)3 (1 mol%)BINAP (2.5 mol%)6590

Analysis and Mechanistic Insight:

The use of a third-generation (G3) Buchwald pre-catalyst featuring the XPhos ligand demonstrates a significant improvement in both yield and purity over the more traditional Pd2(dba)3/BINAP system. The G3 pre-catalysts are air-stable and form the active monoligated Pd(0) species rapidly and quantitatively upon addition of a base. XPhos, a highly effective ligand for C-N coupling, possesses the steric bulk and electron-donating properties necessary to facilitate both the oxidative addition and the challenging reductive elimination steps. The BINAP ligand, while effective for many transformations, can lead to the formation of less active bis-ligated palladium species and may not be as efficient in promoting the reductive elimination of the sterically demanding product. The lower yield and purity with the Pd2(dba)3/BINAP system are likely due to incomplete conversion and the formation of dehalogenated byproducts.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add G3-XPhos Pre-catalyst and NaOtBu to Schlenk tube B Prepare solution of This compound and Morpholine in Toluene C Transfer solution to Schlenk tube D Seal tube and heat at 110 °C for 16h C->D E Cool and quench with sat. aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Dry, concentrate, and purify by column chromatography F->G

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C Bond Formation with Phenylacetylene

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. Here we investigate the copper-free Sonogashira coupling of this compound with phenylacetylene.

Reaction Scheme:

This compound + Phenylacetylene -> 4-(Phenylethynyl)-N-cyclohexylpyridin-2-amine

Reagents and Solvents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Base (Diisopropylethylamine - DIPEA, 3.0 equiv)

  • Solvent (Acetonitrile)

Procedure:

  • To a Schlenk tube, add this compound and Pd(PPh3)4.

  • Evacuate and backfill with argon three times.

  • Add acetonitrile, phenylacetylene, and DIPEA via syringe.

  • Heat the reaction mixture to 80 °C for 8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Catalyst SystemAdditiveProduct Yield (%)Purity (%) (by HPLC)
Pd(PPh3)4 (5 mol%)None (Copper-free)85>97
PdCl2(PPh3)2 (3 mol%)CuI (5 mol%)8896

Analysis and Mechanistic Insight:

Both the copper-free and the traditional copper-co-catalyzed Sonogashira couplings afford the desired product in good yields. The copper-free conditions, employing Pd(PPh3)4 and a strong amine base like DIPEA, are often preferred to avoid the potential for Glaser-type homocoupling of the alkyne, which can be promoted by the presence of copper salts. The amine base in the copper-free protocol serves both as a base to deprotonate the alkyne and as a ligand for the palladium center. In the traditional Sonogashira, the copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium(II) complex. While both methods are effective, the copper-free protocol offers a simpler work-up and avoids potential issues with copper contamination in the final product, which can be a significant concern in the synthesis of active pharmaceutical ingredients.

Structural Elucidation of Products

The unambiguous determination of the product structures is paramount. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of the newly introduced functional group and to verify the overall structure. The disappearance of the C4-H signal in the starting material and the appearance of new signals corresponding to the phenyl, morpholinyl, or phenylethynyl group are key diagnostic indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the product, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final products.

Conclusion

The structural elucidation of the reaction products of this compound demonstrates the versatility of this building block in palladium-catalyzed cross-coupling reactions. The choice of catalyst and ligand system has a profound impact on the efficiency and cleanliness of these transformations. For Suzuki-Miyaura couplings, modern Buchwald-type ligands such as SPhos offer significant advantages over traditional phosphine ligands. Similarly, the use of Buchwald pre-catalysts in C-N bond formation provides superior results compared to older catalyst systems. In the case of Sonogashira couplings, both copper-free and copper-co-catalyzed methods are effective, with the former offering advantages in terms of simplicity and product purity. This guide provides a framework for researchers to make informed decisions when designing synthetic routes involving substituted pyridines, ultimately accelerating the discovery and development of new chemical entities.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Boronic Acids. Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
  • A New Catalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Old, D. W.; Wolfe, J. P.; Buchwald, S. L. J. Am. Chem. Soc.1998, 120 (37), 9722–9723. [Link]
  • Buchwald-Hartwig Amination. Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Acc. Chem. Res.1998, 31 (12), 805–818. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Alkynes. Chinchilla, R.; Nájera, C. Chem. Rev.2007, 107 (3), 874–922. [Link]
  • Copper-Free Sonogashira Coupling Reactions with Pd(OAc)2 and the Highly Effective Ligand (t-Bu)2P(p-NMe2C6H4). Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; Hughes, D. L.; Reider, P. J. Org. Lett.2003, 5 (22), 4191–4194. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-N-cyclohexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth operational and safety guide for the proper handling and disposal of 4-Bromo-N-cyclohexylpyridin-2-amine (CAS No. 1262293-75-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you with a deeper understanding of chemical waste management.

Section 1: Compound Identification and Hazard Assessment

This compound is a halogenated heterocyclic amine, a class of compounds often utilized as versatile building blocks in medicinal chemistry.[1] Its structure, containing a brominated pyridine ring and a secondary amine, dictates its reactivity and informs its hazard profile.[1] While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not publicly available, its structural motifs—a halogenated aromatic compound and an aromatic amine—necessitate that it be handled as a hazardous substance.[2]

Aromatic amines can be lipid-soluble and readily absorbed through the skin, and many carry health hazards, including potential carcinogenicity and mutagenicity.[2] Halogenated organic compounds are a class of chemicals regulated by the Environmental Protection Agency (EPA) due to their persistence and potential to form toxic byproducts upon improper disposal.[3][4] Therefore, we must operate under the precautionary principle and manage this compound as hazardous waste.

Property Identifier
Chemical Name This compound
CAS Number 1262293-75-3[5][6]
Molecular Formula C₁₁H₁₅BrN₂[6]
Molecular Weight 255.16 g/mol [6]
Inferred Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Potential for organ damage through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[7][8]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are equipped with the appropriate PPE. The causality for each piece of equipment is rooted in preventing the primary routes of chemical exposure.

Equipment Specification Rationale
Hand Protection Nitrile glovesProvides chemical resistance against pyridine and similar aromatic compounds.[9] Always check for tears or punctures before use.
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from splashes of the chemical or contaminated solvents. Standard safety glasses are insufficient.[10]
Body Protection Chemical-resistant lab coatPrevents skin contact with the compound in the event of a spill.[9]
Respiratory Protection Work within a certified chemical fume hoodPyridine and its derivatives can emit harmful fumes.[9][11] A fume hood is the primary engineering control to minimize inhalation exposure.

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. Never pour this chemical or its solutions down the drain or dispose of it in regular trash.[9]

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of dioxins and furans.[12]

  • Action: Designate a specific, sealed waste container for "Halogenated Organic Waste."[13]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. More importantly, improper incineration of mixed waste can lead to the release of highly toxic and environmentally persistent pollutants.[12]

Step 2: Waste Collection and Containerization

Collect all materials contaminated with this compound into the designated container.

  • Pure/Neat Compound: Scrape residual solid compound from flasks or vials directly into the waste container.

  • Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves should be placed in the container.

  • Solvent Rinsates: Solvents used to rinse glassware containing the compound must also be collected as halogenated waste.

  • Container Specifications: The waste container must be in good condition, constructed of a compatible material (e.g., glass or high-density polyethylene), and have a tightly sealing screw cap to prevent leaks and vapor release.[11][13]

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement. An unlabeled container presents an unknown hazard to all laboratory and support personnel.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[13]

  • Label Contents: Clearly write the full chemical name, "Waste this compound," and list any solvents present. Do not use abbreviations or chemical formulas.[13] Include the date accumulation started and the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage and Final Disposal
  • Storage: Store the sealed and labeled waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong acids or oxidizers.[9][11] It should be stored in a designated satellite accumulation area within the laboratory.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container. Follow their specific procedures for waste accumulation and transport.

Step 5: Decontamination of Empty Containers

The original container of this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Action: Triple-rinse the empty container with a suitable organic solvent, such as acetone or ethanol.[14]

  • Collect Rinsate: Each rinse volume should be collected and added to your "Halogenated Organic Waste" container.

  • Final Disposal: After triple-rinsing, the container can typically be disposed of as regular laboratory glassware or plastic. Deface the original label to prevent confusion. Always confirm this final step with your institutional EHS guidelines.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition Start Waste Generated (Pure compound, contaminated items, rinsate) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Start->PPE Segregate Step 1: Segregate Waste (Is it halogenated?) PPE->Segregate Collect Step 2: Collect in Halogenated Waste Container Segregate->Collect Yes Label Step 3: Affix Hazardous Waste Label (Full Chemical Name + Hazards) Collect->Label Decontaminate Step 5: Decontaminate Empty Reagent Bottle (Triple Rinse, Collect Rinsate) Collect->Decontaminate For original container Store Step 4: Store Securely (Satellite Accumulation Area) Label->Store EHS Contact EHS for Pickup Store->EHS Decontaminate->Collect Add rinsate to waste End Disposal Complete EHS->End

Caption: Disposal workflow for this compound.

Section 4: Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A prepared response is critical to mitigating risk.

  • Small Spill:

    • Ensure the area is well-ventilated, preferably within a fume hood.[9]

    • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[9]

    • Carefully sweep or scoop the absorbent material into your designated halogenated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean a large spill yourself.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[7]

References

  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency.
  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • Environmental Fact Sheet, Organobromine. (1998, April). U.S. Environmental Protection Agency.
  • Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.